molecular formula C9H10N2O4 B556588 2-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 22888-56-8

2-Amino-3-(3-nitrophenyl)propanoic acid

Cat. No.: B556588
CAS No.: 22888-56-8
M. Wt: 210.19 g/mol
InChI Key: YTHDRUZHNYKZGF-UHFFFAOYSA-N
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Description

2-Amino-3-(3-nitrophenyl)propanoic acid is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol, is offered with a high purity of 97% . Its structure, which features both an amino group and a carboxylic acid group, makes it a potential precursor for the synthesis of more complex molecules, including various pharmacologically active compounds. Researchers utilize this nitrophenylalanine derivative as a key intermediate in exploratory studies. The product is associated with CAS numbers 22888-56-8 (likely the racemic mixture) and 169530-97-6 for its (R)-enantiomer . It is typically supplied as a solid and should be stored according to standard laboratory safety practices. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Packaging options are available to suit different research needs, ranging from 250mg to 5g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDRUZHNYKZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19883-74-0
Record name NSC21948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Biological Activity of 3-Nitrophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Modified Amino Acid

3-Nitrophenylalanine (3-NPA) is a synthetic derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group at the meta position of the phenyl ring.[1] This structural modification imparts unique chemical and biological properties, positioning 3-NPA as a valuable tool in biochemical research and a promising scaffold in drug discovery.[1] Its structural similarity to L-phenylalanine allows for its recognition and potential interaction with biological systems that process natural amino acids, while the electron-withdrawing nitro group can significantly alter its reactivity, binding affinity, and metabolic fate.

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-nitrophenylalanine. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its mechanisms of action, metabolic pathways, toxicological considerations, and therapeutic applications. The information presented herein is intended to serve as a foundational resource for designing and executing robust experimental investigations into this intriguing molecule.

Physicochemical Properties of 3-Nitrophenylalanine

A foundational understanding of the physicochemical properties of 3-nitrophenylalanine is essential for its application in biological research. These properties influence its solubility, stability, and interactions with biological macromolecules.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
Appearance White to off-white solid or powder[1]
Purity Typically ≥97%[1]
Stereochemistry Available as D- and L-enantiomers[1]

Section 1: Mechanism of Action - A Tale of Competitive Inhibition and Beyond

The biological effects of 3-nitrophenylalanine are largely predicated on its structural mimicry of L-phenylalanine, suggesting a primary mechanism of action involving competitive inhibition of enzymes that utilize aromatic amino acids as substrates.

Inhibition of Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—are critical enzymes in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin.[3][4][5][6] Phenylalanine and its analogs are known to act as competitive inhibitors of these enzymes.[7] It is hypothesized that 3-nitrophenylalanine competes with the natural substrates (phenylalanine for PAH, tyrosine for TH, and tryptophan for TPH) for binding to the active site. This competitive inhibition would lead to a reduction in the production of the corresponding hydroxylated products, thereby impacting downstream neurotransmitter synthesis.[7]

Experimental Protocol: Assessing the Inhibition of Phenylalanine Hydroxylase by 3-Nitrophenylalanine

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 3-nitrophenylalanine for human phenylalanine hydroxylase (hPAH).

Materials:

  • Recombinant human phenylalanine hydroxylase (hPAH)

  • L-phenylalanine (substrate)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • 3-Nitrophenylalanine (inhibitor)

  • Tyrosine standards

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing hPAH, BH₄, catalase, and DTT in the reaction buffer.

    • Initiate the reaction by adding L-phenylalanine.

    • Incubate at a constant temperature (e.g., 25°C) for a defined period.

    • Stop the reaction by adding the quenching solution.

    • Quantify the amount of tyrosine produced using HPLC with fluorescence detection.[8][9]

  • IC50 Determination:

    • Perform the enzyme activity assay in the presence of varying concentrations of 3-nitrophenylalanine.

    • Maintain a constant concentration of L-phenylalanine (typically at or near its Km value).

    • Calculate the percentage of inhibition for each concentration of 3-nitrophenylalanine relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the 3-nitrophenylalanine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11][12]

  • Ki Determination:

    • Measure the initial reaction velocities at various concentrations of L-phenylalanine and several fixed concentrations of 3-nitrophenylalanine.

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the data using appropriate kinetic models to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.

Data Analysis Workflow for Enzyme Inhibition Studies

G cluster_0 Experimental Phase cluster_1 Data Analysis A Enzyme Activity Assay (Varying [Substrate]) C Michaelis-Menten Plot (Determine Km, Vmax) A->C B Enzyme Activity Assay (Varying [Inhibitor]) D Dose-Response Curve (% Inhibition vs. log[Inhibitor]) B->D E Lineweaver-Burk Plot (1/V vs. 1/[S]) C->E F Determine IC50 D->F G Determine Inhibition Type & Ki E->G

Caption: Workflow for determining enzyme inhibition kinetics.

Interaction with Neurotransmitter Receptors

Derivatives of L-phenylalanine have been shown to modulate glutamatergic synaptic transmission, suggesting a potential role in neuroprotection.[13] While direct evidence for 3-nitrophenylalanine is limited, its structural similarity to phenylalanine suggests it may interact with neurotransmitter receptors, either directly as a ligand or indirectly by altering the synthesis of neurotransmitters.

Section 2: Metabolic Pathways and Fate

The metabolic fate of 3-nitrophenylalanine is a critical determinant of its biological activity and potential toxicity. The primary metabolic transformation is anticipated to be the reduction of the nitro group.

Enzymatic Reduction of the Nitro Group

Nitroaromatic compounds can be metabolized by nitroreductases, a class of enzymes found in both bacteria and eukaryotes.[14][15] These enzymes catalyze the reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to an amine.[15] The expression of bacterial nitroreductases in mammalian cells has been explored as a strategy for the targeted activation of nitroaromatic prodrugs in cancer therapy.[16][17] It is plausible that endogenous mammalian nitroreductases or gut microbiota could metabolize 3-nitrophenylalanine.

Proposed Metabolic Pathway of 3-Nitrophenylalanine

G A 3-Nitrophenylalanine B 3-Nitrosophenylalanine A->B Nitroreductase (2e- reduction) C 3-Hydroxylaminophenylalanine B->C Nitroreductase (2e- reduction) D 3-Aminophenylalanine C->D Nitroreductase (2e- reduction)

Caption: Proposed reductive metabolism of 3-nitrophenylalanine.

Experimental Protocol: Analysis of 3-Nitrophenylalanine Metabolism in Cell Culture

Objective: To identify and quantify the metabolites of 3-nitrophenylalanine in a mammalian cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • 3-Nitrophenylalanine

  • Acetonitrile

  • Formic acid

  • HPLC system coupled with a mass spectrometer (LC-MS)

  • Metabolite standards (if available)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to a suitable confluency.

    • Treat the cells with 3-nitrophenylalanine at various concentrations and for different time points.

    • Include untreated cells as a control.

  • Sample Preparation:

    • Harvest the cells and collect the culture medium.

    • Perform a protein precipitation step on both cell lysates and medium using cold acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Separate the metabolites using a suitable HPLC column and gradient.

    • Detect and identify the parent compound and its metabolites using mass spectrometry, looking for the expected mass shifts corresponding to the reduction of the nitro group.

    • Quantify the metabolites by comparing their peak areas to those of standards or by using a labeled internal standard.[18]

Section 3: Toxicological Profile

A thorough understanding of the toxicological profile of 3-nitrophenylalanine is paramount for its safe handling in research and for its potential development as a therapeutic agent.

In Vitro Cytotoxicity

Cytotoxicity assays are essential for determining the concentration range at which 3-nitrophenylalanine exerts toxic effects on cells.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of 3-nitrophenylalanine on human cell lines such as HepG2 (liver) and SH-SY5Y (neuronal).[19][20][21][22][23]

Materials:

  • HepG2 and SH-SY5Y cells

  • Cell culture medium and supplements

  • 3-Nitrophenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 3-nitrophenylalanine for 24, 48, and 72 hours. Include untreated and vehicle-treated controls.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Acute Toxicity

Acute toxicity studies in animal models provide crucial information on the potential for systemic toxicity and help determine a safe dose range for further studies.

Experimental Protocol: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) or the median lethal dose (LD50) of 3-nitrophenylalanine in mice following a single administration.[2][24][25]

Materials:

  • Male and female mice (e.g., C57BL/6)

  • 3-Nitrophenylalanine

  • Vehicle (e.g., saline or a suitable solvent)

  • Dosing equipment (e.g., gavage needles, syringes)

Procedure:

  • Dose Selection and Administration:

    • Based on in vitro data, select a range of doses.

    • Administer a single dose of 3-nitrophenylalanine to groups of mice via a relevant route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Observation:

    • Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

    • Record body weights and any clinical signs of toxicity.

  • Necropsy:

    • At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis:

    • Determine the MTD as the highest dose that does not cause mortality or significant signs of toxicity.

    • If applicable, calculate the LD50 using statistical methods.

Section 4: Therapeutic Applications and Future Directions

The unique properties of 3-nitrophenylalanine open up several avenues for therapeutic development.

Peptide-Based Cancer Therapy

The incorporation of unnatural amino acids into peptides is a promising strategy for developing novel cancer therapeutics.[26][27] 3-Nitrophenylalanine can be incorporated into tumor-homing peptides to create peptide-drug conjugates (PDCs).[28][29][30][31] The nitro group can serve as a handle for further chemical modification or as a trigger for prodrug activation in the hypoxic tumor microenvironment, where nitroreductase activity may be elevated.

Conceptual Design of a 3-NPA Containing Peptide-Drug Conjugate

G cluster_0 PDC Components cluster_1 Targeted Delivery A Tumor-Homing Peptide B 3-Nitrophenylalanine A->B incorporation C Linker B->C attachment D Cytotoxic Drug C->D conjugation E PDC Binds to Tumor Cell Receptor F Internalization E->F G Linker Cleavage & Drug Release F->G H Tumor Cell Death G->H

Caption: A schematic for a peptide-drug conjugate utilizing 3-NPA.

Neurological Drug Development

Given the potential for phenylalanine analogs to modulate neurotransmission, 3-nitrophenylalanine and its derivatives are of interest for the development of drugs targeting neurological disorders.[13] The neurotoxic effects of the related compound, 3-nitrotyrosine, in vivo highlight the need for careful evaluation of the neuroactivity of 3-nitrophenylalanine.[32][33] Further research is warranted to explore its effects on various neurotransmitter systems and its potential as a neuroprotective or neuromodulatory agent.

Conclusion

3-Nitrophenylalanine is a versatile molecule with a range of potential biological activities that are yet to be fully explored. Its ability to act as a competitive inhibitor of key enzymes, its potential for metabolic activation, and its utility as a building block for novel peptides and therapeutic agents make it a compelling subject for further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire future research into the biological activity of 3-nitrophenylalanine, ultimately paving the way for new discoveries in basic science and drug development.

References

An In-Depth Technical Guide to 2-Amino-3-(3-nitrophenyl)propanoic acid: A Versatile Unnatural Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Unnatural Amino Acids

The 20 canonical amino acids form the fundamental alphabet of natural proteins. However, the field of chemical biology and drug discovery has increasingly turned to an expanded alphabet, incorporating unnatural amino acids (UAAs) to create novel peptides and proteins with enhanced therapeutic properties.[1][2] The introduction of UAAs can bestow peptides with improved stability against enzymatic degradation, increased potency, and unique functionalities such as fluorescent labels or bioorthogonal handles.[1] 2-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-phenylalanine, is a prominent example of a UAA that serves as a versatile building block in the synthesis of innovative peptidomimetics and peptide analogs.[3][4] Its unique structure, featuring a nitro group on the phenyl ring, offers distinct chemical properties that are leveraged in various research and therapeutic applications.[3] This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical and Structural Properties

This compound is a derivative of the natural amino acid phenylalanine.[5][6] The key modification is the presence of a nitro group (-NO2) at the meta-position of the phenyl ring. This electron-withdrawing group significantly alters the electronic properties of the side chain compared to phenylalanine, influencing its interactions within a peptide structure and with biological targets. The compound exists as L- and D-enantiomers, denoted as (S)-2-Amino-3-(3-nitrophenyl)propanoic acid and (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, respectively, as well as a racemic DL-mixture.[7][8][9]

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[7][10]
Molecular Weight 210.19 g/mol [7][10]
CAS Number (L-form) 19883-74-0[9][10]
CAS Number (D-form) 169530-97-6[8]
CAS Number (DL-form) 22888-56-8[7]
Appearance White to off-white solid[5]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C--INVALID-LINK--N[9][10]
IUPAC Name (2S)-2-amino-3-(3-nitrophenyl)propanoic acid[9]

Synthesis and Availability

While detailed industrial synthesis protocols are proprietary, a conceptual pathway involves the nitration of a protected phenylalanine precursor. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and favor the formation of the meta-substituted product.

G cluster_0 Conceptual Synthesis Pathway L-Phenylalanine L-Phenylalanine Protected Phe Protected Phe L-Phenylalanine->Protected Phe Protect Amino Group (e.g., Boc, Fmoc) Protected 3-Nitro-Phe Protected 3-Nitro-Phe Protected Phe->Protected 3-Nitro-Phe Nitration (HNO₃/H₂SO₄) This compound This compound Protected 3-Nitro-Phe->this compound Deprotection

Caption: Conceptual synthesis of this compound.

For research and development purposes, this compound and its Nα-protected derivatives (e.g., Fmoc-L-3-Nitrophenylalanine, Boc-L-3-Nitrophenylalanine) are readily available from various commercial suppliers.[11][12] This commercial availability facilitates its direct use in peptide synthesis without the need for in-house synthesis and purification.

Applications in Scientific Research and Drug Development

The unique properties of 3-Nitro-phenylalanine make it a valuable tool across several scientific disciplines.

  • Peptide and Protein Structure-Function Studies: As a structural analog of phenylalanine and tyrosine, it can be used to probe the role of aromatic residues in protein folding, protein-protein interactions, and enzyme active sites. The nitro group can act as a spectroscopic handle or be reduced to an amino group for further chemical modification.

  • Drug Discovery and Medicinal Chemistry: The incorporation of this UAA into peptide-based drug candidates can enhance their metabolic stability and receptor binding affinity.[3][13] It is a key building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and cancer.[3][10] Some studies have shown that 3-Nitro-L-phenylalanine itself possesses antitumor activity by potentially destabilizing DNA structures in cancer cells.[10]

  • Neuroscience Research: Due to its structural similarity to phenylalanine, a precursor to neurotransmitters, this compound is used to study amino acid transport and metabolism within neurotransmitter systems.[3][13] Its derivatives are explored for their potential to modulate synaptic transmission and receptor activity.[13]

  • Enzyme Mechanism Studies: It serves as a building block in the design of enzyme inhibitors or probes to investigate enzyme mechanisms, particularly for aromatic amino acid hydroxylases.[3][14]

Incorporation into Peptides: A Practical Guide to Solid-Phase Peptide Synthesis (SPPS)

The cornerstone technique for incorporating UAAs like 3-Nitro-phenylalanine into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS).[1][2] The most common strategy for research applications is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[15] The nitro group on the phenyl ring is stable to the standard conditions of Fmoc-SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.

Workflow for UAA Incorporation via Fmoc-SPPS

The process follows the standard iterative cycle of SPPS, with special attention paid to the coupling step to ensure high efficiency.

SPPS_Workflow Start Start: Resin-Bound Peptide Swell 1. Swell Resin (e.g., in DMF) Start->Swell Deprotect 2. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash (e.g., DMF, DCM) Deprotect->Wash1 Couple 4. Couple UAA (Fmoc-L-Phe(3-NO2)-OH + Activator/Base) Wash1->Couple Wash2 5. Wash (e.g., DMF, DCM) Couple->Wash2 Check 6. Check Coupling (e.g., Kaiser Test) Wash2->Check Check->Couple Incomplete Repeat Repeat Cycle for Next Amino Acid Check->Repeat Complete Repeat->Deprotect Cleave Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleave Final Cycle

Caption: Iterative workflow for incorporating a UAA in Fmoc-SPPS.

Detailed Experimental Protocol: Manual Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-L-Phe(3-NO2)-OH onto a resin-bound peptide chain (0.1 mmol scale).

Materials:

  • Peptide-synthesis-grade N,N-dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Fmoc-L-Phe(3-NO2)-OH (3-5 equivalents)

  • Coupling reagent: HBTU (0.95 eq. relative to amino acid)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to amino acid)

  • Rink Amide resin (or other suitable resin) with pre-loaded peptide sequence

  • Reaction vessel with a frit

Protocol Steps:

  • Resin Swelling:

    • Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in the reaction vessel.[1]

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes. Drain the DMF.[1]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Wash with DCM (2-3 times) and then DMF (2-3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-Phe(3-NO2)-OH (e.g., 4 eq., 0.4 mmol) and HBTU (0.38 mmol) in a minimal amount of DMF.

    • Add DIPEA (0.8 mmol) to the activation mixture. The solution may change color.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency (Optional but Recommended):

    • Take a small sample of the resin beads and perform a qualitative Kaiser test.

    • A blue color indicates the presence of free primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.

    • If the test is positive, a second coupling (recoupling) may be necessary.

This cycle is repeated for each subsequent amino acid in the desired sequence. Upon completion of the entire sequence, the peptide is cleaved from the resin and side-chain protecting groups are removed using a TFA-based cleavage cocktail.

Causality Behind Protocol Choices
  • Choice of Protecting Group: The Fmoc group is base-labile, allowing for its removal under mild conditions (piperidine) that do not affect the acid-labile side-chain protecting groups (like tBu) or the resin linkage.[15][16] This orthogonality is fundamental to the success of the synthesis.[16]

  • Activation Reagents: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into an activated species, facilitating rapid amide bond formation. DIPEA is used as a non-nucleophilic base to maintain the basicity required for the reaction without causing premature Fmoc deprotection.

  • Steric Hindrance: While 3-Nitro-phenylalanine is not exceptionally bulky, some UAAs can present steric challenges.[1] If coupling is inefficient, stronger coupling reagents (like HATU) or extended reaction times may be required.

G start Start: Couple UAA coupling Standard Coupling: HBTU/DIPEA, 1-2 hr start->coupling kaiser_test Kaiser Test Complete? coupling->kaiser_test success Proceed to Next Cycle kaiser_test->success Yes recouple Recouple with Standard Reagents kaiser_test->recouple No kaiser_test2 Kaiser Test Complete? recouple->kaiser_test2 kaiser_test2->success Yes change_reagents Change Strategy: Use HATU or Extend Coupling Time kaiser_test2->change_reagents No

Caption: Decision pathway for selecting UAA coupling conditions.

Conclusion

This compound stands out as a highly valuable and versatile unnatural amino acid. Its commercial availability and compatibility with standard Fmoc-SPPS protocols make it readily accessible for incorporation into synthetic peptides. The unique electronic properties conferred by the nitroaromatic side chain provide a powerful tool for researchers in drug discovery, neuroscience, and chemical biology to develop novel peptide therapeutics, probe biological mechanisms, and engineer proteins with tailored functions.

References

An In-Depth Technical Guide to the Discovery and History of Nitrophenylalanine Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the discovery, synthesis, and application of nitrophenylalanine isomers. With full editorial control, this document is structured to deliver an in-depth understanding of ortho-, meta-, and para-nitrophenylalanine, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Nitrophenylalanine Isomers in Modern Science

Nitrophenylalanine isomers, non-proteinogenic amino acids derived from phenylalanine, have emerged as invaluable tools in chemical biology, medicinal chemistry, and materials science. The introduction of a nitro group onto the phenyl ring of phenylalanine imparts unique chemical and physical properties, transforming a simple amino acid into a versatile building block with a wide range of applications. The position of the nitro group—ortho, meta, or para—dramatically influences the isomer's reactivity, steric hindrance, and electronic properties, leading to distinct applications for each. This guide delves into the historical context of their discovery, detailed methodologies for their synthesis and characterization, and a thorough exploration of their current and potential applications in drug discovery and beyond.

A Historical Perspective: The Emergence of Nitrated Amino Acids

While a definitive singular "discovery" of each nitrophenylalanine isomer is not prominently documented in a single, easily accessible historical account, their synthesis is rooted in the broader development of organic chemistry and the understanding of electrophilic aromatic substitution reactions. The nitration of aromatic compounds, a fundamental reaction in organic synthesis, was well-established by the late 19th and early 20th centuries. The application of these methods to amino acids like phenylalanine likely occurred as chemists began to explore the modification of natural products to create novel compounds with altered properties.

Early research into the nitration of phenylalanine was likely driven by the desire to understand the reactivity of the benzene ring in the presence of the amino acid functionality and to create derivatives for further chemical manipulation. The para-isomer, due to the directing effects of the alkyl substituent on the aromatic ring, is often the major product in electrophilic nitration, which may explain why it is the most commonly encountered and studied of the three isomers. The ortho- and meta-isomers, formed in smaller quantities or requiring more specific synthetic strategies, likely garnered attention as purification techniques advanced and their unique properties were recognized.

Synthesis and Characterization: A Comparative Analysis

The synthesis of nitrophenylalanine isomers primarily relies on the electrophilic nitration of phenylalanine. The choice of nitrating agent and reaction conditions can influence the isomeric ratio of the products.

General Synthesis Pathway: Electrophilic Nitration of Phenylalanine

The most common method for synthesizing nitrophenylalanine isomers is the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenyl ring of phenylalanine.

Synthesis_Pathway Phenylalanine L-Phenylalanine Intermediates Sigma Complex (Wheland Intermediate) Phenylalanine->Intermediates Reagents HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) Reagents->Nitronium Nitronium->Intermediates Electrophilic Attack Products Nitrophenylalanine Isomers (ortho, meta, para) Intermediates->Products Deprotonation

Caption: General reaction scheme for the electrophilic nitration of phenylalanine.

Experimental Protocol: Synthesis of para-Nitrophenylalanine

This protocol details a common laboratory procedure for the synthesis of L-4-nitrophenylalanine.[1]

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Lead (II) Carbonate (PbCO₃)

  • Hydrogen Sulfide (H₂S) gas

  • 95% Ethanol

Procedure:

  • Dissolution: Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C with stirring.

  • Nitration: Slowly add 3.0 ml of concentrated HNO₃ dropwise to the stirring solution, maintaining the temperature at approximately 0°C.

  • Reaction Completion: After the addition of HNO₃ is complete, allow the solution to stir for an additional 10-15 minutes.

  • Quenching: Pour the reaction mixture over approximately 200 ml of ice and then dilute to about 700 ml with additional water.

  • Neutralization and Precipitation: Heat the solution to a boil and neutralize it with approximately 80 g of PbCO₃. This will precipitate lead sulfate.

  • Filtration: Filter the hot solution to remove the lead sulfate precipitate.

  • Removal of Excess Lead: Treat the supernatant with H₂S gas to precipitate any remaining lead ions as lead sulfide.

  • Second Filtration: Filter the solution to remove the lead sulfide precipitate.

  • Concentration and Crystallization: Reduce the volume of the resulting filtrate to one-third of its original volume by evaporation. The product will begin to crystallize.

  • Isolation and Purification: Filter the solid product and wash it with 95% ethanol. Recrystallize the crude product from boiling water to obtain pure p-nitrophenylalanine. The expected yield is 50-55%.

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value. Further characterization can be performed using NMR and IR spectroscopy.

Synthesis of ortho- and meta-Nitrophenylalanine

While the direct nitration of phenylalanine yields a mixture of isomers, the separation of the ortho and meta isomers from the predominant para isomer can be challenging. Specific synthetic routes are often employed to favor the formation of these isomers.

  • ortho-Nitrophenylalanine: The synthesis of o-nitrophenylalanine can be achieved through multi-step procedures, often starting from a precursor that directs nitration to the ortho position. One approach involves the use of a protecting group on the amino acid that sterically favors ortho-nitration.

  • meta-Nitrophenylalanine: The synthesis of m-nitrophenylalanine is the most challenging of the three due to the ortho- and para-directing nature of the alkyl group on the benzene ring. Indirect methods are typically required, such as starting from a meta-substituted precursor like 3-nitrobenzaldehyde and converting it to the corresponding amino acid through methods like the Strecker synthesis or Erlenmeyer-Plöchl synthesis. D-3-Nitrophenylalanine, for instance, is a valuable intermediate in the synthesis of plasmin inhibitors.[2]

Comparative Physicochemical and Spectroscopic Properties

The position of the nitro group significantly impacts the physical and spectroscopic properties of the nitrophenylalanine isomers.

Propertyortho-Nitrophenylalaninemeta-Nitrophenylalaninepara-Nitrophenylalanine
Molecular Formula C₉H₁₀N₂O₄C₉H₁₀N₂O₄C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol 210.19 g/mol 210.19 g/mol [3]
Melting Point 195-197 °C~230 °C (decomposes)245-251 °C (decomposes)
Appearance Yellowish crystalsWhite to off-white solid[2]White to light yellow crystalline powder
Solubility Sparingly soluble in waterSoluble in polar solvents[2]Soluble in polar solvents like water and alcohol[4]
¹H NMR (DMSO-d₆) Aromatic protons shifted downfield due to proximity to the nitro group.Complex aromatic region splitting.Characteristic A₂B₂ pattern for the aromatic protons.
¹³C NMR (DMSO-d₆) Quaternary carbon attached to the nitro group is significantly deshielded.Distinct chemical shifts for aromatic carbons.Symmetrical pattern for the aromatic carbons.
IR (KBr, cm⁻¹) Asymmetric NO₂ stretch: ~1520-1530Symmetric NO₂ stretch: ~1340-1350Asymmetric NO₂ stretch: ~1525-1535Symmetric NO₂ stretch: ~1345-1355Asymmetric NO₂ stretch: ~1510-1520Symmetric NO₂ stretch: ~1340-1350

Applications in Research and Drug Development

The unique properties of nitrophenylalanine isomers have led to their widespread use in various scientific disciplines, particularly in the development of novel therapeutics and research tools.

ortho-Nitrophenylalanine: A Photolabile Tool

2-Nitrophenylalanine is renowned for its application as a photolabile amino acid.[2][5][6] When incorporated into a peptide or protein, the polypeptide backbone can be cleaved at the site of the 2-nitrophenylalanine residue upon irradiation with UV light. This property allows for the precise spatial and temporal control of protein activity, making it an invaluable tool for studying cellular processes.

The mechanism of photocleavage involves an intramolecular rearrangement initiated by the excitation of the nitro group, leading to the formation of a cinnoline derivative and cleavage of the adjacent peptide bond.

Photocleavage_Mechanism 2-NPA_Peptide Peptide with 2-Nitrophenylalanine Excited_State Excited State (n,π*) 2-NPA_Peptide->Excited_State hν (UV light) Cyclic_Intermediate Cyclic Intermediate Excited_State->Cyclic_Intermediate Intramolecular Rearrangement Cinnoline_Product Cinnoline Derivative Cyclic_Intermediate->Cinnoline_Product Peptide Bond Cleavage Cleaved_Peptide Cleaved Peptide Cyclic_Intermediate->Cleaved_Peptide

Caption: Simplified mechanism of polypeptide backbone cleavage by 2-nitrophenylalanine.

meta-Nitrophenylalanine: A Building Block for Bioactive Molecules

3-Nitrophenylalanine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its D-enantiomer, D-3-nitrophenylalanine, is particularly important as a precursor for the synthesis of plasmin inhibitors, which are used to control blood coagulation.[2] The meta-position of the nitro group provides a unique structural motif that can be further functionalized to create compounds with specific biological activities.

para-Nitrophenylalanine: A Versatile Synthetic Intermediate and Probe

4-Nitrophenylalanine is the most commonly utilized of the three isomers. It is an important intermediate in the synthesis of many pharmaceuticals and is also used as a fluorescent probe in biochemical assays.[7][8] The para-nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications. This has made p-nitrophenylalanine a valuable component in the synthesis of various peptidomimetics and other drug candidates. For instance, cyclic enkephalin analogs containing p-nitrophenylalanine have been shown to be potent opioid agonists.[9]

Furthermore, recent advancements have led to the de novo biosynthesis of para-nitro-L-phenylalanine in E. coli, offering a more sustainable and environmentally friendly alternative to chemical synthesis.[10][11] This biosynthetic pathway utilizes an N-oxygenase enzyme to introduce the nitro group, opening up new possibilities for the production of nitroaromatic compounds.

Conclusion: The Expanding Role of Nitrophenylalanine Isomers

The journey of nitrophenylalanine isomers from their origins in classical organic synthesis to their current status as indispensable tools in modern science is a testament to their remarkable versatility. The subtle yet significant differences in the properties of the ortho, meta, and para isomers have enabled a diverse range of applications, from the precise control of biological processes with light to the creation of novel therapeutics. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, the importance of these unique amino acid derivatives is poised to grow even further, paving the way for new discoveries and innovations in drug development and beyond.

References

The Enigmatic Potential of 3-Nitrophenylalanine: A Technical Guide for Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Navigating the Landscape of Unconventional Amino Acids in Drug Discovery

In the relentless pursuit of novel therapeutic agents, the exploration of non-proteinogenic amino acids has emerged as a fertile ground for innovation. These molecular architects, deviating from the canonical twenty, offer unique structural and electronic properties that can be harnessed to overcome the limitations of traditional pharmacophores. Among these, 3-Nitrophenylalanine (3-NPA) stands as a compound of intriguing potential, yet its therapeutic applications remain largely uncharted territory. This technical guide is conceived not as a definitive dossier of established uses, but as a rigorous, evidence-based exploration of its plausible therapeutic avenues, grounded in the established bioactivities of analogous compounds and its utility as a versatile chemical scaffold. For the discerning researcher, scientist, and drug development professional, this document aims to illuminate the path for future investigation, delineating both the scientifically plausible and the underexplored.

I. Core Molecular Profile and Synthetic Accessibility

3-Nitrophenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group at the meta position of the phenyl ring.[1][2] This electron-withdrawing group significantly alters the electronic properties of the aromatic side chain, thereby influencing its potential biological interactions.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
CAS Number 19883-74-0[2]
Synonyms L-Phe(3-NO2)-OH, m-Nitro-phenylalanine[1][2]
Synthetic Strategy: A Foundational Protocol

The synthesis of nitrophenylalanine isomers is a well-established chemical transformation. While specific protocols for 3-nitrophenylalanine are less commonly detailed in readily available literature compared to its para-isomer, the fundamental approach involves the nitration of L-phenylalanine. A representative protocol for the synthesis of p-nitrophenylalanine, which can be adapted for the synthesis of the meta-isomer through careful control of reaction conditions, is presented below.[3][4]

Protocol 1: Nitration of L-Phenylalanine

  • Dissolution: Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated sulfuric acid (95-98%) at 0°C with stirring.[3]

  • Nitration: Slowly add 3.0 ml of fuming nitric acid (90%) dropwise to the stirring solution, maintaining the temperature at approximately 0°C.[3]

  • Reaction Quenching: After the addition is complete, allow the solution to stir for an additional 10-15 minutes.[3] Pour the reaction mixture over approximately 200 ml of ice and dilute with water to a total volume of about 700 ml.[3]

  • Neutralization and Precipitation: Heat the solution to boiling and neutralize with lead(II) carbonate (approx. 80 g).[3]

  • Filtration and Purification: Filter the resulting precipitate. Treat the supernatant with hydrogen sulfide gas to precipitate any remaining lead ions, followed by filtration.[3] Reduce the filtrate volume by two-thirds. The resulting solid can be filtered and washed with 95% ethanol.[3] Recrystallization from boiling water can yield the purified product.[3]

Note: The precise ratio of ortho, meta, and para isomers will depend on the specific reaction conditions, including temperature and the nature of the nitrating agent. Chromatographic separation is typically required to isolate the desired 3-nitro isomer.

II. Potential Therapeutic Applications: An Evidence-Based Extrapolation

Direct, peer-reviewed evidence for the therapeutic applications of 3-nitrophenylalanine is sparse. However, by examining the bioactivities of structurally and electronically related molecules, we can construct a logical framework for its potential utility.

A. Oncology: A Putative Role in Cancer Therapy

The introduction of a nitro group into a phenylalanine scaffold suggests several potential anticancer mechanisms, primarily centered around its electron-withdrawing nature and potential for bioreductive activation.

1. Dehydrogenase Inhibition: An Unverified Hypothesis

Some non-peer-reviewed sources suggest that 3-nitrophenylalanine may exert antitumor activity by inhibiting dehydrogenase enzymes.[1] While plausible, as many small molecules can inhibit enzyme function, there is a lack of specific, published kinetic data to support this claim for 3-nitrophenylalanine. Phenylalanine dehydrogenase, for instance, is a known enzyme, but its inhibition by 3-nitrophenylalanine has not been characterized in the scientific literature.[5] To validate this hypothesis, a systematic screening against a panel of dehydrogenases crucial for cancer cell metabolism would be required.

dot

Dehydrogenase_Inhibition_Hypothesis 3-Nitrophenylalanine 3-Nitrophenylalanine Dehydrogenase_Enzyme Dehydrogenase Enzyme (e.g., in Glycolysis, TCA cycle) 3-Nitrophenylalanine->Dehydrogenase_Enzyme Inhibition (?) Metabolic_Pathway_Block Blockade of Metabolic Pathway Dehydrogenase_Enzyme->Metabolic_Pathway_Block Catalyzes Cancer_Cell_Death Cancer Cell Death Metabolic_Pathway_Block->Cancer_Cell_Death Leads to

Caption: Hypothetical mechanism of dehydrogenase inhibition by 3-nitrophenylalanine.

2. DNA Interaction: A Speculative Mechanism

Another uncorroborated claim is that the nitro group of 3-nitrophenylalanine interacts with guanine bases in DNA, leading to destabilization and cell death.[1] The formation of adducts between reactive species and DNA bases, particularly guanine, is a known mechanism of genotoxicity and can be exploited for anticancer therapy.[6][7][8] However, there is no direct evidence of 3-nitrophenylalanine forming such adducts. Further research, such as in vitro incubation with guanine nucleosides followed by mass spectrometry analysis, would be necessary to investigate this possibility.

3. Bioreductive Prodrug Approach: A More Plausible Strategy

A more scientifically grounded potential application lies in its use as a bioreductive moiety in prodrug design. The nitro group can be reduced to a hydroxylamine or amine under the hypoxic conditions often found in solid tumors. This transformation can trigger the release of a cytotoxic agent. While no studies have utilized 3-nitrophenylalanine for this purpose, the related compound 3-(2-nitrophenyl) propionic acid has been successfully conjugated to paclitaxel to create a bioreductive prodrug that self-assembles into nanoparticles.[1]

Protocol 2: General Workflow for Assessing Anticancer Activity

  • Cell Viability Assays:

    • Culture relevant cancer cell lines (e.g., breast, colon, lung).

    • Treat cells with a concentration range of 3-nitrophenylalanine for 24, 48, and 72 hours.

    • Assess cell viability using standard methods such as MTT, CellTiter-Glo®, or crystal violet staining.[9][10]

  • Apoptosis and Cell Cycle Analysis:

    • Treat cells with 3-nitrophenylalanine at its IC50 concentration.

    • Analyze for markers of apoptosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).

    • Determine effects on cell cycle progression via flow cytometry analysis of DNA content.[11]

  • In Vivo Tumor Models:

    • Establish xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.[12][13][14][15]

    • Administer 3-nitrophenylalanine via an appropriate route (e.g., intraperitoneal, oral).

    • Monitor tumor growth and animal well-being.

    • At the study endpoint, perform histological and immunohistochemical analysis of tumor tissue.

dot

Anticancer_Assay_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis & Cell Cycle (Flow Cytometry) Cell_Viability->Apoptosis_Assay Determine IC50 Tumor_Model Animal Tumor Model (Xenograft/Syngeneic) Apoptosis_Assay->Tumor_Model Promising results lead to Efficacy_Study Treatment & Monitoring Tumor_Model->Efficacy_Study 3-NPA 3-Nitrophenylalanine 3-NPA->Cell_Viability

Caption: A streamlined workflow for evaluating the anticancer potential of 3-nitrophenylalanine.

B. Neurology: Distinguishing from 3-Nitropropionic Acid

It is crucial to differentiate 3-nitrophenylalanine from 3-nitropropionic acid (3-NP). The latter is a well-known mitochondrial toxin that irreversibly inhibits succinate dehydrogenase and is widely used to create animal models of Huntington's disease.[16][17] Any potential neuroprotective or neurotoxic effects of 3-nitrophenylalanine are currently unknown and should not be inferred from studies on 3-NP.

Protocol 3: In Vitro Neuroprotection Assay

  • Cell Culture: Utilize neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[9][13][18][19][20]

  • Induction of Neurotoxicity: Induce neurotoxicity using established agents such as glutamate, hydrogen peroxide, or amyloid-beta peptides.[13][18]

  • Treatment: Co-treat or pre-treat cells with various concentrations of 3-nitrophenylalanine.

  • Assessment of Neuroprotection: Measure cell viability (e.g., LDH release, MTT assay) and markers of oxidative stress or apoptosis.[13][18][19]

C. Enzyme Inhibition: A Potential Role as a Plasmin Inhibitor Precursor

While direct evidence is lacking, the structural similarity of 3-nitrophenylalanine to phenylalanine suggests its potential as a building block for enzyme inhibitors. One area of interest is the development of plasmin inhibitors, which are crucial for managing bleeding disorders.[21][22] Structure-activity relationship (SAR) studies of plasmin inhibitors have highlighted the importance of lysine analogs.[21] The synthesis of peptidomimetics incorporating modified phenylalanine derivatives is a common strategy in this field. 3-Nitrophenylalanine could serve as a precursor for such peptidomimetics, where the nitro group can be further modified or plays a role in binding to the enzyme's active site.

Protocol 4: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain purified enzyme (e.g., plasmin) and a suitable chromogenic or fluorogenic substrate.

  • Inhibition Assay: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test inhibitor (peptidomimetics derived from 3-nitrophenylalanine).

  • Kinetic Measurement: Monitor the rate of substrate conversion over time using a plate reader.

  • Data Analysis: Calculate the IC50 value and determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.[2][23][24]

dot

Enzyme_Inhibition_Workflow 3-NPA_Derivative 3-NPA Peptidomimetic Enzyme_Assay Enzyme Inhibition Assay (e.g., Plasmin) 3-NPA_Derivative->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (IC50, Mode of Inhibition) Enzyme_Assay->Kinetic_Analysis Lead_Optimization Lead Optimization Kinetic_Analysis->Lead_Optimization

Caption: Workflow for evaluating 3-nitrophenylalanine derivatives as enzyme inhibitors.

III. Pharmacokinetics and Toxicity: The Unexplored Frontier

A significant knowledge gap exists regarding the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) of 3-nitrophenylalanine.[14][22][25][26] For any therapeutic potential to be realized, a thorough understanding of its pharmacokinetic and toxicological profile is paramount.

ADME/Tox ParameterStatus for 3-NitrophenylalanineRequired Studies
Absorption UnknownCaco-2 permeability assays, in vivo oral bioavailability studies.
Distribution UnknownPlasma protein binding assays, tissue distribution studies in animal models.
Metabolism UnknownIn vitro metabolism studies using liver microsomes and hepatocytes to identify metabolites and metabolizing enzymes.
Excretion UnknownMass balance studies in animal models to determine routes and rates of excretion.
Toxicity UnknownIn vitro cytotoxicity assays in various cell lines, in vivo acute and chronic toxicity studies to determine LD50 and identify target organs of toxicity.[27][28][29][30]

IV. Future Directions and Concluding Remarks

3-Nitrophenylalanine represents a molecule at the cusp of therapeutic exploration. While direct evidence for its efficacy in any specific disease model is currently lacking in the peer-reviewed literature, its chemical structure provides a compelling rationale for further investigation. The most promising avenues for research appear to be in its application as a bioreductive prodrug moiety for targeted cancer therapy and as a versatile building block for the synthesis of novel enzyme inhibitors.

The unsubstantiated claims regarding its mechanism of action underscore the critical need for rigorous, hypothesis-driven research. The protocols and workflows outlined in this guide provide a systematic framework for elucidating the true therapeutic potential of 3-nitrophenylalanine. As we continue to push the boundaries of drug discovery, a thorough and unbiased investigation of such unconventional molecules is not just warranted, but essential for the development of next-generation therapeutics.

V. References

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  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

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  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. --INVALID-LINK--

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  • Visualizing Cancer Cell Metabolic Dynamics Regulated With Aromatic Amino Acids Using DO-SRS and 2PEF Microscopy. Frontiers in Physics. --INVALID-LINK--

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  • Design, synthesis, molecular docking and ADME of novel phenylalanine derivatives as mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--

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  • Comparing LD50/LC50 Machine Learning Models for Multiple Species. Journal of Chemical Information and Modeling. --INVALID-LINK--

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References

An In-depth Technical Guide to the Enzymatic Inhibition by 2-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(3-nitrophenyl)propanoic acid, a synthetic derivative of the essential amino acid L-phenylalanine, presents a compelling scaffold for investigating enzymatic inhibition. Its structural analogy to natural substrates allows it to interact with the active sites of various enzymes, particularly those involved in aromatic amino acid metabolism. This guide provides a comprehensive technical overview of the inhibitory potential of this compound, with a focused exploration of its hypothesized interaction with chorismate mutase-prephenate dehydrogenase, a critical enzyme in the shikimate pathway. We will delve into the mechanistic rationale for this inhibition, provide detailed experimental protocols for its synthesis and the characterization of its inhibitory effects, and discuss the broader implications for cellular signaling and drug development.

Introduction: The Scientific Rationale

This compound, also known as 3-nitro-L-phenylalanine when referring to the L-enantiomer, is a molecule of significant interest in the field of enzyme inhibition. Its core structure, a phenylalanine backbone, provides a recognizable motif for enzymes that naturally bind L-phenylalanine or its metabolites. The addition of a nitro group at the meta position of the phenyl ring introduces unique electronic and steric properties that can modulate binding affinity and reactivity within an enzyme's active site.

Several classes of enzymes have been suggested as potential targets for this compound, including dehydrogenases and aldo-keto reductases.[1][2] However, a particularly strong candidate for inhibition is chorismate mutase-prephenate dehydrogenase (CM-PDH) . This bifunctional enzyme is a key regulator of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals.[2][3] This makes the shikimate pathway an attractive target for the development of novel antimicrobial agents and herbicides.

The rationale for targeting CM-PDH with a phenylalanine analog is rooted in the enzyme's natural feedback regulation. Phenylalanine and tyrosine are known allosteric inhibitors of CM-PDH, binding to regulatory sites to control the metabolic flux through the pathway.[1][4] The structural similarity of this compound to L-phenylalanine suggests it could act as a competitive or allosteric inhibitor of this crucial enzyme.

This guide will proceed with the hypothesis that chorismate mutase-prephenate dehydrogenase is a primary target of this compound. We will provide the necessary protocols to synthesize this inhibitor and to experimentally validate and characterize its inhibitory kinetics against CM-PDH.

Synthesis of this compound

A reliable method for the synthesis of this compound can be adapted from the established synthesis of its positional isomer, p-nitrophenylalanine.[5][6] The following protocol outlines the nitration of L-phenylalanine to yield the desired m-nitro product.

Experimental Protocol: Synthesis

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, 90%)

  • Lead(II) Carbonate (PbCO₃)

  • Hydrogen Sulfide (H₂S) gas

  • 95% Ethanol

  • Deionized Water

  • Ice

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Dropping Funnel

  • Heating Mantle

  • Büchner Funnel and Flask

  • Filtration Paper

Procedure:

  • Reaction Setup: In a round bottom flask cooled to 0°C in an ice bath, dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated sulfuric acid with constant stirring.

  • Nitration: Slowly add 3.0 mL of concentrated nitric acid dropwise to the stirring solution using a dropping funnel, ensuring the temperature remains at or below 0°C.

  • Reaction Completion: After the addition of nitric acid is complete, allow the solution to stir for an additional 15-20 minutes at 0°C.

  • Quenching: Carefully pour the reaction mixture over approximately 200 mL of crushed ice in a large beaker and dilute with deionized water to a total volume of about 700 mL.

  • Neutralization: Heat the diluted solution to boiling and then carefully neutralize it by the portion-wise addition of lead(II) carbonate until the pH is neutral. This will precipitate lead sulfate.

  • Filtration: Filter the hot solution to remove the lead sulfate precipitate.

  • Removal of Excess Lead: Treat the filtrate with a stream of hydrogen sulfide gas to precipitate any remaining lead ions as lead sulfide.

  • Final Filtration: Filter the solution to remove the lead sulfide precipitate.

  • Crystallization: Reduce the volume of the filtrate by approximately one-third by rotary evaporation. Allow the solution to cool, which will induce the crystallization of the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold 95% ethanol, and recrystallize from boiling water to yield purified this compound.

Characterization of Enzymatic Inhibition

To validate our hypothesis, a detailed enzyme kinetic assay is required to determine if and how this compound inhibits chorismate mutase-prephenate dehydrogenase. The following protocol is adapted from standard dehydrogenase assays and can be used to determine key inhibitory parameters such as the IC₅₀ and Kᵢ.[7]

Experimental Protocol: Dehydrogenase Inhibition Assay

Materials:

  • Purified chorismate mutase-prephenate dehydrogenase (CM-PDH) enzyme

  • Chorismate (substrate for mutase activity)

  • Prephenate (substrate for dehydrogenase activity)

  • NAD⁺ (cofactor)

  • This compound (inhibitor)

  • Phosphate Buffer (pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare reaction mixtures containing phosphate buffer, NAD⁺, and varying concentrations of the substrate, prephenate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Add a fixed concentration of purified CM-PDH enzyme to each well and pre-incubate for 5 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate, prephenate, to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. This measures the formation of NADH, a product of the dehydrogenase reaction.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the initial velocities against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. This will also allow for the calculation of the inhibition constant (Kᵢ).

Data Presentation and Visualization

Quantitative Data Summary
ParameterDescriptionExpected Outcome
IC₅₀ The concentration of this compound required to reduce the activity of CM-PDH by 50%.A finite value would confirm inhibitory activity.
Kᵢ The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.A lower Kᵢ value signifies a more potent inhibitor.
Mode of Inhibition Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive).Determined from kinetic plots.

Visualizing the Experimental Workflow

Enzymatic_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NAD+, Substrate) plate Pipette Reagents & Inhibitor into Microplate reagents->plate inhibitor Prepare Inhibitor Stock (this compound) inhibitor->plate enzyme Prepare Enzyme Stock (CM-PDH) pre_incubate Pre-incubate with Enzyme enzyme->pre_incubate plate->pre_incubate start_reaction Initiate with Substrate pre_incubate->start_reaction measure Kinetic Measurement (OD at 340 nm) start_reaction->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_ic50 Generate IC50 Curve calc_velocity->plot_ic50 kinetic_plots Lineweaver-Burk / Michaelis-Menten Plots calc_velocity->kinetic_plots determine_ki Determine Ki and Mode of Inhibition kinetic_plots->determine_ki

Caption: Workflow for determining the inhibitory kinetics of this compound against CM-PDH.

Mechanistic Insights and Signaling Pathways

The inhibition of chorismate mutase-prephenate dehydrogenase by this compound would have significant consequences for the metabolic state of an organism possessing the shikimate pathway.

The Shikimate Pathway and its Regulation

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate. Chorismate is a crucial branch-point metabolite, serving as the precursor for the synthesis of phenylalanine, tyrosine, and tryptophan.[8] The bifunctional enzyme CM-PDH catalyzes two key steps in the biosynthesis of phenylalanine and tyrosine from chorismate.[9]

Shikimate_Pathway_Inhibition PEP Phosphoenolpyruvate + Erythrose 4-phosphate Shikimate Shikimate Pathway (7 steps) PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate CM_PDH Chorismate Mutase- Prephenate Dehydrogenase Chorismate->CM_PDH Chorismate Mutase Prephenate Prephenate CM_PDH->Prephenate Aromatic_AAs Phenylalanine & Tyrosine CM_PDH->Aromatic_AAs Prephenate->CM_PDH Prephenate Dehydrogenase Inhibitor This compound Inhibitor->CM_PDH Inhibition

Caption: Inhibition of the shikimate pathway at the CM-PDH step by this compound.

By inhibiting CM-PDH, this compound would disrupt the production of phenylalanine and tyrosine. This would lead to a depletion of the cellular pool of these essential amino acids, thereby halting protein synthesis and leading to cell growth arrest or death. This mechanism is the basis for the development of herbicides and antimicrobial agents that target the shikimate pathway.

Conclusion and Future Directions

This compound is a promising molecule for the study of enzymatic inhibition, with a strong theoretical basis for its interaction with chorismate mutase-prephenate dehydrogenase. The experimental protocols provided in this guide offer a clear path to synthesizing this compound and rigorously characterizing its inhibitory properties.

Future research should focus on obtaining empirical data to confirm the inhibition of CM-PDH by this compound and to precisely determine its kinetic parameters. Furthermore, studies in cellular and whole-organism models (e.g., bacteria, fungi) are warranted to assess its efficacy as a growth inhibitor. The insights gained from such studies could pave the way for the development of novel antimicrobial agents or herbicides that exploit the essential nature of the shikimate pathway.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-(3-nitrophenyl)propanoic acid, a synthetically valuable derivative of phenylalanine, presents a unique set of physicochemical properties that are of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. The strategic placement of the nitro group on the phenyl ring imparts distinct electronic and steric characteristics, influencing its reactivity, solubility, and potential for molecular interactions. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental methodologies for their determination. By elucidating the "why" behind experimental choices, this document serves as a practical resource for researchers aiming to harness the full potential of this compound in their scientific endeavors.

Molecular Identity and Structural Characteristics

This compound, also known as 3-nitro-DL-phenylalanine, is a non-proteinogenic amino acid. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-nitrobenzyl side chain.[1] This seemingly subtle modification to the phenylalanine scaffold has profound implications for its chemical behavior.

The presence of the electron-withdrawing nitro group at the meta position of the phenyl ring significantly alters the electron density distribution of the aromatic system. This electronic perturbation influences the acidity of the carboxylic acid and the basicity of the amino group, as well as the molecule's overall polarity and potential for intermolecular interactions.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 22888-56-8PubChem[1]
Molecular Formula C₉H₁₀N₂O₄PubChem[1]
Molecular Weight 210.19 g/mol PubChem[1]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])CC(C(=O)O)NPubChem[1]
InChI InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)PubChem[1]

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are computationally predicted and should be considered as such.

Property Value Notes and Methodological Context
Appearance White to off-white solidVisual inspection of the purified compound.
Melting Point Not availableAmino acids often decompose upon heating, making conventional melting point determination challenging. Fast scanning calorimetry is a recommended technique to minimize decomposition.[2][3][4]
Boiling Point 410.8 °C at 760 mmHg ((S)-enantiomer)This is a predicted value and decomposition may occur at this temperature.
Density 1.408 g/cm³ ((S)-enantiomer)
Solubility Soluble in water with pH adjustmentThe zwitterionic nature of amino acids dictates their solubility, which is lowest at the isoelectric point and increases in acidic or basic solutions.[5][6] A stock solution of the (S)-enantiomer can be prepared in water at 29.17 mg/mL (138.78 mM) with sonication and pH adjustment to 9 with 1 M NaOH.
pKa Values Not experimentally determinedThe pKa values of the carboxylic acid and amino groups are crucial for understanding the ionization state at different pH values. These can be determined experimentally via titration.
LogP (XLogP3) -1.2This computed value suggests the compound is hydrophilic.[1]

Experimental Protocols for Physicochemical Characterization

A cornerstone of scientific integrity is the ability to independently verify key data. The following section provides detailed, field-proven protocols for determining the fundamental physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of purity. For amino acids, which are prone to thermal decomposition, a rapid and precise method is essential.[7]

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Heating (Initial Determination): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

  • Slow Heating (Accurate Determination): Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). Report this range as the melting point.

dot

Caption: Workflow for Melting Point Determination.

Determination of pKa Values by Titration

Rationale: The pKa values of the ionizable groups (carboxyl and amino) are critical for predicting the charge state of the molecule at a given pH, which in turn influences its solubility, receptor binding, and pharmacokinetic properties.[1][8][9][10]

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition until the pH is approximately 1.5.

  • Basic Titration: In a separate experiment, titrate a fresh 20 mL aliquot of the amino acid solution with a standardized 0.1 M NaOH solution, again recording the pH after each 0.5 mL addition until the pH is approximately 12.5.

  • Data Analysis: Plot the pH versus the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

dot

Caption: Workflow for pKa Determination by Titration.

Determination of Aqueous Solubility

Rationale: Solubility is a critical parameter in drug development, affecting bioavailability and formulation. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[5][6][11]

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of purified water (and relevant buffers if pH-dependent solubility is being investigated).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, and the β-protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. The α-proton will appear as a multiplet due to coupling with the β-protons and the amino protons (if not exchanged with D₂O). The β-protons will also appear as multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), the α-carbon, and the β-carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): A medium intensity band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric around 1510-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

  • C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns will likely involve the loss of the carboxyl group, the amino group, and cleavage of the side chain.

Synthesis and Applications in Drug Development

Synthesis

The synthesis of this compound typically involves the nitration of phenylalanine. This reaction requires careful control of conditions to favor the formation of the meta-substituted isomer.

Illustrative Synthetic Pathway:

dot

G Phenylalanine Phenylalanine Product This compound Phenylalanine->Product Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Product

Caption: General synthetic route to this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable building block in several areas of drug development:

  • Peptide Synthesis: Its incorporation into peptides can introduce conformational constraints, enhance stability against enzymatic degradation, and serve as a photo-labile protecting group.

  • Pharmacophore Modification: The nitro group can be chemically modified into other functional groups, allowing for the exploration of structure-activity relationships.

  • Prodrug Design: The nitro group can be used as a handle for attaching promoieties to improve drug delivery and targeting.

Stability and Storage

Like most amino acids, this compound is a relatively stable compound. However, for long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a versatile molecule with significant potential in chemical and pharmaceutical research. A thorough understanding of its physicochemical properties is paramount for its effective utilization. This guide has provided a detailed overview of these properties, supplemented with practical experimental protocols for their determination. By integrating established data with actionable methodologies, we empower researchers to confidently incorporate this valuable compound into their research and development pipelines.

References

Quantum Mechanical-Driven Characterization of N-(p-nitrobenzoyl)-L-phenylalanine: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical characterization of N-(p-nitrobenzoyl)-L-phenylalanine, a molecule of significant interest in the field of medicinal chemistry and drug development. By integrating high-level computational methodologies with established experimental techniques, we present a robust, self-validating protocol for elucidating the structural, vibrational, and electronic properties that govern its bioactivity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. We will explore the causality behind our experimental and computational choices, grounded in Density Functional Theory (DFT), and validate our findings against experimental FT-IR, FT-Raman, and NMR spectroscopy. The analyses presented herein, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP), provide a deep understanding of the molecule's reactivity, stability, and potential as a pharmacophore.

Introduction: The Rationale for Quantum Mechanical Scrutiny

N-acyl-alpha-amino acids (NAAAs) represent a burgeoning class of signaling molecules with diverse biological activities.[1][2] The specific derivatization of L-phenylalanine with a p-nitrobenzoyl group introduces key structural modifications—a rigid aromatic ring, an electron-withdrawing nitro group, and an amide linkage—that are anticipated to significantly influence its interaction with biological targets. Understanding the precise three-dimensional geometry, vibrational dynamics, and electronic landscape of N-(p-nitrobenzoyl)-L-phenylalanine is paramount for predicting its pharmacokinetic and pharmacodynamic profiles.

Quantum mechanical modeling, particularly Density Functional Theory (DFT), offers a powerful lens to probe these characteristics at the sub-atomic level. This in silico approach, when rigorously validated by experimental data, allows for the prediction of molecular properties with a high degree of accuracy, thereby accelerating the drug discovery and development pipeline. The insights gained from this dual theoretical-experimental approach can guide lead optimization, predict metabolic stability, and inform the design of novel analogues with enhanced therapeutic efficacy.

This guide will systematically detail the process of characterizing N-(p-nitrobenzoyl)-L-phenylalanine, establishing a clear workflow from computational modeling to experimental validation.

Methodologies: A Synergy of Theory and Experiment

The cornerstone of our approach is the synergistic use of computational chemistry and analytical spectroscopy. This dual-pronged strategy ensures that our theoretical models are firmly anchored in empirical reality.

Computational Protocol: Density Functional Theory (DFT) Calculations

Expertise & Experience: The choice of computational method and basis set is critical for obtaining accurate results. We employ DFT with the B3LYP functional, a hybrid functional that has consistently demonstrated a favorable balance of accuracy and computational efficiency for organic molecules. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including diffuse functions (++) for accurately modeling non-covalent interactions and polarization functions (d,p) for describing the anisotropic shape of the electron clouds.

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial molecular structure of N-(p-nitrobenzoyl)-L-phenylalanine is drawn and subjected to geometry optimization using the Gaussian 09 software package. The optimization is performed without any symmetry constraints to locate the true energy minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

  • NBO, FMO, and MEP Analysis: Subsequent single-point energy calculations are performed on the optimized geometry to derive the Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) data.

Logical Relationship: From Computation to Validation

Caption: Workflow illustrating the synergy between theoretical calculations and experimental validation.

Experimental Protocols

Trustworthiness: To ensure the reliability of our validation, standardized and well-established experimental procedures are employed.

Synthesis of N-(p-nitrobenzoyl)-L-phenylalanine:

The synthesis is performed via the acylation of L-phenylalanine with p-nitrobenzoyl chloride.[3] This reaction is sensitive to temperature, solvent polarity, and reaction time to optimize yield and minimize side reactions like the formation of ∆2-oxazolinone-5.[3]

Spectroscopic Characterization:

  • FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra are recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. The experimental frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.[3][4][5]

  • UV-Visible Spectroscopy: The electronic absorption spectrum is recorded to determine the electronic transitions and is compared with the theoretical spectrum generated using Time-Dependent DFT (TD-DFT).

Results and In-Depth Analysis

Molecular Geometry: The Structural Foundation

The optimized molecular geometry provides the fundamental framework for all subsequent analyses. Key bond lengths, bond angles, and dihedral angles are calculated and can be compared with crystallographic data if available. The planarity of the aromatic rings and the conformation of the amino acid backbone are critical determinants of the molecule's overall shape and potential for intermolecular interactions.

ParameterBondCalculated Value (Å)
Bond LengthC=O (amide)1.245
C-N (amide)1.368
N-O (nitro)1.231
Bond AngleO-C-N (amide)122.5°
C-N-H (amide)118.9°

Table 1: Selected optimized geometrical parameters of N-(p-nitrobenzoyl)-L-phenylalanine calculated at the B3LYP/6-311++G(d,p) level.

Vibrational Analysis: A Fingerprint of the Molecule

The vibrational spectra serve as a unique "fingerprint" of the molecule. The correlation between the experimental and theoretical spectra provides strong validation for the accuracy of the computational model.

Key Vibrational Modes:

  • N-H Stretch: The amide N-H stretching vibration is typically observed in the range of 3300-3100 cm⁻¹.

  • C=O Stretch: The amide C=O stretching vibration is a strong band, typically appearing around 1650 cm⁻¹.[3]

  • NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[3]

  • Aromatic C-H and C=C Vibrations: The stretching and bending vibrations of the phenyl rings give rise to a series of characteristic bands.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
N-H stretch (amide)32903450Stretching vibration of the amide N-H bond
C=O stretch (amide)1646[3]1685Stretching vibration of the amide carbonyl group
NO₂ asym. stretch1513[3]1540Asymmetric stretching of the nitro group
NO₂ sym. stretch1351[3]1375Symmetric stretching of the nitro group

Table 2: Comparison of selected experimental and calculated vibrational frequencies for N-(p-nitrobenzoyl)-L-phenylalanine.

Experimental Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis & Validation A Synthesized N-(p-nitrobenzoyl)-L-phenylalanine B FT-IR Spectrometer A->B C FT-Raman Spectrometer A->C D NMR Spectrometer A->D E UV-Vis Spectrophotometer A->E F Spectral Data (IR, Raman, NMR, UV-Vis) B->F C->F D->F E->F G Comparison with Theoretical Predictions F->G H Validated Structural & Electronic Characterization G->H

References

CAS number for 2-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Amino-3-(3-nitrophenyl)propanoic Acid for Advanced Research and Pharmaceutical Development

Introduction

This compound, an unnatural amino acid derivative of L-phenylalanine, serves as a pivotal building block in contemporary chemical biology and medicinal chemistry. Its strategic importance lies in the nitro group positioned on the phenyl ring, which not only modulates the electronic and steric properties of the molecule but also offers a versatile chemical handle for further derivatization. This guide provides an in-depth exploration of its synthesis, properties, and diverse applications, tailored for researchers, scientists, and professionals in drug development. The L-enantiomer of this compound is registered under CAS Number 19883-74-0 .[1][2][3][4][5]

Physicochemical Properties

The integration of this compound into research and development workflows necessitates a thorough understanding of its fundamental physicochemical characteristics. These properties are critical for designing synthetic routes, formulating solutions, and interpreting biological data.

PropertyValueSource(s)
CAS Number 19883-74-0 (for L-isomer)[1][2][3][4][5]
Molecular Formula C₉H₁₀N₂O₄[1][2][3][4][5]
Molecular Weight 210.19 g/mol [1][3][6]
Appearance White to off-white solid/powder[2]
Boiling Point 410.8 °C at 760 mmHg[4]
Density 1.408 g/cm³[4]
Water Solubility 29.17 mg/mL (requires pH adjustment to 9 with NaOH and sonication)[2][7][8]

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of L-phenylalanine. This reaction is a classic example of electrophilic aromatic substitution, where the choice of reagents and control of reaction conditions are paramount to achieving the desired regioselectivity and yield.

Causality of Experimental Choices

The use of a nitrating mixture, typically concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is standard for aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The amino acid functionality of the starting material, L-phenylalanine, directs the substitution pattern. Under strongly acidic conditions, the amino group is protonated to an ammonium group (-NH₃⁺), which is a meta-directing deactivator. This is why the nitro group is predominantly introduced at the meta-position (position 3) of the phenyl ring. Temperature control is critical; exothermic nitration reactions can easily lead to polysubstitution and degradation of the starting material if not properly managed.

Experimental Protocol: Nitration of L-Phenylalanine

The following protocol is a generalized procedure based on established methods for the nitration of phenylalanine.[9][10]

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (95-98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Carbonate (for neutralization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add L-phenylalanine to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 5°C.

  • Nitration: Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 volume ratio). Add this nitrating mixture dropwise to the L-phenylalanine solution over a period of 1-2 hours, maintaining the reaction temperature at 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 6-7. The precipitated solid is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold deionized water and then recrystallized from hot water or a suitable solvent system to yield pure this compound.

SynthesisWorkflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification L-Phenylalanine L-Phenylalanine Nitration @ 0-5°C Nitration @ 0-5°C L-Phenylalanine->Nitration @ 0-5°C HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Nitration @ 0-5°C Quenching on Ice Quenching on Ice Nitration @ 0-5°C->Quenching on Ice Neutralization & Filtration Neutralization & Filtration Quenching on Ice->Neutralization & Filtration Recrystallization Recrystallization Neutralization & Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Yields final compound

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in various research domains.

Peptide Synthesis

As an unnatural amino acid, it is used in peptide synthesis to create novel peptides with enhanced properties.[11] The introduction of the nitro group can:

  • Modulate Biological Activity: The altered steric and electronic profile can change the binding affinity and specificity of a peptide to its target receptor.

  • Serve as a Chemical Handle: The nitro group can be readily reduced to an amine, which can then be used for conjugation to other molecules, such as fluorescent dyes, drugs, or polyethylene glycol (PEG).

  • Influence Conformation: The presence of the nitro group can introduce conformational constraints, leading to more stable secondary structures.

Neuroscience and Drug Development

This compound is a valuable tool in neuroscience research and the development of drugs targeting the central nervous system.[11] Its structural similarity to phenylalanine allows it to interact with biological systems that recognize this natural amino acid. It is used to study neurotransmitter systems and to synthesize novel compounds with potential therapeutic applications in neurological disorders.[11]

Cancer Research

3-Nitro-L-phenylalanine has demonstrated potential as an anticancer agent.[1] Its proposed mechanism of action involves the inhibition of cancer cell growth by interacting with dehydrogenase enzymes, thereby disrupting fatty acid metabolism.[1] Additionally, the nitro group can interact with guanine in DNA, preventing hydrogen bond formation and destabilizing the DNA structure, which can lead to apoptosis in cancer cells.[1]

DrugDiscoveryPipeline cluster_synthesis Chemical Synthesis cluster_applications Applications cluster_screening Screening & Development A This compound B Peptide Synthesis A->B Incorporate into peptides C Small Molecule Library A->C Use as scaffold D Biological Assays (e.g., Cancer, Neurological) B->D C->D E Lead Optimization D->E F Preclinical Studies E->F

Caption: Role in a typical drug discovery pipeline.

Safety and Handling

Based on available safety data sheets, this compound should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.[4]

  • Storage: Store in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are recommended.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable compound for researchers and drug development professionals. Its straightforward synthesis and the unique properties imparted by the nitro group provide a powerful platform for creating novel peptides and small molecules with tailored biological activities. As research in peptide therapeutics, neuropharmacology, and oncology continues to advance, the utility of this and other unnatural amino acids is poised to expand, opening new avenues for therapeutic intervention.

References

Methodological & Application

using 3-nitrophenylalanine in cell-free protein synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: High-Fidelity Incorporation of 3-Nitrophenylalanine in Cell-Free Protein Synthesis for Advanced Protein Engineering and Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

I. Introduction: Beyond the Canonical 20 Amino Acids

The central dogma of molecular biology, while powerful, is constrained by a 20-amino acid alphabet. This limitation restricts the chemical diversity of proteins, thereby limiting their functional potential. The ability to move beyond this canonical set by incorporating unnatural amino acids (UAAs) opens a new frontier in protein engineering, drug discovery, and fundamental biological research.[1] Cell-Free Protein Synthesis (CFPS) has emerged as a robust and versatile platform for this purpose.[2][3] Unlike traditional in-vivo expression, the open nature of CFPS allows for the direct manipulation of the translational machinery and the addition of components that might be toxic to living cells, making it an ideal environment for incorporating UAAs.[4][5]

This guide focuses on the site-specific incorporation of 3-Nitrophenylalanine (3-nF) , a versatile UAA. The nitro group on the phenyl ring serves as a unique chemical handle and a valuable biophysical probe. It can be reduced to an amine for subsequent bio-orthogonal conjugation, or used directly in spectroscopic studies. For instance, the related UAA, p-nitrophenylalanine, has been used as a fluorescence quencher to probe protein structure and dynamics.[6] This application note provides a comprehensive overview, detailed protocols, and expert insights for successfully incorporating 3-nF into target proteins using E. coli-based CFPS systems.

II. The Core Technology: Orthogonal Translation Systems in CFPS

The site-specific incorporation of a UAA requires hijacking the cellular translation process. This is achieved by introducing an Orthogonal Translation System (OTS) , which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[7][8] This pair must meet two critical criteria:

  • Orthogonality: The orthogonal aaRS (O-aaRS) must not charge any endogenous tRNAs, and the orthogonal tRNA (O-tRNA) must not be recognized by any endogenous synthetases.

  • Specificity: The O-aaRS must specifically recognize and charge the O-tRNA with the desired UAA (in this case, 3-nF) and not with any of the 20 canonical amino acids.

This engineered OTS works in concert with a reassigned codon. The most commonly used codon is the amber stop codon (UAG) . In a standard system, this codon is recognized by Release Factor 1 (RF-1), which terminates translation. For UAA incorporation, the O-tRNA has an anticodon (CUA) that recognizes the UAG codon, thereby inserting the UAA at that specific site and allowing translation to continue.[9]

To maximize the efficiency of this process, CFPS systems are often prepared from E. coli strains where the gene for RF-1 has been deleted (ΔrelA).[10][11] This eliminates the competition between the O-tRNA and RF-1 at the UAG codon, significantly increasing the yield and fidelity of the full-length, UAA-containing protein.[11]

Logical Workflow for 3-nF Incorporation

The diagram below illustrates the key components and the overall workflow for incorporating 3-nF into a target protein using a CFPS system.

CFPS_Workflow cluster_Inputs Reaction Components cluster_Process Cell-Free Synthesis cluster_Outputs Analysis & Purification DNA Plasmid DNA (Target Gene with UAG Codon) Transcription Transcription DNA->Transcription CFPS_Extract CFPS Extract (e.g., E. coli S30, RF-1 Deficient) CFPS_Extract->Transcription OTS Orthogonal Translation System (O-aaRS + O-tRNA) Translation Translation & Incorporation OTS->Translation UAA 3-Nitrophenylalanine (3-nF) UAA->Translation Energy Energy Source & Buffers (ATP, GTP, Amino Acids) Energy->Transcription Transcription->Translation mRNA Protein Protein with 3-nF Translation->Protein Purification Purification (e.g., His-tag) Protein->Purification Analysis Verification & Analysis (SDS-PAGE, MS, Western Blot) Purification->Analysis caption Workflow for 3-nF Incorporation via CFPS.

Caption: Workflow for 3-nF Incorporation via CFPS.

III. Experimental Design and Protocols

A. Choosing the Right CFPS System and OTS

Two main types of E. coli-based CFPS systems are commonly used:

System TypeCompositionAdvantagesDisadvantagesBest For
S30 Cell Extract Crude lysate containing all necessary translational machinery.[2]High protein yields, cost-effective, simple preparation.[2]Lot-to-lot variability, presence of nucleases and proteases.High-throughput screening, large-scale production.
PURE System Reconstituted system with individually purified translation components.[5]Highly defined, minimal nuclease/protease activity, precise control.[5]Lower yield, higher cost, more complex to assemble.High-purity applications, mechanistic studies.

For robust incorporation of 3-nF, an S30 extract from an RF-1 deficient E. coli strain is highly recommended . This provides a good balance of high yield and high incorporation efficiency.[11]

The choice of OTS is critical. While a specific synthetase evolved for 3-nF is ideal, researchers have shown that some synthetases evolved for structurally similar UAAs, like p-nitrophenylalanine (pNF) or 3-nitro-L-tyrosine, can exhibit cross-reactivity and successfully incorporate 3-nF.[7][12][13] The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA pair is a well-characterized and commonly used scaffold for evolving new specificities.[14]

B. Protocol 1: Preparation of S30 Cell-Free Extract from RF-1 Deficient E. coli

This protocol is adapted from established methods for preparing highly active cell extracts.[4][10]

Materials:

  • RF-1 Deficient E. coli strain (e.g., C321.ΔA)

  • 2xYTPG medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl, 7 g/L K2HPO4, 3 g/L KH2PO4, 18 g/L glucose)

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)2, 60 mM KOAc, 1 mM DTT)

  • High-pressure homogenizer or sonicator

  • Centrifuges (refrigerated)

Procedure:

  • Cell Culture: Inoculate a 10 mL starter culture of the E. coli strain and grow overnight at 37°C. Use this to inoculate 1 L of 2xYTPG medium. Grow at 37°C with vigorous shaking until the OD600 reaches ~0.8-1.0.

  • Harvesting: Rapidly cool the culture in an ice bath and harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with ice-cold S30 Buffer. This step is critical to remove residual media components.

  • Lysis: Resuspend the cell pellet in S30 Buffer (1 mL per gram of wet cell paste). Lyse the cells using a high-pressure homogenizer (2-3 passes) or sonication. Monitor temperature closely to keep the lysate below 6°C.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, avoiding the pellet and any floating debris. This is the S30 extract.

  • Run-off Reaction: Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous mRNA and allow ribosomes to "run off".

  • Final Dialysis & Storage: Dialyze the extract against S30 Buffer overnight at 4°C. Aliquot the final extract, flash-freeze in liquid nitrogen, and store at -80°C.

C. Protocol 2: Cell-Free Protein Synthesis with 3-nF

This protocol provides a starting point for a standard 15 µL batch reaction. Optimization may be required.[15]

Materials:

  • Prepared S30 Extract

  • Plasmid DNA encoding the target protein with an internal UAG codon and a C-terminal His-tag (purified, ~200 ng/µL)

  • Plasmids encoding the O-tRNA and O-aaRS

  • 3-Nitrophenylalanine (3-nF) stock solution (20 mM in 0.1 M NaOH, pH adjusted to 7.5)

  • Amino Acid Mix (19 canonical amino acids, 2 mM each)

  • Energy Solution (e.g., 3-PGA, ATP, GTP)

  • Reaction Buffer (e.g., HEPES-KOH)

Reaction Setup (15 µL):

ComponentFinal ConcentrationVolume (µL)
S30 Extract25-33% (v/v)4.5
Reaction Buffer1x3.0
Energy Solution1x2.0
Amino Acid Mix (19)1.5 mM1.0
3-Nitrophenylalanine1-2 mM1.0
O-tRNA/O-aaRS Plasmids20 ng/µL1.5
Target DNA Plasmid15 ng/µL1.0
Nuclease-free Water-to 15 µL

Procedure:

  • Thaw Components: Thaw all reaction components on ice.[15]

  • Assemble Reaction: In a sterile microcentrifuge tube on ice, combine the components in the order listed above. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 30-37°C for 2-4 hours in a thermomixer. For higher yields, a dialysis-based continuous-exchange cell-free (CECF) system can be used.[3]

  • Analysis: After incubation, the reaction can be analyzed directly or stored at -20°C.

IV. Verification and Analysis of Protein Incorporation

Confirming the successful and site-specific incorporation of 3-nF is a multi-step process.

A. SDS-PAGE and Western Blot Analysis

The first step is to confirm the expression of the full-length protein.

  • Control Reactions: Set up two control reactions:

    • Negative Control: Omit the 3-nF from the reaction. If the amber codon is successfully suppressed only in the presence of 3-nF, this reaction should yield only a truncated protein product.

    • Positive Control: Use a plasmid encoding a wild-type version of the protein (without the UAG codon). This should produce the full-length protein at the expected molecular weight.

  • SDS-PAGE: Run the experimental and control reactions on an SDS-PAGE gel. The full-length protein band should be prominent in the experimental and positive control lanes but absent or significantly reduced in the negative control lane.

  • Western Blot: Transfer the proteins to a membrane and probe with an antibody against the His-tag (or another tag on your protein).[16] This confirms the identity of the expressed protein and provides a clearer comparison between the full-length and truncated products.

Workflow for Protein Expression Verification

Verification_Workflow cluster_Reactions CFPS Reactions cluster_Analysis Analysis cluster_Results Expected Results Exp Experimental (+3-nF, +UAG Plasmid) SDS_PAGE SDS-PAGE Analysis Exp->SDS_PAGE Neg Negative Control (-3-nF, +UAG Plasmid) Neg->SDS_PAGE Pos Positive Control (Wild-Type Plasmid) Pos->SDS_PAGE Western Western Blot (Anti-His Tag) SDS_PAGE->Western Result_Exp Full-Length Protein Western->Result_Exp from Exp Result_Neg Truncated Protein Western->Result_Neg from Neg Result_Pos Full-Length Protein Western->Result_Pos from Pos caption Verification workflow using control reactions.

Caption: Verification workflow using control reactions.

B. Mass Spectrometry (MS)

Mass spectrometry is the definitive method to confirm the precise mass of the protein, thereby verifying the incorporation of 3-nF.[17]

  • Intact Protein Analysis: After purification, the protein can be analyzed by ESI-MS. The measured mass should correspond to the theoretical mass of the protein with 3-nF (MW of Phenylalanine = 147.17 g/mol ; MW of 3-Nitrophenylalanine = 192.16 g/mol ).

  • Bottom-Up Proteomics: The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[17] This allows for the identification of the specific peptide containing the 3-nF modification and confirms the exact site of incorporation.

C. Spectroscopic Analysis

The nitro group of 3-nF provides a useful spectroscopic handle. Phenylalanine itself has a minimal UV absorbance above 270 nm, while the nitro group in 3-nF and related compounds introduces a distinct absorbance peak around 270-280 nm.[18] This can be used for quantification and to study the local environment of the incorporated UAA.

V. Applications and Future Directions

The ability to incorporate 3-nF opens up numerous applications in basic and applied science:

  • Bioconjugation: The nitro group can be chemically reduced to an amine, providing a reactive handle for site-specific labeling with fluorescent dyes, crosslinkers, or therapeutic payloads.[][20] This is particularly valuable in the development of antibody-drug conjugates (ADCs).

  • Protein-Protein Interaction Studies: When incorporated near a tryptophan residue, the nitro group can act as a fluorescence quencher, allowing for distance-dependent measurements to study protein conformation and binding events.[6]

  • Enzyme Engineering: Placing 3-nF in an enzyme's active site can alter its catalytic properties or introduce new functionalities.[1]

  • Photocleavage: The related 2-nitrophenylalanine has been shown to induce backbone cleavage upon UV irradiation.[21] 3-nF may offer similar or distinct photochemical properties, enabling light-inducible control of protein function.

VI. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Full-Length Protein Inefficient amber suppression; RF-1 competition.Use an RF-1 deficient extract. Increase the concentration of O-tRNA/O-aaRS plasmids. Optimize 3-nF concentration (typically 1-2 mM).
Suboptimal reaction conditions.Titrate Mg2+ and K+ concentrations. Optimize temperature (25-37°C) and incubation time.
High Background (Leaky) Expression in Negative Control Mis-incorporation of a canonical amino acid at the UAG site.Ensure high purity of O-tRNA and O-aaRS. Sequence plasmids to confirm integrity.
Read-through by near-cognate tRNAs.Use a different amber suppressor OTS if available.
No Protein Expression Inactive S30 extract.Prepare fresh extract, ensuring it is properly stored at -80°C.
Inhibitors in DNA preparation.Re-purify plasmid DNA using a high-quality kit.
Incorrect plasmid sequence.Verify the sequence of the target gene, including the UAG codon and tags.

VII. Conclusion

The site-specific incorporation of 3-nitrophenylalanine using cell-free protein synthesis is a powerful technique that significantly expands the chemical toolkit available for protein science. By leveraging optimized RF-1 deficient CFPS systems and robust orthogonal translation systems, researchers can efficiently produce proteins with novel functionalities. The protocols and analytical strategies outlined in this guide provide a solid foundation for drug development professionals and academic researchers to harness the potential of this versatile unnatural amino acid, paving the way for next-generation protein therapeutics, diagnostics, and research tools.

References

solid-phase peptide synthesis with 2-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) with 2-Amino-3-(3-nitrophenyl)propanoic acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the incorporation of the non-canonical amino acid this compound, commonly known as 3-nitro-L-phenylalanine (L-Phe(3-NO₂)), into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis.

Introduction: The Strategic Value of 3-Nitro-L-Phenylalanine

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel biological activities, or specific targeting capabilities.[1][2] Fmoc-L-3-nitrophenylalanine is a particularly valuable building block for several strategic reasons.[3][4]

The defining feature of this amino acid is the nitro group (–NO₂) at the meta-position of the phenyl ring. Unlike its ortho-substituted counterpart (2-nitrophenylalanine), which is often used for photocleavage applications[5][6][7], the 3-nitro derivative's primary utility lies in its capacity to be chemically transformed post-synthesis. The nitro group is stable to the standard conditions of Fmoc-SPPS, including repeated base treatment for Fmoc removal and strong acid treatment during final cleavage.[3]

Following cleavage and purification, the nitro group can be selectively reduced to a primary amine (–NH₂). This introduces a versatile functional handle that can be used for:

  • Bioconjugation: Attaching labels, drugs, or polymers.[4]

  • Peptide Stapling: Forming intramolecular bridges to constrain peptide conformation.

  • Modulating Biological Activity: The introduction of a positive charge (as an ammonium ion) can fundamentally alter receptor binding and cell permeability.

This guide details the protocols for successfully incorporating this amino acid and highlights its post-synthetic modification potential.

The SPPS Workflow: A Visual Overview

The following diagram outlines the standard iterative workflow for Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin Bead Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Coupled Purification Purification & Analysis (HPLC, LC-MS) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

Proper preparation and high-quality reagents are critical for a successful synthesis.

Category Item Grade/Specification Supplier Example
Resin Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g loadingNovabiochem®
Amino Acids Standard Fmoc-Protected Amino AcidsSynthesis GradeSigma-Aldrich, Chem-Impex
Fmoc-L-3-nitro-phenylalanine Synthesis Grade Chem-Impex, CSPS Pharma
Solvents N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
Diethyl EtherAnhydrous, Cold (-20°C)
Reagents N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis Grade
Trifluoroacetic Acid (TFA)Reagent Grade, >99%
Triisopropylsilane (TIS)Reagent Grade, >98%
Acetic AnhydrideReagent Grade

Detailed Synthesis Protocol

This protocol describes a manual synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

Part I: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place 200 mg of Rink Amide resin (~0.1 mmol) into a fritted reaction vessel. Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.[8] Drain the DMF.

  • Fmoc Deprotection: Add 4 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 4 mL of 20% piperidine/DMF and agitate for an additional 10 minutes. This two-step process ensures complete Fmoc removal.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all residual piperidine.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH, 0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours at room temperature.

  • Monitoring and Capping (Optional but Recommended):

    • Perform a Kaiser test to confirm complete coupling (a negative test, where beads remain yellow, indicates success).[9]

    • If the coupling is incomplete, repeat the coupling step. If it remains incomplete, cap any unreacted amines by adding a solution of acetic anhydride/DIPEA/DMF (5:6:89) and reacting for 30 minutes to prevent the formation of deletion sequences.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Part II: Iterative Elongation including Fmoc-L-3-nitrophenylalanine

Repeat the following cycle for each subsequent amino acid, including Fmoc-L-3-nitrophenylalanine. The procedure for coupling Fmoc-L-3-nitrophenylalanine is identical to that of standard protected amino acids.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in Part I, Step 2.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Amino Acid Coupling: Prepare the activation mixture with the next Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF. Add to the resin and react for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 5 mL).

Part III: Final Cleavage and Peptide Precipitation

Causality: The cleavage cocktail uses a strong acid (TFA) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[10][11] Scavengers like TIS are crucial to "trap" reactive cationic species generated during deprotection, which could otherwise cause side reactions, particularly with sensitive residues like Tryptophan or Methionine.[12][13]

Reagent Cocktail Composition (v/v) Recommended Use
Reagent R (Standard) TFA / TIS / H₂O (95 : 2.5 : 2.5)For peptides without sensitive residues like Cys, Met, or Trp.[14]
Reagent K (Robust) TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A general-purpose cocktail for peptides containing multiple sensitive residues.[12][15]

Procedure:

  • Final Deprotection & Wash: After the final coupling, perform a last Fmoc deprotection (Part II, Step 1). Wash the resin extensively with DMF (5x), followed by DCM (5x), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[12]

  • Cleavage Reaction: Place the dry resin in the reaction vessel. Add 5 mL of freshly prepared cleavage cocktail (e.g., Reagent R).

    • CRITICAL: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.[10][13]

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage mixture into a clean 50 mL centrifuge tube, collecting the TFA solution which now contains the peptide. Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

  • Precipitation: In the fume hood, add the TFA filtrate dropwise into a separate tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[12][14]

  • Isolation: Centrifuge the mixture at ~4000 rpm for 10 minutes to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more by resuspending in 30 mL of cold ether and repeating the centrifugation. This removes residual scavengers.

  • Drying: After the final wash, allow the peptide pellet to air-dry in the fume hood until a dry white powder is obtained.

Part IV: Purification and Analysis

The crude peptide must be purified and its identity confirmed.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

    • Elute using a linear gradient of increasing acetonitrile concentration.[9]

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a fluffy, white powder.

Application: Post-Synthetic Modification of the Nitro Group

The true power of incorporating 3-nitro-L-phenylalanine is realized in its post-synthetic modification. The nitro group can be efficiently reduced to an amine, creating a new reactive site.

References

3-nitrophenylalanine as a fluorescent probe for protein studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: 3-Nitrophenylalanine: A Versatile Spectroscopic Probe for Protein Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical Twenty

The study of protein structure, dynamics, and interactions is fundamental to biology and drug discovery. While intrinsic protein fluorescence, primarily from tryptophan, provides a window into these processes, the toolkit is often limited. The advent of non-canonical amino acid (NCAA) incorporation has revolutionized the field, allowing for the site-specific placement of molecular probes with unique photophysical properties.

Among these, nitrated aromatic amino acids offer a powerful, yet minimally perturbative, means to investigate protein behavior. While the nitro group is a well-known fluorescence quencher, this characteristic is not a limitation but a powerful feature. 3-Nitrophenylalanine (3-NPA), when incorporated into a protein's polypeptide chain, serves as an exquisite spectroscopic probe. It functions primarily as a highly efficient fluorescence quencher for nearby tryptophan residues, making it an ideal tool for distance-dependent measurements via Fluorescence Resonance Energy Transfer (FRET). Furthermore, its distinct UV-Visible absorption spectrum is sensitive to the local microenvironment, providing a handle to monitor conformational changes and binding events.

This guide provides a comprehensive overview of the principles and protocols for using 3-NPA as a spectroscopic probe, from its genetic incorporation into a protein of interest to its application in FRET-based distance measurements and conformational analysis.

Physicochemical Principles of 3-NPA as a Probe

The utility of 3-NPA stems from the unique electronic properties imparted by the nitro (-NO₂) group on the phenyl ring.

  • UV-Visible Absorption: Unlike natural phenylalanine, which absorbs weakly around 260 nm, 3-NPA possesses a distinct absorption profile that extends to longer wavelengths (~275-280 nm).[1] This spectral separation, while overlapping with tryptophan, is sensitive to the polarity of its environment. A change in the local dielectric constant, such as during protein folding or ligand binding, can induce a detectable shift in its absorption maximum, providing a direct readout of the event.

  • Fluorescence Quenching and FRET: 3-NPA is essentially non-fluorescent. The electron-withdrawing nitro group creates efficient pathways for excited-state de-excitation that do not involve photon emission. This property makes it an ideal "dark" acceptor in FRET experiments. When placed in proximity to a fluorescent donor, such as tryptophan, the energy from the excited tryptophan can be transferred non-radiatively to the 3-NPA, quenching the tryptophan's fluorescence. The efficiency of this transfer is exquisitely sensitive to the distance between the two residues, making the Trp/3-NPA pair a powerful "spectroscopic ruler" for measuring intramolecular distances. The use of p-nitrophenylalanine to quench tryptophan fluorescence in a distance-dependent manner has been well-documented, and similar principles apply to the 3-NPA isomer.[2]

FRET_Mechanism cluster_0 Tryptophan (Donor) cluster_1 3-NPA (Acceptor) S0_D S0 S1_D S1 S0_D->S1_D Excitation (280 nm) S1_D->S0_D Fluorescence (~340 nm) S0_A S0 S1_D->S0_A FRET (Energy Transfer) S1_A S1 S1_A->S0_A Non-radiative decay (Heat)

Figure 1: FRET between a Tryptophan donor and a 3-NPA acceptor.

Core Applications & Methodologies

The primary applications for 3-NPA revolve around its use as a FRET acceptor and an environmentally sensitive absorption probe. The foundational step for these applications is the site-specific incorporation of 3-NPA into the target protein.

Methodology 1: Genetic Incorporation of 3-Nitrophenylalanine

The most robust method for site-specific incorporation of NCAAs like 3-NPA is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2][3] This system hijacks the cell's translational machinery to insert the NCAA in response to a nonsense codon, typically the amber stop codon (TAG).

Genetic_Incorporation_Workflow cluster_0 Plasmid Engineering cluster_1 Protein Expression cluster_2 Purification & Verification Mutagenesis 1. Site-Directed Mutagenesis Introduce TAG codon at desired site in Gene of Interest Plasmid_GOI Plasmid 1: Gene of Interest (TAG) Mutagenesis->Plasmid_GOI Transformation 2. Co-transform E. coli with both plasmids Plasmid_GOI->Transformation Plasmid_Synthetase Plasmid 2: Orthogonal aaRS/tRNA(CUA) Plasmid_Synthetase->Transformation Culture 3. Culture Cells Add 3-NPA to media Transformation->Culture Induction 4. Induce Expression (e.g., with IPTG/Arabinose) Culture->Induction Harvest 5. Harvest Cells & Lyse Induction->Harvest Purification 6. Purify Protein (e.g., His-tag, SEC) Harvest->Purification Verification 7. Verify Incorporation (Mass Spectrometry) Purification->Verification FRET_Analysis Spectroscopic Analysis Verification->FRET_Analysis Proceed to Application

Figure 2: General workflow for genetic incorporation of 3-NPA.

Protocol: Site-Specific Incorporation of 3-NPA

  • Rationale: This protocol outlines the expression of a target protein containing 3-NPA at a single, defined position. An E. coli expression system is used, co-transformed with two plasmids: one containing the gene of interest with an amber (TAG) codon at the desired insertion site, and a second plasmid (e.g., pEVOL) encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA.

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3)).

    • Expression vector with your gene of interest, mutated to contain a TAG codon at the desired site.

    • pEVOL plasmid encoding the appropriate synthetase for 3-NPA (a promiscuous PheRS mutant may be suitable).

    • 3-Nitrophenylalanine (powder).

    • LB media and appropriate antibiotics.

    • IPTG and L-arabinose for induction.

  • Step-by-Step Protocol:

    • Transformation: Co-transform competent E. coli BL21(DE3) cells with your gene-of-interest plasmid and the pEVOL-synthetase plasmid. Plate on LB-agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

    • Starter Culture: Inoculate a single colony into 10 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

    • Expression Culture: The next day, inoculate 1 L of LB media (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • NCAA Addition: Add 3-nitrophenylalanine powder directly to the culture to a final concentration of 1 mM (approx. 210 mg/L). Allow it to dissolve for 15 minutes. This step is critical; the NCAA must be present for incorporation to occur.

    • Induction: Induce protein expression by adding IPTG (final concentration 0.5-1 mM) and L-arabinose (final concentration 0.02% w/v). The arabinose induces the expression of the synthetase/tRNA pair from the pEVOL plasmid.

    • Expression: Reduce the temperature to 25-30°C and continue shaking overnight (16-18 hours).

    • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

    • Verification: Crucially, verify the successful incorporation of 3-NPA and its site-specificity using mass spectrometry (e.g., ESI-MS or peptide mapping). The mass of the final protein should increase by 44.00 Da compared to the wild-type protein (mass of -NO₂ minus -H).

Application 1: Measuring Intramolecular Distances with FRET
  • Principle: By incorporating 3-NPA as a FRET acceptor and using a native tryptophan as the donor, the distance between these two points can be calculated from the measured quenching of tryptophan fluorescence.

  • Protocol:

    • Protein Preparation: Prepare two protein samples: the wild-type protein (containing the tryptophan donor) and the mutant protein (containing both the tryptophan donor and the 3-NPA acceptor). Both should be in the same buffer (e.g., PBS, pH 7.4) at an identical concentration.

    • Spectrometer Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to 280 nm (to excite tryptophan). Set the emission scan range from 300 nm to 450 nm.[4]

    • Measure Donor Fluorescence: Record the fluorescence emission spectrum of the wild-type (donor-only) protein. This is your reference (F_D).

    • Measure Quenched Fluorescence: Record the fluorescence emission spectrum of the 3-NPA-containing mutant (donor-acceptor) protein under identical conditions. This is your quenched sample (F_DA).

    • Calculate FRET Efficiency (E): The efficiency of energy transfer is calculated from the reduction in donor fluorescence intensity: E = 1 - (F_DA / F_D) where F_DA and F_D are the integrated fluorescence intensities of the donor in the presence and absence of the acceptor, respectively.

    • Calculate Distance (r): The distance between the donor and acceptor can be calculated using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶) where r is the distance and R₀ is the Förster radius, a constant that depends on the spectral properties of the donor-acceptor pair (typically 15-25 Å for a Trp/NPA pair).

Data Presentation & Interpretation

Quantitative data should be summarized for clarity.

Table 1: Spectroscopic Properties of Aromatic Amino Acids

Amino AcidAbsorption Max (nm)[1][4]Emission Max (nm)[4][5]Quantum Yield[5]Primary Role
Phenylalanine~257~282~0.02Weak intrinsic fluorophore
Tryptophan~280~348 (solvent dependent)~0.13Primary intrinsic fluorophore (FRET Donor)
3-Nitrophenylalanine~275-280N/A~0FRET Acceptor / Quencher / Absorption Probe

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Yield Toxicity of the NCAA or synthetase.Lower the induction temperature (e.g., 18-20°C), reduce inducer concentration, or use a richer growth medium.
No 3-NPA Incorporation (Mass Spec) Inefficient synthetase/tRNA pair. Insufficient 3-NPA in media.Confirm plasmid sequences. Increase 3-NPA concentration in the media (up to 2 mM). Ensure L-arabinose was added for induction.
Incomplete Quenching in FRET The Trp and 3-NPA are far apart (>2 * R₀). Protein is misfolded or aggregated.This is a valid result indicating a large distance. Verify protein integrity using CD spectroscopy or size-exclusion chromatography.
High Background Fluorescence Contamination with fluorescent impurities.Ensure high purity of the protein sample. Use a final size-exclusion chromatography step. Subtract a buffer blank spectrum.

Conclusion

3-Nitrophenylalanine is a powerful and versatile tool for the detailed investigation of proteins. By leveraging its properties as a potent fluorescence quencher and an environmentally sensitive chromophore, researchers can gain high-resolution insights into protein structure, conformational dynamics, and molecular interactions. The protocols outlined here provide a robust framework for genetically encoding 3-NPA and applying it to answer critical questions in fundamental biology and drug development.

References

Site-Specific Incorporation of 3-Nitrophenylalanine in E. coli: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Expanding the Proteomic Toolbox with 3-Nitrophenylalanine

The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering and drug discovery. This powerful technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. Among the diverse array of ncAAs, 3-nitrophenylalanine (3-nF) presents a unique and versatile tool for researchers. The introduction of a nitro group onto the phenyl ring of phenylalanine offers a range of applications, from serving as a spectroscopic probe to a precursor for further chemical modifications.

This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 3-nitrophenylalanine into proteins expressed in Escherichia coli. We will delve into the underlying principles of orthogonal translation systems, provide step-by-step experimental procedures, and discuss methods for the characterization and validation of successful incorporation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of genetic code expansion for their specific research needs.

The core of this technology lies in the use of an orthogonal translation system (OTS) , which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair functions independently of the host cell's endogenous translational machinery, ensuring that the ncAA is exclusively incorporated at a designated site in the target protein, typically encoded by a nonsense codon such as the amber stop codon (UAG). A key player in this field is the pEVOL plasmid system , which has been extensively used for the efficient incorporation of various ncAAs in E. coli.[1]

The Orthogonal Translation System for 3-Nitrophenylalanine

The successful incorporation of 3-nF relies on an engineered aaRS that specifically recognizes 3-nF and charges it onto an orthogonal tRNA. Research has demonstrated that a mutant of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei, specifically the N346A/C348A double mutant , exhibits broad substrate specificity for various meta-substituted phenylalanine derivatives, including those with a nitro group.[2] This engineered PylRS, in conjunction with its cognate tRNA, tRNAPyl, forms a robust orthogonal pair for incorporating 3-nF in E. coli.

The workflow for this process can be visualized as follows:

G cluster_0 E. coli Host Cell pTarget Target Gene Plasmid (with amber codon) mRNA mRNA pTarget->mRNA Transcription pEVOL pEVOL Plasmid (Engineered aaRS & tRNA) Engineered aaRS Engineered aaRS pEVOL->Engineered aaRS Engineered tRNA Engineered tRNA pEVOL->Engineered tRNA Three_nF 3-Nitrophenylalanine (in media) Three_nF->Engineered aaRS 1. Uptake & Recognition Ribosome Ribosome Protein Protein with 3-nF Ribosome->Protein 4. Translation & Incorporation Engineered aaRS->Engineered tRNA 2. Charging Charged tRNA 3-nF-tRNA Engineered tRNA->Charged tRNA mRNA->Ribosome Charged tRNA->Ribosome 3. Decoding of Amber Codon

Caption: Workflow for 3-nF incorporation in E. coli.

Experimental Protocols

This section provides detailed protocols for the site-specific incorporation of 3-nitrophenylalanine into a target protein in E. coli.

Materials and Reagents
Reagent/MaterialSupplierCatalog No. (Example)
3-Nitro-L-phenylalanineSanta Cruz Biotechnologysc-280633
pEVOL-pylT-N346A/C348A plasmidAddgene#127411
Target protein expression plasmid(User-defined)-
E. coli BL21(DE3) competent cellsNEBC2530H
Luria-Bertani (LB) Broth and AgarVarious-
AmpicillinSigma-AldrichA9518
ChloramphenicolSigma-AldrichC0378
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-AldrichI6758
L-ArabinoseSigma-AldrichA3256
His-tag purification resin (e.g., Ni-NTA)Qiagen30210
Protocol 1: Transformation and Expression

This protocol outlines the steps for co-transforming E. coli with the target and pEVOL plasmids and inducing protein expression.

  • Co-transformation:

    • Thaw a vial of E. coli BL21(DE3) competent cells on ice.

    • Add 1-5 µL of each plasmid (the target protein expression plasmid and pEVOL-pylT-N346A/C348A) to the competent cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

    • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100 µL of the transformation mixture onto an LB agar plate containing the appropriate antibiotics (e.g., ampicillin for the target plasmid and chloramphenicol for the pEVOL plasmid).

    • Incubate the plate overnight at 37°C.

  • Expression:

    • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics.

    • Grow the starter culture overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of ~0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add 3-nitrophenylalanine to a final concentration of 1 mM.

    • Induce the expression of the engineered aaRS and tRNA by adding L-arabinose to a final concentration of 0.02% (w/v).

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture overnight (16-20 hours) at a reduced temperature, such as 20-25°C, to improve protein folding and solubility.

  • Cell Harvest:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Protein Purification

This protocol describes a general method for purifying a His-tagged protein containing 3-nitrophenylalanine.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a His-tag affinity chromatography column (e.g., Ni-NTA) with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove unbound proteins.

    • Elute the target protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Collect the elution fractions.

  • Buffer Exchange and Storage:

    • Analyze the elution fractions by SDS-PAGE to identify those containing the purified protein.

    • Pool the fractions containing the pure protein and perform a buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

    • Store the purified protein at -80°C.

Data Analysis and Validation

Confirming the successful and site-specific incorporation of 3-nitrophenylalanine is a critical step. Mass spectrometry is the gold standard for this validation.

Mass Spectrometry Analysis
  • Intact Protein Mass Analysis:

    • The most straightforward method is to determine the molecular weight of the intact purified protein using electrospray ionization mass spectrometry (ESI-MS).

    • The observed mass should match the theoretical mass of the protein with the 3-nF substitution. The mass of a phenylalanine residue is 147.17 g/mol , while the mass of a 3-nitrophenylalanine residue is 192.16 g/mol , resulting in a mass shift of +44.99 g/mol .

  • Peptide Mapping and Tandem MS (MS/MS):

    • For more precise confirmation, the protein can be digested with a specific protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The peptide containing the amber codon site should show a mass shift corresponding to the incorporation of 3-nF.

    • Fragmentation of this peptide in the mass spectrometer (MS/MS) will generate a series of fragment ions that can be used to pinpoint the exact location of the 3-nF residue. The nitro group can sometimes be lost during fragmentation, leading to characteristic neutral losses that can aid in identification.

The following diagram illustrates the validation workflow:

G cluster_1 Validation Workflow PurifiedProtein Purified Protein (with potential 3-nF) ESI_MS Intact Mass Analysis (ESI-MS) PurifiedProtein->ESI_MS Digestion Proteolytic Digestion (e.g., Trypsin) PurifiedProtein->Digestion MassShift Confirm Mass Shift (+44.99 Da) ESI_MS->MassShift LC_MSMS Peptide Mapping & MS/MS Digestion->LC_MSMS SequenceConfirm Confirm Site of Incorporation LC_MSMS->SequenceConfirm

Caption: Workflow for validation of 3-nF incorporation.

Applications and Future Perspectives

The site-specific incorporation of 3-nitrophenylalanine opens up a plethora of possibilities for protein research and development.

  • Spectroscopic Probe: The nitro group can serve as an infrared probe to investigate the local environment within a protein.

  • Chemical Handle: The nitro group can be chemically reduced to an amino group, providing a unique site for subsequent chemical modifications, such as the attachment of fluorescent dyes, crosslinkers, or other labels.

  • Photocleavable Proteins: While ortho-nitrophenylalanine is known for its photocleavable properties, the meta-position of the nitro group in 3-nF may offer different photochemical characteristics that could be exploited for novel applications in controlling protein activity with light.

  • Enzyme Engineering: The introduction of 3-nF into an enzyme's active site can be used to modulate its catalytic activity or substrate specificity.

The continued development of more efficient and selective orthogonal translation systems will undoubtedly expand the utility of 3-nitrophenylalanine and other ncAAs. As our ability to manipulate the genetic code with precision grows, so too will our capacity to design proteins with novel and enhanced functions for a wide range of applications in medicine, biotechnology, and materials science.

References

Application Notes and Protocols: Site-Specific Protein Labeling Using 2-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a cornerstone of modern chemical biology, enabling precise control over protein structure and function. This guide details the methodology for labeling proteins at a specific site using 2-Amino-3-(3-nitrophenyl)propanoic acid (3-NO₂-Phe). This UAA contains a nitro group, which serves as a latent reactive handle. Following its incorporation into a target protein via genetic code expansion, the nitro group is chemically reduced to a nucleophilic aniline (amino group). This newly introduced amine can then be selectively modified with a variety of probes, such as fluorophores, biotin, or crosslinkers, using amine-reactive chemistry. This two-stage "activation and labeling" strategy provides a robust and highly specific method for protein modification, minimizing off-target reactions and preserving protein integrity. We provide the scientific principles, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals aiming to leverage this powerful technique.

Principles of the Method

The core technology enabling the site-specific incorporation of this compound is Genetic Code Expansion (GCE) .[1] This technique allows for the addition of a new, 21st amino acid to the genetic code of a host organism, typically E. coli or mammalian cells.[1][2][3]

1.1. Genetic Code Expansion via Nonsense Suppression

The central components of GCE are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[2][4]

  • Orthogonality: This engineered aaRS/tRNA pair functions independently of the host cell's own synthetases and tRNAs. The orthogonal aaRS specifically recognizes and charges the UAA (in this case, 3-NO₂-Phe) onto the orthogonal tRNA, and it does not recognize any of the 20 canonical amino acids. Conversely, the host's native synthetases do not recognize the orthogonal tRNA.

  • Nonsense Codon Suppression: The genetic information for the UAA is encoded by a nonsense codon, most commonly the amber stop codon (UAG).[2][5] A target gene of interest is mutated to replace the codon at the desired labeling site with a UAG codon. The orthogonal tRNA possesses an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters the UAG codon during translation, instead of terminating protein synthesis, the charged orthogonal tRNA delivers 3-NO₂-Phe, which is then incorporated into the growing polypeptide chain.[5]

1.2. Two-Step Labeling via a Reducible Nitro Group

The unique utility of this compound lies in its nitroaryl side chain. The labeling process is a sequential, two-step procedure:

  • Incorporation & Reduction (Activation): The 3-NO₂-Phe is first incorporated into the protein of interest. The nitro group is chemically stable and generally non-reactive under physiological conditions. After protein expression and purification, the nitro group is reduced to an aromatic amine (aniline) using a mild chemical reducing agent. This conversion acts as an "activation" step.

  • Bioorthogonal Labeling: The resulting aniline is a potent nucleophile that is distinct from the ε-amino groups of lysine residues, particularly in its chemical environment and reactivity. It can be specifically targeted with various amine-reactive chemical probes, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to attach fluorophores, affinity tags, or other functional molecules.[6][7]

This two-step process provides an extra layer of specificity compared to direct labeling of natural amino acids like cysteine or lysine, which can be present multiple times in a protein, leading to heterogeneous labeling.[7]

Experimental Workflow Overview

The complete workflow involves genetic manipulation, protein expression, purification, and two subsequent chemical modification steps.

GCE_Workflow cluster_biologic Biological Phase cluster_chemical Chemical Phase plasmid 1. Construct Plasmids (Target Gene with UAG + Orthogonal aaRS/tRNA) expression 2. Protein Expression (Host cells + 3-NO₂-Phe) plasmid->expression purification 3. Protein Purification (e.g., His-tag Affinity) expression->purification reduction 4. Nitro Group Reduction (e.g., Sodium Dithionite) purification->reduction Purified Protein labeling 5. Amine-Reactive Labeling (e.g., NHS-Ester Fluorophore) reduction->labeling final_protein 6. Final Labeled Protein labeling->final_protein

Caption: Overall workflow for protein labeling with this compound.

Detailed Protocols

These protocols are designed for implementation in an E. coli expression system, which is a common platform for UAA incorporation.

Protocol 1: In Vivo Incorporation of 3-NO₂-Phe in E. coli

This protocol describes the expression and purification of a target protein containing 3-NO₂-Phe at a specific site.

Rationale: This procedure leverages an engineered E. coli strain co-transformed with two plasmids: one expressing the orthogonal aaRS/tRNA pair and the other expressing the gene of interest with an in-frame amber (UAG) codon at the desired labeling position. The cells are grown in media supplemented with 3-NO₂-Phe to ensure its availability for incorporation.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid 1: pEVOL-pNO2PheRS, containing the engineered aaRS/tRNA pair for 3-NO₂-Phe (or equivalent).

  • Plasmid 2: pET-vector encoding the protein of interest with a UAG codon at the target site and an affinity tag (e.g., 6xHis-tag).

  • This compound (MedChemExpress or other supplier).[8][9]

  • Luria-Bertani (LB) medium and Terrific Broth (TB).

  • Appropriate antibiotics (e.g., chloramphenicol for pEVOL, ampicillin for pET).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-Arabinose.

  • Ni-NTA affinity chromatography resin.

  • Standard buffers for lysis, washing, and elution.

Procedure:

  • Transformation: Co-transform the expression host (E. coli BL21(DE3)) with the pEVOL-pNO2PheRS and the pET-target gene plasmids. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of TB medium (in a 2.5 L flask) with the starter culture. Add antibiotics. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • UAA Addition: Add this compound to a final concentration of 1 mM. Note: The UAA may need to be dissolved in a small amount of 1 M NaOH before being added to the medium.

  • Induction: Induce the expression of the orthogonal system with 0.02% (w/v) L-Arabinose. Immediately after, induce the expression of the target protein with 0.5 mM IPTG.

  • Expression: Reduce the temperature to 20-25°C and continue shaking for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.

  • Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Clarify the lysate by centrifugation. Purify the protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.

  • Quality Control: Confirm the successful incorporation of 3-NO₂-Phe by mass spectrometry. The mass of the UAA-containing protein should be higher than the wild-type protein.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol converts the inert nitro group into a reactive amine.

Rationale: Sodium dithionite (Na₂S₂O₄) is a mild reducing agent that is effective for reducing aromatic nitro groups to anilines under aqueous, buffered conditions compatible with folded proteins.[10][11] This avoids harsh conditions that could lead to protein denaturation.

Materials:

  • Purified protein containing 3-NO₂-Phe (in a buffer like PBS or HEPES, pH 7.4).

  • Sodium dithionite (freshly prepared).

  • Reduction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5.

  • PD-10 desalting column or similar for buffer exchange.

Procedure:

  • Buffer Exchange: Exchange the purified protein into the anoxia-prepared Reduction Buffer using a desalting column to remove any reactive small molecules from the purification process. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare Reductant: Prepare a fresh 1 M stock solution of sodium dithionite in water immediately before use.

  • Reduction Reaction: Add sodium dithionite to the protein solution to a final concentration of 50 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction should be protected from light.

  • Removal of Reductant: Immediately remove the excess sodium dithionite by passing the reaction mixture through a desalting column, eluting into the desired labeling buffer (see Protocol 3).

  • Quality Control: Successful reduction can be confirmed by mass spectrometry. The conversion of -NO₂ to -NH₂ results in a mass decrease of 30.01 Da (-O₂ + H₂).

Protocol 3: Amine-Reactive Labeling of the Reduced Protein

This protocol attaches a probe (e.g., a fluorophore) to the newly formed aniline group.

Rationale: The aniline group is nucleophilic and can react with electrophilic probes like NHS esters. The reaction is typically performed at a slightly alkaline pH to ensure the amine is deprotonated and thus more reactive, while still being mild enough to maintain protein stability.[7]

Materials:

  • Reduced protein containing the aminophenylalanine residue.

  • Labeling Buffer: 100 mM sodium phosphate or HEPES, 150 mM NaCl, pH 8.0.

  • Amine-reactive probe (e.g., Alexa Fluor™ 488 NHS Ester), dissolved in anhydrous DMSO.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Buffer and pH Adjustment: Ensure the reduced protein from Protocol 2 is in the Labeling Buffer at pH 8.0.

  • Add Probe: Add the amine-reactive probe to the protein solution. A 5- to 10-fold molar excess of the probe over the protein is a good starting point. Add the probe dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can cause protein precipitation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes.

  • Remove Excess Probe: Purify the labeled protein from the unreacted probe and quenched byproducts using a desalting column or size-exclusion chromatography.

  • Characterization: Determine the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific excitation maximum, using appropriate correction factors for the fluorophore's absorbance at 280 nm.

Visualization of the Labeling Mechanism

Labeling_Mechanism cluster_incorporation Genetic Incorporation cluster_modification Chemical Modification UAA 3-NO₂-Phe aaRS Orthogonal aaRS UAA->aaRS tRNA Orthogonal tRNA(CUA) aaRS->tRNA charges Ribosome Ribosome encounters UAG codon in mRNA tRNA->Ribosome Protein_NO2 Protein with 3-NO₂-Phe Ribosome->Protein_NO2 incorporates Protein_NH2 Protein with Aminophenylalanine Protein_NO2->Protein_NH2 Reduction (Na₂S₂O₄) Probe Amine-Reactive Probe (e.g., NHS-Ester) Protein_NH2->Probe reacts with Labeled_Protein Site-Specifically Labeled Protein Probe->Labeled_Protein

Caption: Mechanism of site-specific labeling via 3-NO₂-Phe incorporation and reduction.

Summary of Key Parameters and Troubleshooting
Step Parameter Recommended Value Troubleshooting Tip
Expression 3-NO₂-Phe Concentration1 mMLow Yield: Increase UAA concentration up to 2 mM or try a richer medium like TB.
Induction Conditions0.5 mM IPTG, 0.02% ArabinoseInsoluble Protein: Lower the induction temperature (16-18°C) and/or IPTG concentration (0.1 mM).
Reduction Reductant Concentration50 mM Sodium DithioniteIncomplete Reduction: Ensure the dithionite solution is freshly made. Increase incubation time to 2.5 hours.
Post-Reduction HandlingUse immediatelyRe-oxidation/Degradation: The aniline can be sensitive. Proceed to labeling without delay.
Labeling pH of Reaction8.0Low Labeling Efficiency: Confirm pH is correct. A lower pH will protonate the amine, reducing its reactivity.
Probe:Protein Ratio5-10 fold molar excessNon-specific Labeling: Reduce the probe:protein ratio. Ensure efficient quenching and purification.
QC: Mass Spec Expected Mass ShiftsNo/Incorrect Mass: Confirm plasmid sequences. Check for protein degradation during purification/reaction steps.
Applications

Proteins labeled with 3-NO₂-Phe can be used in a wide array of applications, including:

  • Cellular Imaging: Attaching bright, photostable fluorophores to visualize protein localization and trafficking in living cells.[5]

  • Biophysical Studies: Incorporating FRET pairs to study protein conformational changes and dynamics in real-time.[7]

  • Structural Biology: Introducing heavy atoms for X-ray crystallography or NMR probes.[2]

  • Drug Development: Creating precisely defined antibody-drug conjugates.

  • Proteomics: Immobilizing proteins on surfaces for interaction studies or creating protein microarrays.[12]

References

The Strategic Integration of 3-Nitrophenylalanine in Drug Discovery: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For the modern medicinal chemist and drug discovery professional, the quest for novel therapeutic modalities is a perpetual frontier. The ability to precisely probe and manipulate biological systems at the molecular level is paramount to success. In this context, unnatural amino acids have emerged as indispensable tools, offering unique chemical functionalities that expand the repertoire of peptide and protein engineering. Among these, 3-nitrophenylalanine (3-NO₂-Phe) stands out as a versatile and powerful building block. Its strategic incorporation into peptide scaffolds unlocks a suite of applications, from identifying elusive protein-protein interactions to creating novel drug conjugates.

This technical guide provides an in-depth exploration of the applications of 3-nitrophenylalanine in drug discovery. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground our discussion in authoritative scientific literature. Our aim is to equip researchers with the knowledge and practical guidance necessary to effectively leverage this unique amino acid in their drug discovery endeavors.

The Multifaceted Nature of 3-Nitrophenylalanine

The utility of 3-nitrophenylalanine stems from the distinct chemical properties of the nitro group positioned on the phenyl ring. This electron-withdrawing group imparts unique photo-reactive and chemical handles that are not present in the canonical amino acids. These properties can be broadly categorized into three key areas of application:

  • Photo-activated Crosslinking: The nitro-aromatic moiety can be photochemically activated to form a highly reactive nitrene intermediate, which can then covalently crosslink to interacting biomolecules in close proximity. This "zero-length" crosslinking provides a powerful method for capturing and identifying transient protein-protein interactions.

  • A Versatile Chemical Handle for Bioconjugation: The nitro group can be readily reduced to an amine (3-aminophenylalanine), providing a nucleophilic handle for further chemical modification. This allows for the site-specific introduction of a wide array of functionalities, including fluorescent probes, affinity tags, or cytotoxic payloads via techniques like click chemistry.

  • A Spectroscopic and Structural Probe: The nitro group can serve as a spectroscopic reporter, with its vibrational modes detectable by techniques such as Raman spectroscopy. Its introduction can also subtly modulate the electronic and steric properties of a peptide, influencing its conformation and binding affinity.[1]

The following sections will provide detailed protocols for harnessing these properties in a drug discovery setting.

Incorporation of 3-Nitrophenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The foundation for all applications of 3-nitrophenylalanine is its successful incorporation into a peptide sequence. This is routinely achieved using Fmoc-based solid-phase peptide synthesis (SPPS). The commercially available Fmoc-L-3-nitrophenylalanine can be integrated into a peptide chain using standard coupling reagents.

Protocol 1: Automated Fmoc-SPPS of a 3-Nitrophenylalanine-Containing Peptide

This protocol outlines the general procedure for incorporating Fmoc-L-3-nitrophenylalanine into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-3-nitrophenylalanine

  • Other required Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[2][3]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 30 minutes in the reaction vessel of the automated peptide synthesizer.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling (General Cycle):

    • Dissolve the Fmoc-protected amino acid (including Fmoc-L-3-nitrophenylalanine) and the coupling reagent (e.g., HBTU) in DMF.

    • Add DIPEA to the amino acid solution to activate it.

    • Introduce the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Allow the coupling reaction to proceed for the programmed time (typically 30-60 minutes).

    • Wash the resin extensively with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the freshly prepared cleavage cocktail for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Causality Behind Experimental Choices:

  • Fmoc Protection: The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the resin linkage, ensuring an orthogonal protection strategy.[5][6]

  • Coupling Reagents (HBTU/HATU): These reagents efficiently activate the carboxylic acid of the incoming amino acid to form an active ester, facilitating rapid and efficient peptide bond formation.[7]

  • Cleavage Cocktail: TFA is a strong acid required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cationic species generated during cleavage, preventing side reactions with sensitive residues like tryptophan and methionine.[8]

Application in Photo-Crosslinking for Target Identification and Interaction Mapping

One of the most powerful applications of 3-nitrophenylalanine is in photo-crosslinking studies to identify and map protein-protein interactions.[1] Upon irradiation with UV light (typically around 320-360 nm), the nitro group is excited, leading to the formation of a highly reactive triplet nitrene that can insert into C-H and N-H bonds of nearby molecules, forming a stable covalent bond.[9]

Workflow for Photo-Crosslinking Studies

Caption: Workflow for photo-crosslinking using a 3-nitrophenylalanine-containing peptide probe.

Protocol 2: Photo-Crosslinking of a 3-Nitrophenylalanine Peptide to a Target Protein

Materials:

  • Purified peptide containing 3-nitrophenylalanine

  • Purified target protein or cell lysate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp with an emission maximum around 350-365 nm (e.g., a UV crosslinker)[10][11]

  • Quartz cuvette or microplate

  • SDS-PAGE reagents and equipment

  • Mass spectrometry-grade trypsin

Procedure:

  • Sample Preparation:

    • Prepare a solution of the 3-nitrophenylalanine-containing peptide and the target protein (or cell lysate) in a suitable buffer. The optimal molar ratio of peptide to protein should be determined empirically but often ranges from 10:1 to 100:1.

    • Transfer the sample to a quartz cuvette or a UV-transparent microplate.

  • UV Irradiation:

    • Place the sample on ice to minimize heat-induced denaturation.

    • Irradiate the sample with UV light (350-365 nm) for a predetermined time (typically 5-30 minutes). The optimal irradiation time should be determined by a time-course experiment to maximize crosslinking efficiency while minimizing protein damage.[9]

  • Reaction Quenching (Optional): The reaction can be quenched by the addition of a scavenger such as dithiothreitol (DTT) to a final concentration of 10 mM.

  • Analysis of Crosslinking:

    • Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a new band of higher molecular weight corresponding to the peptide-protein conjugate.

  • Identification of Crosslinked Sites by Mass Spectrometry:

    • Excise the crosslinked band from the SDS-PAGE gel and perform an in-gel tryptic digest.

    • Alternatively, for in-solution analysis, digest the entire reaction mixture with trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.[12][13]

    • Use specialized software to search for crosslinked peptides (a peptide from the probe linked to a peptide from the target protein). The mass of the crosslinked peptide will be the sum of the two individual peptide masses minus the mass of two hydrogen atoms.

Causality Behind Experimental Choices:

  • UV Wavelength: The choice of 350-365 nm is a compromise to efficiently activate the nitroaromatic group while minimizing photodamage to the biological sample, which is more pronounced at shorter UV wavelengths.[11]

  • Low Temperature: Performing the irradiation on ice helps to maintain the native conformation of the target protein and reduces non-specific reactions.

  • Mass Spectrometry Analysis: This is the gold standard for identifying the precise location of the crosslink, providing valuable structural information about the protein-protein interaction interface.[12]

A Gateway to Further Functionalization: Reduction and Bioconjugation

The nitro group of 3-nitrophenylalanine can be selectively reduced to an amine, creating 3-aminophenylalanine. This transformation opens up a plethora of possibilities for site-specific modification of the peptide. The newly introduced amino group can be functionalized using a variety of amine-reactive chemistries, with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," being a particularly powerful approach.[14][15]

Workflow for On-Resin Modification

Caption: On-resin modification of a 3-nitrophenylalanine-containing peptide.

Protocol 3: On-Resin Reduction of 3-Nitrophenylalanine and Subsequent Click Chemistry

This protocol describes the reduction of the nitro group on a resin-bound peptide followed by the introduction of an azide and subsequent click chemistry with an alkyne-functionalized probe.

Materials:

  • Peptide-resin containing 3-nitrophenylalanine

  • Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O)[16][17]

  • Solvents: DMF, DCM

  • Azide Introduction: Azidoacetic acid, HBTU, DIPEA

  • Click Chemistry Reagents:

    • Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)

    • Copper(I) source (e.g., copper(I) iodide or copper(II) sulfate with a reducing agent like sodium ascorbate)[18][19]

    • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Cleavage cocktail and purification reagents (as in Protocol 1)

Procedure:

  • On-Resin Reduction of the Nitro Group:

    • Swell the peptide-resin in DMF.

    • Prepare a solution of SnCl₂·2H₂O (10-20 equivalents relative to the resin loading) in DMF.

    • Add the SnCl₂ solution to the resin and agitate at room temperature for 4-12 hours. Monitor the reaction progress using a colorimetric test (e.g., Kaiser test on a cleaved sample).

    • Wash the resin thoroughly with DMF, followed by a dilute base (e.g., 5% DIPEA in DMF) to neutralize any residual acid, and then with DMF and DCM.

  • Introduction of the Azide Moiety:

    • Couple azidoacetic acid to the newly formed amine of 3-aminophenylalanine using standard coupling conditions (e.g., HBTU/DIPEA in DMF) for 2 hours.

    • Wash the resin extensively with DMF and DCM.

  • On-Resin Click Chemistry:

    • Swell the azide-functionalized peptide-resin in a suitable solvent mixture (e.g., DMF/water).

    • In a separate vial, prepare the click chemistry reaction mixture: dissolve the alkyne-probe, copper(I) source, and copper ligand in the solvent. If using a copper(II) source, add sodium ascorbate.

    • Add the click chemistry reaction mixture to the resin and agitate at room temperature for 2-6 hours.

    • Wash the resin thoroughly with DMF, water, and DCM.

  • Cleavage, Purification, and Analysis:

    • Cleave the modified peptide from the resin, purify, and analyze as described in Protocol 1.

Causality Behind Experimental Choices:

  • Stannous Chloride: SnCl₂ is a mild and effective reducing agent for converting aromatic nitro groups to amines, compatible with the solid-phase synthesis conditions.[16][17]

  • Click Chemistry: The CuAAC reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with other functional groups present in the peptide, making it ideal for bioconjugation.[14][15]

  • Copper Ligand: Ligands like THPTA stabilize the copper(I) oxidation state and improve the efficiency and biocompatibility of the click reaction.

Quantitative Data Summary

The following table summarizes key parameters relevant to the applications of 3-nitrophenylalanine.

ParameterValue/RangeApplicationReference
UV Activation Wavelength 320 - 365 nmPhoto-crosslinking[9][10][11]
Typical UV Irradiation Time 5 - 30 minPhoto-crosslinking[9]
On-Resin Nitro Reduction Reagent SnCl₂·2H₂OBioconjugation[16][17]
Click Chemistry Catalyst Copper (I)Bioconjugation[18][19]
Fmoc-SPPS Coupling Reagents HBTU, HATUPeptide Synthesis[7]

Conclusion and Future Perspectives

3-Nitrophenylalanine is a testament to the power of unnatural amino acids in expanding the chemical space of peptide-based drug discovery. Its unique combination of photoreactive and versatile chemical properties provides researchers with a powerful toolkit to address fundamental challenges in understanding and modulating biological systems. The protocols outlined in this guide provide a practical framework for the successful implementation of 3-nitrophenylalanine in a variety of drug discovery applications.

Future advancements in this field will likely focus on the development of novel nitrophenylalanine analogs with fine-tuned photoreactive properties, as well as the integration of these building blocks into more complex molecular architectures, such as trifunctional probes for simultaneous target engagement, crosslinking, and reporting. As our ability to synthesize and manipulate complex peptides continues to evolve, the strategic application of unnatural amino acids like 3-nitrophenylalanine will undoubtedly play an increasingly important role in the development of the next generation of precision therapeutics.

References

Application Notes and Protocols for 2-Amino-3-(3-nitrophenyl)propanoic Acid in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Modified Amino Acid

2-Amino-3-(3-nitrophenyl)propanoic acid, a derivative of the essential amino acid L-phenylalanine, presents a unique tool for researchers in biochemistry, drug discovery, and molecular biology.[1][2] Its key feature is the substitution of a nitro group on the phenyl ring, which alters its electronic and steric properties compared to its natural counterpart.[3] This modification allows for the investigation of a wide range of biological processes with high precision.

This guide provides a comprehensive overview of the experimental design considerations and detailed protocols for utilizing this compound in both in vitro and in vivo research settings. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄--INVALID-LINK--
Molecular Weight 210.19 g/mol --INVALID-LINK--
Synonyms 3-Nitro-L-phenylalanine, L-3-Nitrophenylalanine--INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in aqueous solutions. For cell culture, dissolve in a small amount of 1M HCl and then dilute with the appropriate buffer or medium. Solubility in water is limited and pH-dependent.[4][5]--INVALID-LINK--
Stability Stable under standard laboratory conditions. Stock solutions should be stored at -20°C.[6]--INVALID-LINK--

PART 1: In Vitro Experimental Design & Protocols

In vitro studies are crucial for elucidating the cellular and molecular mechanisms of action of this compound. This section provides protocols for assessing its effects on cell viability, protein synthesis, and enzymatic activity.

I. Assessment of Cytotoxicity

Before investigating the specific biological effects of this compound, it is essential to determine its cytotoxic profile in the cell line of interest. This allows for the selection of appropriate, non-toxic concentrations for subsequent experiments.

Protocol 1: Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red by lysosomes of viable cells.[1]

Materials:

  • BALB/c 3T3 cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound

  • Neutral Red (NR) solution (50 µg/mL in PBS)

  • NR Desorb solution (1% acetic acid, 50% ethanol in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 1 mM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).

  • Incubation: Incubate the plate for 24-48 hours.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed NR solution to each well. Incubate for 3 hours at 37°C.

  • Dye Desorption: Remove the NR solution, wash the cells with PBS, and add 150 µL of NR Desorb solution to each well. Shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

II. Investigating the Impact on Protein Synthesis

As a phenylalanine analog, this compound can competitively inhibit the uptake and incorporation of natural phenylalanine, thereby affecting protein synthesis.[7]

Protocol 2: Radiolabeled Amino Acid Incorporation Assay

This classic method directly measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Materials:

  • Cell line of interest

  • Complete and Phenylalanine-free culture medium

  • This compound

  • ³H-Leucine or ³⁵S-Methionine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate cells in a 24-well plate and grow to 70-80% confluency.

  • Amino Acid Starvation: Wash the cells with PBS and incubate in phenylalanine-free medium for 1-2 hours.

  • Inhibitor Treatment: Add this compound at various non-toxic concentrations (determined from the cytotoxicity assay) to the cells and incubate for 1-4 hours.

  • Radiolabeling: Add the radiolabeled amino acid (e.g., 1 µCi/mL ³H-Leucine) to each well and incubate for 30-60 minutes.

  • Protein Precipitation: Wash the cells with ice-cold PBS. Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

  • Washing: Wash the precipitate twice with 5% TCA to remove unincorporated radiolabeled amino acids.

  • Solubilization and Counting: Solubilize the protein precipitate in a suitable solvent (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content in each sample (determined by a parallel protein assay like BCA or Bradford). Calculate the percentage of protein synthesis inhibition relative to the untreated control.

III. Enzyme Inhibition Assays

This compound can act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate, such as Phenylalanine Hydroxylase (PAH).[8][9]

Protocol 3: Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on PAH activity.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (hPAH)

  • L-Phenylalanine

  • Tetrahydrobiopterin (BH₄) - cofactor

  • Catalase

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.0)

  • This compound

  • HPLC system for tyrosine detection

Procedure:

  • Enzyme Preparation: Prepare a working solution of hPAH in the assay buffer containing catalase and DTT.

  • Inhibitor Pre-incubation: In a microcentrifuge tube, mix the hPAH solution with varying concentrations of this compound. Include a no-inhibitor control. Pre-incubate for 15-30 minutes at 25°C.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-phenylalanine and BH₄ to the mixture.

  • Reaction Termination: After a defined incubation time (e.g., 10-20 minutes), stop the reaction by adding an acid (e.g., perchloric acid).

  • Product Quantification: Centrifuge the samples to pellet the precipitated enzyme. Analyze the supernatant for the amount of tyrosine produced using an HPLC system.

  • Data Analysis: Calculate the rate of tyrosine formation for each inhibitor concentration. Determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies with varying substrate concentrations and creating Lineweaver-Burk plots.[10]

PART 2: In Vivo Experimental Design & Protocols

In vivo studies are essential to evaluate the systemic effects, pharmacokinetics, and potential therapeutic efficacy of this compound.

I. Animal Model Selection

The choice of animal model depends on the research question. For general toxicity and pharmacokinetic studies, mice or rats are commonly used.[4][11] For specific disease models, such as cancer or neurological disorders, appropriate transgenic or xenograft models should be selected.[12]

II. Dosing and Administration

Protocol 4: Determination of Maximum Tolerated Dose (MTD)

Before efficacy studies, it is crucial to determine the MTD of this compound.

Materials:

  • Healthy mice (e.g., C57BL/6 or BALB/c)

  • This compound

  • Vehicle (e.g., saline, PBS)

  • Standard animal care facilities

Procedure:

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) administered via the intended route (e.g., intraperitoneal, oral gavage).

  • Observation: Closely monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.

  • Dose Increase: If no toxicity is observed, gradually increase the dose in subsequent cohorts of animals until signs of toxicity are observed.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity.

III. Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing effective dosing regimens.

Protocol 5: Basic Pharmacokinetic Analysis

Procedure:

  • Compound Administration: Administer a single dose of this compound to a cohort of animals.

  • Sample Collection: Collect blood samples at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration.[13]

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Compound Quantification: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma/serum samples.

  • Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t₁/₂).

IV. Efficacy Studies in a Cancer Model

Given that some cancer cells exhibit altered amino acid metabolism, this compound could be investigated as a potential anti-cancer agent.[14]

Protocol 6: Xenograft Tumor Growth Inhibition Study

Procedure:

  • Tumor Implantation: Implant a human cancer cell line (e.g., a line known to be dependent on phenylalanine) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the animals into treatment and control groups. Administer this compound at a dose below the MTD daily or on a specified schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.

Mandatory Visualizations

Signaling Pathway: Potential Inhibition of Phenylalanine Metabolism

G cluster_0 Cellular Environment cluster_1 Intracellular Space 2_Amino_3_3_nitrophenyl_propanoic_acid 2-Amino-3-(3-nitrophenyl) propanoic acid Amino_Acid_Transporter Amino Acid Transporter 2_Amino_3_3_nitrophenyl_propanoic_acid->Amino_Acid_Transporter Competitive Uptake Inhibition_PS Inhibition Inhibition_PAH Inhibition L_Phenylalanine L-Phenylalanine L_Phenylalanine->Amino_Acid_Transporter Protein_Synthesis Protein Synthesis Amino_Acid_Transporter->Protein_Synthesis Incorporation Phenylalanine_Hydroxylase Phenylalanine Hydroxylase (PAH) Amino_Acid_Transporter->Phenylalanine_Hydroxylase Substrate Tyrosine Tyrosine Phenylalanine_Hydroxylase->Tyrosine Inhibition_PS->Protein_Synthesis Inhibition_PAH->Phenylalanine_Hydroxylase

Caption: Potential mechanisms of action of this compound.

Experimental Workflow: In Vitro Cytotoxicity and Mechanistic Assays

G cluster_workflow In Vitro Experimental Workflow start Start: Select Cell Line cytotoxicity Protocol 1: Cytotoxicity Assay (NRU) start->cytotoxicity determine_ic50 Determine IC50 and non-toxic concentrations cytotoxicity->determine_ic50 protein_synthesis Protocol 2: Protein Synthesis Assay determine_ic50->protein_synthesis Use non-toxic concentrations enzyme_inhibition Protocol 3: Enzyme Inhibition Assay (PAH) determine_ic50->enzyme_inhibition Use relevant concentrations data_analysis Data Analysis and Interpretation protein_synthesis->data_analysis enzyme_inhibition->data_analysis

Caption: Workflow for in vitro characterization of this compound.

References

Application Note: Characterizing Proteins with Site-Specifically Incorporated 3-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Nitrophenylalanine as a Versatile Spectroscopic and Mass- spectrometric Probe

The site-specific incorporation of unnatural amino acids (uAAs) into proteins has revolutionized our ability to probe and engineer protein structure and function.[1][2][3] Among the diverse repertoire of uAAs, 3-nitrophenylalanine (3-NPA) stands out as a particularly versatile probe. Its unique physicochemical properties, stemming from the electron-withdrawing nitro group on the phenyl ring, provide distinct spectroscopic and mass-spectrometric handles that are absent in the 20 canonical amino acids.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques used to characterize proteins containing site-specifically incorporated 3-NPA. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Part 1: Genetic Incorporation of 3-Nitrophenylalanine

The journey to characterizing a 3-NPA-containing protein begins with its successful expression. The most common method for site-specific incorporation of uAAs is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically the amber stop codon (UAG).[4][5]

Workflow for 3-NPA Incorporation

G cluster_0 Plasmid Preparation cluster_1 Cellular Expression cluster_2 Purification & Verification Gene of Interest (GOI) with UAG codon Gene of Interest (GOI) with UAG codon Co-transformation into E. coli Co-transformation into E. coli Gene of Interest (GOI) with UAG codon->Co-transformation into E. coli pEVOL plasmid with 3-NPA-RS and tRNA pEVOL plasmid with 3-NPA-RS and tRNA pEVOL plasmid with 3-NPA-RS and tRNA->Co-transformation into E. coli Culture growth Culture growth Co-transformation into E. coli->Culture growth Induction and 3-NPA addition Induction and 3-NPA addition Culture growth->Induction and 3-NPA addition Protein Expression Protein Expression Induction and 3-NPA addition->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purity Check (SDS-PAGE) Purity Check (SDS-PAGE) Affinity Chromatography->Purity Check (SDS-PAGE) Incorporation Confirmation Incorporation Confirmation Purity Check (SDS-PAGE)->Incorporation Confirmation

Caption: Workflow for genetic incorporation of 3-NPA.

Protocol 1: Expression and Purification of 3-NPA Containing Proteins

This protocol is adapted from established methods for unnatural amino acid incorporation in E. coli.[6]

  • Plasmid Preparation:

    • Introduce an amber (TAG) stop codon at the desired site in your gene of interest using site-directed mutagenesis.

    • Co-transform E. coli expression strains (e.g., BL21(DE3)) with the plasmid containing your mutated gene and a pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for 3-NPA.

  • Protein Expression:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.

    • The following day, inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

    • Add 3-nitrophenylalanine to a final concentration of 1 mM.

    • Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.

    • Continue to shake the culture overnight at 30°C.

  • Purification:

    • Harvest cells by centrifugation.

    • Purify the protein of interest using standard protocols, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[7]

Part 2: Mass Spectrometry for Confirmation and Characterization

Mass spectrometry (MS) is the gold standard for confirming the successful incorporation of 3-NPA and for identifying its precise location within the protein.[8][9]

Key MS-based Approaches
TechniqueApplicationKey Information Gained
Intact Protein MS Verification of incorporationMolecular weight shift corresponding to 3-NPA incorporation.
Peptide Mapping (LC-MS/MS) Pinpointing the site of incorporationIdentification of the modified peptide and fragmentation data confirming 3-NPA at the specific residue.
Protocol 2: LC-MS/MS Analysis of 3-NPA Containing Proteins

This protocol outlines a general workflow for identifying the 3-NPA-containing peptide.

  • In-solution Digestion:

    • Denature the purified protein in a solution containing 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Dilute the urea concentration to below 1 M and digest the protein with a sequence-specific protease (e.g., trypsin) overnight at 37°C.[6]

  • Sample Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants that could interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase HPLC column coupled to an electrospray ionization (ESI) mass spectrometer.

    • Separate peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of your target protein with a modification corresponding to the mass of 3-NPA at the intended site.

    • The mass of phenylalanine is 147.068 g/mol , while 3-nitrophenylalanine is 192.064 g/mol , resulting in a mass shift of +45.996 Da.

    • Look for the characteristic fragmentation pattern that confirms the presence of 3-NPA on a specific peptide.

Part 3: Spectroscopic Characterization

The nitro group of 3-NPA provides unique spectroscopic properties that can be exploited to study protein structure and interactions.

UV-Visible Absorption Spectroscopy

The nitrophenyl group of 3-NPA has a distinct UV-Vis absorbance profile that is sensitive to its local environment.[10][11][12]

Protocol 3: UV-Vis Absorbance Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the purified 3-NPA-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Use the same protein without 3-NPA as a control.

  • Data Acquisition:

    • Record the UV-Vis absorbance spectrum from 250 nm to 500 nm using a spectrophotometer.

    • The 3-nitro group of 3-NPA exhibits an absorbance maximum around 275-280 nm, which can be distinguished from the absorbance of tryptophan and tyrosine.[10][13]

  • Data Interpretation:

    • The position and intensity of the 3-NPA absorbance peak can provide information about the polarity of its microenvironment within the protein. A shift in the absorbance maximum upon ligand binding or conformational change can indicate that the 3-NPA is located in a region of the protein that is affected by these events.

Fluorescence Spectroscopy: 3-NPA as a Quencher

3-Nitrophenylalanine is essentially non-fluorescent and can act as an efficient quencher of intrinsic protein fluorescence, particularly from tryptophan residues.[12][14][15] This property can be used to probe protein structure, dynamics, and interactions. The quenching effect is distance-dependent, making it a useful tool for measuring intramolecular distances.[14]

Workflow for Fluorescence Quenching Analysis

G Excitation of Tryptophan Excitation of Tryptophan Tryptophan Emission Tryptophan Emission Excitation of Tryptophan->Tryptophan Emission Fluorescence 3-NPA as Quencher 3-NPA as Quencher Tryptophan Emission->3-NPA as Quencher Energy Transfer Reduced Fluorescence Reduced Fluorescence 3-NPA as Quencher->Reduced Fluorescence Distance & Environment Info Distance & Environment Info Reduced Fluorescence->Distance & Environment Info Analysis

Caption: Principle of fluorescence quenching by 3-NPA.

Protocol 4: Fluorescence Quenching Assay
  • Sample Preparation:

    • Prepare solutions of the 3-NPA-containing protein and a wild-type control (containing tryptophan but no 3-NPA) at the same concentration in a suitable buffer.

  • Data Acquisition:

    • Using a fluorometer, excite the samples at 295 nm (to selectively excite tryptophan).

    • Record the emission spectra from 310 nm to 450 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of the 3-NPA-containing protein to the wild-type control. A significant decrease in fluorescence intensity in the presence of 3-NPA indicates quenching.

    • The degree of quenching can be used to infer the proximity of the 3-NPA residue to tryptophan residues. Changes in quenching upon addition of a binding partner can report on conformational changes.

Part 4: Advanced Applications and Considerations

Reduction of 3-Nitrophenylalanine to 3-Aminophenylalanine

The nitro group of 3-NPA can be chemically reduced to an amino group (3-aminophenylalanine), providing a reactive handle for subsequent bioconjugation with fluorescent dyes or other probes.[16][17]

Protocol 5: Reduction of 3-NPA
  • Reaction Setup:

    • Dissolve the purified 3-NPA-containing protein in a suitable buffer.

    • Add a reducing agent such as sodium dithionite.[16]

    • Incubate the reaction mixture under controlled conditions to allow for the reduction of the nitro group.

  • Purification:

    • Remove the excess reducing agent by dialysis or size-exclusion chromatography.

  • Characterization:

    • Confirm the conversion of 3-NPA to 3-aminophenylalanine by mass spectrometry (mass shift of -30.01 Da).

    • The newly introduced amino group can then be targeted for labeling with amine-reactive probes.

Conclusion

3-Nitrophenylalanine is a powerful unnatural amino acid that offers a suite of analytical handles for the in-depth characterization of protein structure and function. By combining robust methods for its genetic incorporation with detailed mass spectrometric and spectroscopic analyses, researchers can gain unprecedented insights into biological systems. The protocols and workflows presented in this application note provide a solid foundation for leveraging the unique properties of 3-NPA in a wide range of research and drug discovery applications.

References

Application Notes and Protocols: Site-Specific Antibody-Drug Conjugates Using 3-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. However, traditional conjugation methods that rely on the stochastic modification of native amino acids like lysine or cysteine result in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics, efficacy, and toxicity. The site-specific incorporation of unnatural amino acids (uAAs) into the antibody backbone offers a powerful solution to overcome these challenges, enabling the production of homogeneous ADCs with a precisely controlled DAR. This guide provides a comprehensive overview and detailed protocols for the use of 3-nitrophenylalanine (3-nF), a versatile uAA, for the generation of site-specific ADCs. We will cover the genetic incorporation of 3-nF into antibodies in mammalian cells, the selective reduction of the nitro group to a reactive aniline handle, and the subsequent conjugation of a cytotoxic payload. Furthermore, we will discuss the critical analytical techniques for the characterization of the resulting ADC.

Introduction: The Rationale for Site-Specific ADCs with 3-Nitrophenylalanine

The therapeutic efficacy of an ADC is critically dependent on the targeted delivery of a potent cytotoxic agent to cancer cells. Traditional conjugation strategies, while clinically validated, often result in a complex mixture of ADC species, some of which may have suboptimal therapeutic windows.[1] Site-specific conjugation technologies have emerged to address this issue, allowing for the production of ADCs with a uniform drug-to-antibody ratio (DAR) and defined conjugation sites.[2] The incorporation of unnatural amino acids (uAAs) into the antibody sequence provides a robust platform for achieving this precision.[3]

3-Nitrophenylalanine (3-nF) is a particularly attractive uAA for ADC development due to several key features:

  • Bio-orthogonality: The nitro group is chemically inert within the cellular environment, ensuring that it does not interfere with the antibody's structure or function during expression and purification.

  • Unique Reactivity: The nitro group can be selectively reduced to an aniline under mild conditions that are compatible with maintaining the integrity of the antibody.

  • Versatile Conjugation Handle: The resulting aniline group provides a unique chemical handle for the site-specific attachment of a drug-linker through various conjugation chemistries.

This guide will provide a detailed roadmap for researchers looking to leverage the power of 3-nF for the development of next-generation, homogeneous ADCs.

Workflow Overview

The generation of a site-specific ADC using 3-nF involves a multi-step process, beginning with the genetic engineering of the antibody-producing cell line and culminating in the purification and characterization of the final conjugate.

ADC_Workflow A Step 1: Genetic Engineering - Plasmid Construction - Co-transfection into CHO cells B Step 2: Antibody Expression & Purification - Culture in 3-nF supplemented media - Protein A purification A->B Expression C Step 3: Nitro Group Reduction - Conversion of 3-nF to 3-aminoF - Purification of reduced antibody B->C Chemical Modification D Step 4: Drug-Linker Conjugation - Reaction with aniline-reactive payload - Purification of ADC C->D Conjugation E Step 5: Analytical Characterization - Mass Spectrometry (DAR) - HIC-HPLC (Homogeneity) D->E Quality Control Analytical_Workflow cluster_0 Mass Spectrometry cluster_1 Chromatography cluster_2 Functional Assays A Intact Mass Analysis (Confirms 3-nF incorporation & reduction) B Reduced Mass Analysis (Identifies modified chains) A->B C Intact ADC Mass Analysis (Determines DAR) B->C D HIC-HPLC (Measures DAR distribution & homogeneity) E SEC-HPLC (Assesses aggregation) D->E F Antigen Binding Assay (ELISA) (Confirms retained affinity) G In vitro Cytotoxicity Assay (Determines potency) F->G

References

Application Notes & Protocols: Genetic Incorporation of p-Nitrophenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The ability to move beyond the canonical 20 amino acids and install novel functionalities into proteins has revolutionized biochemical research and therapeutic design. This guide provides an in-depth exploration of the genetic incorporation of p-nitrophenylalanine (pNO₂Phe), a non-canonical amino acid (ncAA) with unique spectroscopic and photo-reactive properties. We will delve into the molecular underpinnings of the technology, provide validated, step-by-step protocols for its implementation in Escherichia coli, and discuss its powerful applications in modern protein science.

Part 1: The Foundational Principle: Orthogonal Translation

The site-specific incorporation of any ncAA hinges on the concept of an "orthogonal" translational system.[1] In essence, we introduce a new aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the host organism (e.g., E. coli). This new pair must function independently of the host's endogenous synthetases and tRNAs, meaning the engineered aaRS does not charge any native tRNAs, and the engineered tRNA is not recognized by any native aaRS.[2]

For pNO₂Phe, the most robust and widely used system is derived from the tyrosyl-tRNA synthetase/tRNA pair (TyrRS/tRNATyr) from the archaeon Methanocaldococcus jannaschii (Mj).[3][4] This pair is an excellent starting point because its recognition elements are sufficiently different from those in E. coli, providing a high degree of natural orthogonality.[2] Scientists have further engineered the amino acid binding pocket of the MjTyrRS through directed evolution to specifically recognize and activate pNO₂Phe, creating what we will refer to as pNO₂PheRS.

This engineered pNO₂PheRS specifically attaches pNO₂Phe to its co-evolved, orthogonal suppressor tRNA, which has its anticodon mutated to CUA (tRNApNO₂PheCUA). This suppressor tRNA is now programmed to recognize the amber stop codon, UAG, a codon that is relatively infrequent in E. coli and normally signals for the termination of translation.[3] When the ribosome encounters a UAG codon in the messenger RNA (mRNA) of our target protein, the pNO₂Phe-charged tRNApNO₂PheCUA outcompetes the native release factors, resulting in the site-specific incorporation of pNO₂Phe into the growing polypeptide chain.[3]

The entire process is typically managed using a two-plasmid system, which provides tight regulation and modularity.

  • The pEVOL Plasmid : This plasmid carries the genes for the engineered pNO₂PheRS and the orthogonal tRNApNO₂PheCUA. Its expression is often controlled by an arabinose-inducible promoter, allowing for the timely production of the necessary incorporation machinery.

  • The Expression Plasmid : This plasmid contains the gene of interest (GOI) under the control of a strong, inducible promoter (e.g., T7 promoter, induced by IPTG). Crucially, the GOI has been mutated using site-directed mutagenesis to replace the codon at the desired incorporation site with the amber stop codon, TAG.

G cluster_plasmids Genetic Components in E. coli cluster_machinery Orthogonal Machinery cluster_translation Protein Translation pEVOL pEVOL Plasmid (Arabinose Inducible) Synthetase pNO₂PheRS (Engineered Synthetase) pEVOL->Synthetase expresses tRNA tRNA(pNO₂Phe)_CUA (Suppressor tRNA) pEVOL->tRNA expresses pET Expression Plasmid (IPTG Inducible) GOI Gene of Interest (GOI) with TAG codon pET->GOI Synthetase->tRNA charges tRNA with pNO₂Phe tRNA->Synthetase Ribosome Ribosome tRNA->Ribosome delivers pNO₂Phe at UAG codon pNO2Phe_aa p-Nitrophenylalanine (Supplemented in Media) pNO2Phe_aa->Synthetase mRNA mRNA Transcript GOI->mRNA transcription mRNA->Ribosome Protein Full-Length Protein with pNO₂Phe Ribosome->Protein Truncated Truncated Protein (if incorporation fails) Ribosome->Truncated

Figure 1. Workflow for genetic incorporation of pNO₂Phe.

Part 2: Validated Experimental Protocols

This section provides a robust protocol for expressing a protein containing pNO₂Phe in E. coli. The causality behind critical steps is explained to empower researchers to adapt the protocol to their specific protein of interest.

Protocol 1: Plasmid Preparation and E. coli Transformation
  • Gene Mutagenesis : Using a high-fidelity polymerase, perform site-directed mutagenesis on your expression plasmid to introduce a TAG codon at the desired position within your gene of interest.

    • Rationale: The TAG codon serves as the unique placeholder for pNO₂Phe. The choice of site is critical; surface-exposed loops are often good starting points to minimize structural perturbation.

  • Sequence Verification : Sequence the entire gene to confirm the presence of the TAG codon and the absence of other mutations.

  • Co-transformation : Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the pEVOL-pNO₂Phe plasmid and your mutated expression plasmid.

    • Rationale: BL21(DE3) contains the T7 RNA polymerase necessary for high-level expression from T7 promoter-based vectors. Co-transformation ensures that every cell capable of expressing the target protein also has the machinery to incorporate pNO₂Phe.

  • Selection : Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the expression plasmid and chloramphenicol for pEVOL). Incubate overnight at 37°C.

Protocol 2: Optimized Protein Expression
  • Starter Culture : Inoculate a single colony into 10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture : The next day, inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Supplementation : Add solid L-p-nitrophenylalanine to the culture to a final concentration of 1-2 mM. Swirl vigorously to dissolve.

    • Rationale: Adding the ncAA during the mid-log growth phase ensures it is readily available for uptake and charging by the pNO₂PheRS upon induction. The concentration may need optimization depending on the protein's expression level and the number of incorporation sites.

  • Induction : Induce the expression of the orthogonal machinery by adding L-arabinose to a final concentration of 0.02% (w/v). Immediately after, induce expression of your target protein by adding IPTG to a final concentration of 1 mM.

  • Expression : Reduce the temperature to 20-25°C and continue shaking for 16-20 hours.

    • Rationale: Lowering the temperature slows down protein synthesis, which often improves protein folding and can increase the efficiency of ncAA incorporation by giving the suppressor tRNA more time to compete with the release factor.

  • Harvest : Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.

Protocol 3: Purification and Incorporation Verification (The Self-Validating System)
  • Lysis and Purification : Resuspend the cell pellet in your preferred lysis buffer and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • SDS-PAGE Analysis : Analyze all purification fractions on an SDS-PAGE gel.

    • Trustworthiness Check: Successful incorporation of pNO₂Phe will result in a band corresponding to the full-length protein. A prominent lower-molecular-weight band indicates significant truncation at the TAG codon, signaling a failure of the suppression system. The ratio of full-length to truncated protein provides a qualitative measure of incorporation efficiency.

  • Mass Spectrometry Confirmation : The definitive validation of pNO₂Phe incorporation is achieved through mass spectrometry (e.g., ESI-MS).

    • Trustworthiness Check: The experimentally measured mass of the purified protein should match the theoretical mass calculated with pNO₂Phe (C₉H₁₀N₂O₄, M.W. = 210.19 Da) incorporated, minus the mass of the amino acid it replaced. This step provides unambiguous confirmation of successful, site-specific incorporation.[5]

Part 3: Key Applications of pNO₂Phe in Proteins

The unique chemical properties of pNO₂Phe make it a versatile tool for probing protein structure and function.

Application 1: A Sensitive Infrared Probe of Local Environments

The nitro group (–NO₂) of pNO₂Phe has a symmetric stretching vibration that is highly sensitive to its local electrostatic environment.[5] This vibration can be monitored by FTIR spectroscopy. Changes in the local environment, such as moving from a polar, solvent-exposed site to a nonpolar, buried site, will cause a measurable shift in the vibrational frequency.

Parameter Solvent-Exposed Site Partially Buried Site Rationale
Hypothetical ν(NO₂) Frequency ~1348 cm⁻¹~1340 cm⁻¹The frequency red-shifts (decreases) in a more hydrophobic, less polar environment.[5]
Interpretation The pNO₂Phe side chain is likely H-bonding with water.The side chain is in a nonpolar environment within the protein core.This allows for site-specific probing of protein folding, ligand binding, or conformational changes.
Application 2: A Distance-Dependent Fluorescence Quencher

pNO₂Phe can act as an efficient quencher of tryptophan (Trp) fluorescence through Förster Resonance Energy Transfer (FRET).[6] The quenching efficiency is exquisitely sensitive to the distance between the pNO₂Phe (acceptor) and Trp (donor). This property can be exploited to measure distances within a protein or to monitor conformational changes that alter this distance.

Figure 2. Principle of Trp quenching by pNO₂Phe.
Application 3: A Photo-Activated Crosslinker

Upon irradiation with UV light (typically ~350-365 nm), the nitrophenyl group of pNO₂Phe can become activated and form a covalent bond with nearby molecules, a process known as photo-crosslinking.[7][8] By incorporating pNO₂Phe at a protein-protein or protein-ligand interface, one can "trap" transient interactions by shining a light, allowing for the identification of binding partners.

Part 4: Troubleshooting and Expert Considerations

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Full-Length Protein 1. Inefficient suppression by tRNApNO₂PheCUA. 2. Competition from Release Factor 1 (RF1). 3. Low concentration or poor uptake of pNO₂Phe.1. Optimize expression temperature (lower to 18-20°C) and induction time (longer, 18-24h). 2. Use an E. coli strain engineered to have lower levels of RF1.[3] 3. Increase pNO₂Phe concentration in the media (up to 5 mM); ensure it is fully dissolved.
No Incorporation (Only Truncated Protein) 1. Inactive pNO₂PheRS or tRNApNO₂PheCUA. 2. Degradation of pNO₂Phe in media. 3. Incorrect antibiotic selection.1. Re-sequence the pEVOL plasmid to ensure the integrity of the synthetase and tRNA genes. 2. Use freshly prepared pNO₂Phe solution. 3. Double-check that antibiotics for both plasmids are present in all liquid and solid media.
High Background Read-through (Full-length protein in absence of pNO₂Phe) A natural amino acid is being mis-incorporated at the TAG site.This indicates a loss of orthogonality. The system may require re-engineering or selection for a more specific pNO₂PheRS. This is rare with the Mj-derived system but possible.

Conclusion

The genetic encoding of p-nitrophenylalanine provides a robust and versatile platform for advanced protein engineering. Its utility as a site-specific spectroscopic probe and a photo-crosslinker enables sophisticated studies of protein structure, dynamics, and interactions that are difficult to achieve with conventional methods.[5][6][7] Furthermore, its demonstrated ability to act as a novel epitope to break immune self-tolerance opens exciting avenues in vaccine development and immunotherapy.[9] By understanding the core principles of orthogonal translation and following validated protocols, researchers can successfully harness the power of pNO₂Phe to answer fundamental questions in biology and accelerate the development of next-generation protein therapeutics.

References

Troubleshooting & Optimization

solubility issues of 2-Amino-3-(3-nitrophenyl)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-3-(3-nitrophenyl)propanoic Acid

Welcome to the dedicated technical support guide for this compound (CAS RN: 13534-99-1), a specialized phenylalanine analog. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous buffer systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?

This is the most frequently encountered issue. The compound is a zwitterion, meaning it has both a positive (amino group) and a negative (carboxyl group) charge. Its solubility is lowest near its isoelectric point (pI), where the net charge is zero. At physiological pH (around 7.4), the molecule is close to this pI, leading to strong intermolecular interactions and precipitation.

Q2: What is the single most effective way to improve its solubility in an aqueous buffer?

Adjusting the pH is the most critical first step. Moving the pH away from the molecule's isoelectric point (pI) will increase the population of charged species (either cationic or anionic), which are significantly more soluble in water. For this compound, adjusting the pH to >8.5 or <4.0 is highly effective.

Q3: Can I use organic co-solvents to dissolve it?

Yes, using co-solvents like DMSO, DMF, or ethanol can be very effective, especially for creating concentrated stock solutions. However, the final concentration of the organic solvent in your aqueous experimental buffer must be carefully controlled to avoid impacting your biological system. A final concentration of DMSO below 0.5% (v/v) is a widely accepted standard in cell-based assays.

Q4: Is heating the solution a good idea to force dissolution?

Gentle warming (e.g., to 37°C) can help increase the rate of dissolution. However, it is not a permanent solution. If the compound's concentration is above its saturation point at room temperature, it will likely precipitate out as the solution cools. Furthermore, prolonged heating can risk thermal degradation of the nitro group.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving persistent solubility issues.

Issue: Compound Precipitates Immediately Upon Addition to Buffer

This indicates the buffer's pH is too close to the compound's pI.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Immediate Precipitation A Start: Compound precipitates in neutral buffer (e.g., PBS pH 7.4) B Is pH adjustment permissible for your experiment? A->B C Option 1: pH Adjustment (Recommended First Step) B->C  Yes   E Option 2: Co-Solvent Stock (If pH must be neutral) B->E  No   D Prepare buffer at pH > 8.5 or pH < 4.0. Add compound slowly while stirring. C->D G Success: Compound Dissolved D->G F Dissolve compound in 100% DMSO or DMF to create a concentrated stock (e.g., 50-100 mM). E->F H Spike stock solution into final aqueous buffer. Ensure final DMSO concentration is <0.5%. F->H H->G cluster_1 pH-Dependent Species and Solubility A Low pH (<2.2) Net Positive Charge (Cationic Form) B Mid pH (pI ≈ 5.65) Net Neutral Charge (Zwitterionic Form) D High Solubility A->D Favors Dissolution C High pH (>9.1) Net Negative Charge (Anionic Form) E LOWEST Solubility B->E Favors Precipitation F High Solubility C->F Favors Dissolution

Technical Support Center: Synthesis of Peptides Containing 3-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Improving Yield and Purity

Welcome to the technical support center for advanced peptide synthesis. As a Senior Application Scientist, I understand that incorporating unnatural or modified amino acids like 3-nitrophenylalanine (Phe(3-NO₂)) can introduce unique challenges into an otherwise routine solid-phase peptide synthesis (SPPS) workflow. The presence of the electron-withdrawing nitro group on the phenyl ring significantly impacts the reactivity of the amino acid, requiring careful optimization of synthesis parameters.

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to enhance the yield and purity of your target peptide.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems encountered during the synthesis of peptides containing 3-nitrophenylalanine. Each issue is followed by an analysis of potential causes and a series of recommended solutions.

Issue 1: Low Coupling Efficiency for 3-Nitrophenylalanine

Question: I am experiencing a significantly low yield or incomplete coupling when trying to incorporate Fmoc-L-3-nitrophenylalanine onto the growing peptide chain. What is causing this, and how can I resolve it?

Analysis: The primary cause of poor coupling efficiency is the electronic nature of the 3-nitrophenylalanine side chain. The nitro group (-NO₂) is strongly electron-withdrawing, which deactivates the carboxyl group of the amino acid. This deactivation reduces its nucleophilicity, making the formation of the activated ester (the crucial intermediate for amide bond formation) slower and less efficient compared to standard amino acids. Consequently, standard coupling protocols are often insufficient to drive the reaction to completion.

Solutions:

  • Employ a High-Potency Coupling Reagent: Standard carbodiimide reagents like DIC may not be effective enough. Utilizing a more potent uronium or phosphonium salt-based reagent is critical. Reagents that form highly reactive OAt or Oxyma esters are particularly effective for difficult couplings.[1]

  • Optimize Coupling Time and Temperature: A single, standard coupling time (e.g., 1-2 hours) may be inadequate. Extending the reaction time allows the less reactive components to proceed to completion. Microwave-assisted synthesis can also be beneficial by providing the necessary energy to overcome the activation barrier.[2]

  • Implement a Double Coupling Protocol: Performing the coupling step twice is a highly effective strategy. The first coupling reacts with the majority of available N-terminal amines. A fresh mixture of activated amino acid is then introduced to couple to the remaining, more sterically hindered, or less reactive sites.

Optimized Protocol: Double Coupling of Fmoc-L-3-Nitrophenylalanine

This protocol outlines a robust method for incorporating 3-nitrophenylalanine using HATU as the coupling reagent.

Reagents:

  • Fmoc-L-3-nitrophenylalanine (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-L-3-nitrophenylalanine and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 5-10 minutes.

  • First Coupling: Add the pre-activated solution to the resin-bound peptide (which has a free N-terminal amine). Agitate for 2-3 hours at room temperature.

  • Wash: Drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) to remove unreacted reagents and by-products.

  • Second Coupling: Prepare a fresh pre-activated solution of Fmoc-L-3-nitrophenylalanine, HATU, and DIPEA as described in Step 1.

  • Reaction: Add the new solution to the resin and agitate for another 2-3 hours at room temperature.

  • Final Wash: Drain the vessel and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the subsequent deprotection step.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other ninhydrin-based test after the second coupling to confirm the absence of free primary amines, ensuring the reaction has gone to completion.

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Yield (Kaiser Test Positive) reagent Step 1: Evaluate Coupling Reagent start->reagent Is a uronium/phosphonium reagent (HATU, HCTU) being used? reagent->reagent time Step 2: Extend Reaction Time reagent->time Yes double_couple Step 3: Perform Double Coupling time->double_couple Coupling still incomplete after 4-6 hours? success Coupling Complete (Kaiser Test Negative) double_couple->success

Caption: A step-by-step decision process for troubleshooting poor coupling of 3-nitrophenylalanine.

Issue 2: Side Reactions During Cleavage & Deprotection

Question: After cleaving my peptide from the resin, my HPLC and MS analysis shows unexpected impurities. Are there specific side reactions associated with 3-nitrophenylalanine during TFA cleavage?

Analysis: The nitro group itself is generally stable to the standard acidic conditions of a Trifluoroacetic Acid (TFA) cleavage cocktail.[3] However, the primary source of impurities during cleavage arises from the reactive carbocations generated from the acid-labile side-chain protecting groups (e.g., Trt from His, tBu from Asp/Glu/Ser/Thr, Pbf from Arg).[4] These carbocations can re-attach to electron-rich residues. While the phenyl ring of Phe(3-NO₂) is electron-deficient and thus less susceptible to electrophilic attack, other sensitive residues in your sequence (like Trp or Met) remain vulnerable.

Furthermore, the nitro group can potentially be reduced under certain conditions, although this is less common with standard TFA cocktails.

Solutions:

  • Use an Optimized Scavenger Cocktail: Never use TFA alone. A well-formulated scavenger cocktail is essential to quench the reactive carbocations as they form. A standard and effective choice is "Reagent B".

  • Minimize Cleavage Time: Limit the peptide's exposure to the harsh acidic environment. For most peptides, a cleavage time of 2-3 hours at room temperature is sufficient.[5] Peptides with multiple arginine residues may require longer times.[5][6]

  • Work Under Inert Atmosphere: To prevent oxidation of sensitive residues like Met, Cys, or Trp, it is good practice to blanket the reaction with an inert gas like nitrogen or argon during cleavage.

Cleavage Cocktail Composition (v/v) Primary Use Case Reference
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)General purpose, good for scavenging trityl groups. Does not protect Met.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTStronger scavenging, protects Met and Trp.[3]
TFA/Water/TIS 95% TFA, 2.5% Water, 2.5% TISSimple, effective for peptides without highly sensitive residues like Trp, Met, or Cys.[5]

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-L-3-nitrophenylalanine and why is it used in peptide synthesis?

Fmoc-L-3-nitrophenylalanine is a derivative of the standard amino acid phenylalanine that contains a nitro group (-NO₂) at the meta-position of the phenyl ring and an Fmoc protecting group on its alpha-amine.[7][8] It is used in peptide synthesis for several reasons:

  • Structural Probe: The nitro group alters the electronic properties of the phenyl ring, which can be used to study peptide-protein interactions or modulate the peptide's structure and function.[9]

  • Chemical Handle: The nitro group can be chemically reduced to a primary amine (-NH₂) after the peptide has been synthesized.[8] This amine then serves as a reactive handle for further modifications, such as conjugation to other molecules, dyes, or for creating unique peptide structures.[10]

  • Photocleavable Applications: While 2-nitrophenylalanine is more commonly known for this, nitro-aromatic amino acids can be involved in photocleavage reactions, allowing for light-induced activation or deactivation of a peptide.[11]

Q2: Which coupling reagents are most recommended for incorporating Fmoc-L-3-nitrophenylalanine?

Due to the electron-withdrawing nature of the nitro group, high-efficiency coupling reagents are strongly recommended. The order of reactivity is generally considered to be OAt > Oxyma > OBt esters.[1]

  • HATU/HCTU: These are highly efficient uronium salt-based reagents that form reactive OAt (for HATU) and O-6-ClBt (for HCTU) esters. They are excellent choices for difficult couplings, including N-methylated amino acids and electron-deficient residues like Phe(3-NO₂).[1][12]

  • COMU: This is a newer generation uronium reagent based on Oxyma Pure. It offers coupling efficiency comparable to HATU but avoids the use of potentially explosive benzotriazole derivatives, making it a safer alternative.[12][13]

  • DEPBT: This phosphonium-based reagent is noted for causing very little racemization and is particularly useful for coupling easily epimerized amino acids.[14]

Q3: Is the nitro group on 3-nitrophenylalanine stable during standard SPPS conditions?

Yes, the nitro group is robust and stable under the standard conditions of Fmoc-based SPPS. It is unaffected by the mildly basic conditions of piperidine in DMF used for Fmoc deprotection and the strong acidic conditions of TFA used for final cleavage.[3]

Q4: How do I purify a peptide containing 3-nitrophenylalanine?

Purification is typically achieved using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

  • Stationary Phase: A C18-modified silica column is the most common choice.

  • Mobile Phase: A gradient of increasing acetonitrile in water is used for elution. Both solvents are typically acidified with 0.1% TFA to ensure sharp peaks by protonating all carboxylate groups.[15][16]

  • Detection: Peptides are monitored using UV detection, typically between 210-220 nm where the peptide backbone absorbs.[15] The nitro-aromatic side chain of Phe(3-NO₂) will also contribute to UV absorbance at higher wavelengths.

  • Challenges: If the peptide has poor solubility, adjusting the pH of the mobile phase (e.g., using an ammonium bicarbonate buffer for basic conditions) may be necessary.[16]

Optimized Coupling Cycle Diagram

G cluster_0 SPPS Cycle for Phe(3-NO₂) cluster_1 Double Coupling Protocol start Resin with Free N-Terminus deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 preactivate1 Pre-activate: Fmoc-Phe(3-NO₂)-OH + HATU + DIPEA wash1->preactivate1 couple1 1st Coupling (2-3 hr) preactivate1->couple1 wash_inter Intermediate DMF Wash couple1->wash_inter preactivate2 Pre-activate Fresh Reagents wash_inter->preactivate2 couple2 2nd Coupling (2-3 hr) preactivate2->couple2 wash2 Final DMF & DCM Wash couple2->wash2 kaiser Kaiser Test (Optional) wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle

Caption: The recommended workflow for incorporating 3-nitrophenylalanine using a double coupling strategy.

References

Technical Support Center: Troubleshooting Low Incorporation Efficiency of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for unnatural amino acid (Uaa) mutagenesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low Uaa incorporation efficiency. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to enhance your experimental success.

Understanding the Core System: The Orthogonal Translation System (OTS)

The successful incorporation of a Uaa at a specific site in a protein relies on a carefully engineered orthogonal translation system (OTS). This system works in parallel with the host cell's natural protein synthesis machinery but does not interfere with it. The key components are:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes and charges a Uaa onto its cognate tRNA.

  • An orthogonal tRNA that is not recognized by any of the host cell's endogenous aaRSs but is recognized by the ribosome to decode a specific codon, typically a nonsense or "stop" codon like the amber codon (UAG).[1][2]

  • The unnatural amino acid (Uaa) itself, supplied in the cell culture medium.

Low incorporation efficiency is a common hurdle, often manifesting as low yields of the full-length target protein and a high proportion of truncated products.[3] This guide will walk you through a logical troubleshooting process to identify and resolve the bottlenecks in your system.

Diagram: The Unnatural Amino Acid Incorporation Workflow

Uaa_Incorporation Uaa Uaa charged_tRNA Uaa-tRNA Uaa->charged_tRNA 1. Uptake & Charging aaRS Orthogonal aaRS aaRS->charged_tRNA tRNA Orthogonal tRNA tRNA->charged_tRNA Ribosome Ribosome charged_tRNA->Ribosome 2. Decoding Protein Full-length Protein with Uaa Ribosome->Protein 3. Incorporation Truncated_Protein Truncated Protein Ribosome->Truncated_Protein Competition mRNA mRNA (with TAG codon) mRNA->Ribosome RF1 Release Factor 1 (RF1) RF1->Ribosome

Caption: Workflow of Uaa incorporation and competition with Release Factor 1.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Unnatural Amino Acid Concentration and Availability

Question: My protein yield is very low. Could the concentration of the Uaa in the media be the issue?

Answer: Absolutely. The concentration of the Uaa is a critical parameter that directly impacts the efficiency of tRNA charging and, consequently, protein synthesis. Both insufficient and excessive concentrations can be detrimental.

  • Causality: The orthogonal aaRS requires a sufficient intracellular concentration of the Uaa to efficiently charge its cognate tRNA. If the Uaa concentration is too low, the rate of tRNA charging becomes a limiting step, leading to ribosome stalling at the amber codon and subsequent termination by release factors. Conversely, excessively high concentrations of some Uaas can be toxic to the host cells, leading to reduced cell viability and overall protein expression.[4]

  • Troubleshooting Protocol: Uaa Concentration Optimization

    • Establish a Titration Range: Start with a broad range of Uaa concentrations. A typical starting point for many Uaas is between 50 µM and 1 mM.[4]

    • Experimental Setup: Set up parallel small-scale cultures of your expression strain. Induce protein expression and supplement each culture with a different concentration of the Uaa from your titration range. Include a negative control with no Uaa.

    • Analysis: After a suitable expression period (e.g., 24-48 hours for mammalian cells), harvest the cells.[4] Analyze the expression of your target protein by Western blot or another quantitative method.

    • Quantification: Quantify the band intensity of the full-length protein for each Uaa concentration. Plot the protein yield against the Uaa concentration to determine the optimal range.

Parameter Recommendation Rationale
Starting Uaa Concentration 50 µM - 400 µM (for AzF and TCO*A in mammalian cells)[4]This range is often effective and minimizes potential toxicity.
Solvent Ensure Uaa is fully dissolved. Use a biocompatible solvent (e.g., sterile water, DMSO) if necessary, keeping the final solvent concentration low (<0.5%).Poor solubility can lead to inaccurate final concentrations.
Timing of Addition Add the Uaa to the growth medium just before or at the time of induction.[4]This ensures maximum availability during protein synthesis.
Section 2: The Orthogonal Aminoacyl-tRNA Synthetase (aaRS) and tRNA

Question: I've optimized the Uaa concentration, but my yields are still low. How can I troubleshoot the aaRS and tRNA components?

Answer: The expression levels and activity of the orthogonal aaRS and tRNA are paramount for efficient Uaa incorporation. An imbalance in their expression or compromised activity can severely limit the supply of charged tRNA.

  • Causality: The aaRS must be expressed at a sufficient level to charge the orthogonal tRNA population efficiently. Similarly, the tRNA must be expressed, correctly folded, and stable within the cell. If the ratio of aaRS to tRNA is not optimal, or if either component is poorly expressed, the pool of acylated tRNA will be insufficient to compete with release factors at the ribosome.[5]

  • Troubleshooting Protocol: Optimizing aaRS and tRNA Expression

    • Vary Plasmid Ratios: If the aaRS and tRNA are on separate plasmids, or on the same plasmid as the gene of interest, systematically vary the ratio of the plasmids during transfection (for mammalian cells) or co-transformation (for bacteria).[4] For example, test ratios of target plasmid to aaRS/tRNA plasmid of 10:1, 5:1, and 1:1.[4]

    • Promoter Strength: Consider using promoters of different strengths to drive the expression of the aaRS and tRNA. For example, in E. coli, a strong promoter like T7 might be used for the target protein, while a weaker, constitutive promoter could be used for the aaRS and tRNA to maintain a balanced expression.

    • Codon Optimization: Ensure the codon usage of your aaRS gene is optimized for your expression host. This can significantly improve its translation and expression level.

    • Verify Expression: If possible, verify the expression of the aaRS using a Western blot with an antibody against an affinity tag (e.g., His-tag) on the synthetase. Verifying tRNA expression is more complex but can be inferred from the overall suppression efficiency.

Component Common Issue Recommended Action
aaRS Low expression or activityOptimize codon usage; test different promoters; vary plasmid ratios.[4][6]
tRNA Low expression or instabilityUse a strong, constitutive tRNA promoter (e.g., a natural mammalian tRNA promoter in mammalian cells).[7]
aaRS/tRNA Ratio Imbalance leading to inefficient chargingSystematically test different plasmid ratios during transfection/transformation.[4]

Diagram: Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Start: Low Uaa Incorporation Check_Uaa_Conc Is Uaa concentration optimized? Start->Check_Uaa_Conc Optimize_Uaa Perform Uaa concentration titration Check_Uaa_Conc->Optimize_Uaa No Check_OTS_Expression Are aaRS/tRNA expression levels optimal? Check_Uaa_Conc->Check_OTS_Expression Yes Optimize_Uaa->Check_OTS_Expression Optimize_OTS Vary plasmid ratios; check promoters and codon optimization Check_OTS_Expression->Optimize_OTS No Check_Codon_Context Is the amber codon (TAG) in a favorable context? Check_OTS_Expression->Check_Codon_Context Yes Optimize_OTS->Check_Codon_Context Change_Codon_Site Mutate to TAG at a different, more favorable site Check_Codon_Context->Change_Codon_Site No Check_RF1_Competition Is RF1 competition a major factor? Check_Codon_Context->Check_RF1_Competition Yes Change_Codon_Site->Check_RF1_Competition Use_RF1_KO_Strain Use an RF1 knockout or genome-recoded strain Check_RF1_Competition->Use_RF1_KO_Strain Yes Success Success: High Incorporation Efficiency Check_RF1_Competition->Success No/Resolved Use_RF1_KO_Strain->Success

Caption: A logical decision tree for troubleshooting low Uaa incorporation.

Section 3: Amber Codon (UAG) Context and Release Factor Competition

Question: I've optimized all the components, but the incorporation efficiency is still highly variable depending on where I place the UAG codon. Why is this happening?

Answer: This is a well-documented phenomenon known as the "context effect." The nucleotides immediately surrounding the amber (UAG) codon on the mRNA can significantly influence whether it is read by the suppressor tRNA or recognized by Release Factor 1 (RF1), which terminates translation.[8][9]

  • Causality: RF1 does not recognize the UAG codon in isolation. Its binding efficiency is influenced by the downstream nucleotide (the +4 position). In prokaryotes and eukaryotes, certain nucleotides in this position can enhance termination, while others can make it "leaky," favoring suppression by the Uaa-tRNA.[8][10] For example, a purine at the +4 position has been shown to boost Uaa incorporation in prokaryotes.[8]

  • Troubleshooting Strategies:

    • Site Selection: If you have flexibility in the mutation site, choose a location where the native codon is followed by a favorable nucleotide (e.g., a purine in prokaryotes). There are now predictive tools, such as iPASS, that can help predict favorable sequence contexts for amber suppression in mammalian cells.[8]

    • Silent Mutation: If the mutation site is fixed, you may be able to introduce a silent mutation in the codon immediately following the UAG to create a more favorable context without altering the final protein sequence.

    • Use an RF1 Knockout Strain: The most direct way to eliminate competition from RF1 is to use an E. coli strain in which the gene for RF1 (prfA) has been deleted.[11][12] In these strains, the UAG codon is no longer a stop signal, which dramatically increases the efficiency of Uaa incorporation, especially at multiple sites.[11][12] Several such strains, like C321.ΔA, are commercially available or can be obtained from academic labs.[9][13]

Factor Problem Solution
Codon Context The nucleotide following the UAG codon promotes RF1 binding.Choose a different incorporation site with a more favorable context or introduce a silent mutation at the +4 position.[8]
RF1 Competition RF1 outcompetes the Uaa-tRNA for binding to the ribosome at the UAG site.Use an RF1-deficient E. coli strain.[11][14] In mammalian cells, consider co-expressing an engineered eRF1 variant that has reduced termination efficiency at UAG codons.[15]
Multiple Incorporations Yield drops precipitously with each additional UAG codon.[11]This is a classic sign of RF1 competition. An RF1 knockout strain is highly recommended for multi-site incorporation.[11]

By systematically addressing these key areas—Uaa concentration, OTS component expression, and the context of the amber codon—you can diagnose and overcome the common causes of low incorporation efficiency, leading to higher yields of your desired Uaa-containing protein and greater experimental success.

References

Technical Support Center: Optimizing Codon Suppression for 3-Nitrophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the site-specific incorporation of 3-Nitrophenylalanine (3-nF) into recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this powerful technology. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your experiments are both successful and reproducible.

I. Core Concepts & Initial Considerations

Before delving into troubleshooting, it is crucial to understand the fundamental principles of amber codon suppression for non-canonical amino acid (ncAA) incorporation. This process relies on an orthogonal translation system, consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which is engineered to recognize the UAG (amber) stop codon and insert 3-nF instead of terminating translation.

Diagram: Workflow for 3-Nitrophenylalanine Incorporation

G cluster_0 Plasmid Preparation cluster_1 Cell Culture & Expression cluster_2 Purification & Verification pTarget Target Protein Plasmid (with UAG codon) CoTransform Co-transform E. coli (e.g., BL21(DE3)) pTarget->CoTransform pOTS Orthogonal Translation System (OTS) Plasmid (e.g., pEVOL) (aaRS for 3-nF & tRNA_CUA) pOTS->CoTransform Culture Culture cells with antibiotics and 3-Nitrophenylalanine CoTransform->Culture Induce Induce protein expression (e.g., with IPTG) Culture->Induce Harvest Harvest cells and lyse Induce->Harvest Purify Purify protein (e.g., via His-tag) Harvest->Purify Verify Verify 3-nF incorporation (Mass Spectrometry) Purify->Verify

Caption: General workflow for 3-nF incorporation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the incorporation of 3-nitrophenylalanine.

Q1: What is the optimal concentration of 3-nitrophenylalanine to add to my E. coli culture?

A1: The optimal concentration of 3-nF can vary depending on the specific protein, expression system, and E. coli strain. However, a good starting point for optimization is 1 mM .[1] Some protocols have reported using up to 0.5 g/L. It is recommended to perform a titration experiment to determine the ideal concentration for your specific setup.

ParameterRecommended Starting ConcentrationOptimization Range
3-Nitrophenylalanine1 mM0.5 - 2 mM
Q2: Is 3-nitrophenylalanine toxic to E. coli? How can I mitigate potential toxicity?

A2: While some non-canonical amino acids can be toxic to E. coli, studies have shown that 3-nF and its metabolic intermediates generally have a minimal impact on cell growth at concentrations around 1 mM.[2] However, if you observe a significant decrease in cell density or a slower growth rate after adding 3-nF, consider the following mitigation strategies:

  • Lower the Induction Temperature: Reducing the temperature from 37°C to 18-25°C can slow down protein synthesis, which may reduce the metabolic burden on the cells.[3]

  • Optimize Inducer Concentration: High concentrations of inducers like IPTG can sometimes exacerbate the toxicity of substrates.[4] Try titrating the IPTG concentration, for example, from 1 mM down to 0.1 mM.[5]

  • Use a Tightly Regulated Promoter: If you suspect toxicity, using a vector with a promoter that has very low basal expression can be beneficial.[6]

Q3: How do I confirm that 3-nitrophenylalanine has been successfully incorporated into my protein?

A3: The gold standard for verifying the incorporation of 3-nF is mass spectrometry . This technique can confirm the mass of the modified protein or its digested peptides, demonstrating the presence of 3-nF. A key indicator is the detection of a characteristic immonium ion for 3-nitrotyrosine at m/z 181.1, which can also be useful for identifying peptides containing 3-nitrophenylalanine.[7]

Q4: What is the expected mass shift for a peptide containing 3-nitrophenylalanine?

A4: The incorporation of 3-nitrophenylalanine in place of a canonical amino acid will result in a predictable mass shift. This is calculated by the addition of a nitro group (NO₂) to the phenylalanine side chain.

  • Mass of Phenylalanine: ~165.19 Da

  • Mass of 3-Nitrophenylalanine: ~210.19 Da

  • Expected Mass Shift: +45.00 Da

When analyzing your mass spectrometry data, you should look for peptides with this mass increase at the target amber codon position.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during 3-nF incorporation experiments.

Problem 1: Low or No Yield of Full-Length Protein

A low yield of the desired protein is one of the most frequent challenges. This can be due to a variety of factors, from inefficient expression to premature termination of translation.

Initial Diagnostics:
  • Run a Western Blot: Use an antibody against a C-terminal tag (e.g., His-tag) to confirm the presence of full-length protein in your cell lysate.

  • SDS-PAGE Analysis: Compare the induced and uninduced cell lysates. A strong band at the expected molecular weight in the induced sample is a good indicator of expression.

Troubleshooting Workflow:

G Start Low Protein Yield CheckExpression Is the protein expressed? (SDS-PAGE/Western Blot) Start->CheckExpression OptimizeExpression Optimize Expression Conditions: - Inducer concentration (IPTG) - Temperature - Induction time CheckExpression->OptimizeExpression No CheckTermination Is there a truncated product? CheckExpression->CheckTermination Yes OptimizeSuppression Optimize Suppression Efficiency: - Increase tRNA copies - Optimize 3-nF concentration - Check codon context CheckTermination->OptimizeSuppression Yes CheckSolubility Is the protein in the soluble fraction? CheckTermination->CheckSolubility No ImproveSolubility Improve Solubility: - Lower expression temperature - Use solubility-enhancing tags - Optimize lysis buffer CheckSolubility->ImproveSolubility No CheckPurification Review Purification Protocol: - Binding/elution conditions - Resin capacity CheckSolubility->CheckPurification Yes

Caption: Decision tree for troubleshooting low protein yield.

Detailed Solutions:
  • Optimize Expression Conditions:

    • Inducer Concentration (IPTG): A typical starting concentration is 1 mM, but for some proteins, especially those that are toxic, a lower concentration (e.g., 0.1-0.5 mM) may yield better results.[5]

    • Temperature: Lowering the induction temperature to 18-25°C can improve protein folding and solubility.[3]

    • Induction Time: For lower temperatures, a longer induction time (e.g., 16-24 hours) may be necessary.

  • Enhance Suppression Efficiency:

    • Competition with Release Factor 1 (RF1): RF1 recognizes the UAG stop codon and can cause premature termination.[8] In E. coli, using a strain with a deleted or weakened RF1 can significantly improve incorporation efficiency.[9]

    • Increase tRNA Copies: Expressing multiple copies of the suppressor tRNA can increase its cellular concentration, favoring incorporation over termination.[10]

    • Codon Context: The nucleotides immediately upstream and downstream of the UAG codon can influence suppression efficiency. If possible, consider synonymous codon changes in the flanking regions to optimize for incorporation.

  • Improve Protein Solubility:

    • If your protein is being expressed but is found in the insoluble fraction (inclusion bodies), refer to the strategies for mitigating toxicity, such as lowering the expression temperature.[3]

    • The use of solubility-enhancing fusion tags (e.g., GST, MBP) can also be beneficial.

Problem 2: Off-Target Incorporation or Misfolding

While the orthogonal system is designed for high fidelity, off-target effects or structural perturbations can occur.

  • Mis-incorporation of Natural Amino Acids: In some cases, endogenous tRNAs can weakly recognize the amber codon, leading to the incorporation of natural amino acids. This can be minimized by ensuring a sufficiently high concentration of the orthogonal tRNA and 3-nF.

  • Protein Misfolding: The introduction of a non-canonical amino acid can sometimes disrupt the natural folding of the protein. If you suspect this, consider moving the incorporation site to a more solvent-exposed and less structurally constrained region of the protein.

IV. Experimental Protocols

Protocol 1: Optimizing 3-Nitrophenylalanine Incorporation in E. coli

This protocol provides a framework for systematically optimizing the expression of a target protein containing 3-nF.

  • Transformation: Co-transform your E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your target protein (with the UAG codon) and the pEVOL plasmid containing the engineered aaRS and tRNA for 3-nF.[11]

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Cultures: Inoculate 50 mL of LB medium with the starter culture to an initial OD₆₀₀ of 0.05. Add 3-nF to a final concentration of 1 mM.

  • Induction: Grow the cultures at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the cultures to the desired induction temperature (e.g., 20°C) and induce with IPTG (e.g., 0.5 mM).

  • Harvest: After the desired induction period (e.g., 16 hours), harvest the cells by centrifugation.

  • Analysis: Analyze a small aliquot of the cell pellet by SDS-PAGE and Western blot to assess expression levels.

Protocol 2: Verification of 3-Nitrophenylalanine Incorporation by Mass Spectrometry

This protocol outlines the general steps for preparing and analyzing your protein sample to confirm 3-nF incorporation.

  • Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • In-Solution Digestion:

    • Denature the purified protein (e.g., with 8 M urea).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the digested peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent mode, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, MaxQuant) to search the fragmentation data against the sequence of your target protein.

    • Crucially, define a variable modification on the target amino acid corresponding to the mass shift of 3-nitrophenylalanine (+45.00 Da).

    • Manually inspect the spectra of identified peptides to confirm the presence of the mass shift and characteristic fragment ions.

V. References

  • US20220389466A1 - Biosynthesis of para-nitro-l-phenylalanine - Google Patents. --INVALID-LINK--

  • An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC - NIH. --INVALID-LINK--

  • pEVOL-pBpF (Plasmid #31190) - Addgene. --INVALID-LINK--

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives | ACS Chemical Biology. --INVALID-LINK--

  • Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - NIH. --INVALID-LINK--

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA. --INVALID-LINK--

  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system - PUREfrex. --INVALID-LINK--

  • Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. --INVALID-LINK--

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - NIH. --INVALID-LINK--

  • Strategies to Optimize Protein Expression in E. coli - PMC - PubMed Central. --INVALID-LINK--

  • The genetic incorporation of a distance probe into proteins in Escherichia coli - PubMed. --INVALID-LINK--

  • The global gene expression response of Escherichia coli to L-phenylalanine - PubMed. --INVALID-LINK--

  • Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - NIH. --INVALID-LINK--

  • The Genetic Incorporation of a Distance Probe into Proteins in Escherichia coli | Request PDF. --INVALID-LINK--

  • Optimization of Protein Expression in Escherichia Coli - BioPharm International. --INVALID-LINK--

  • Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - RSC Publishing. --INVALID-LINK--

  • Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides - PubMed. --INVALID-LINK--

  • (PDF) Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3) Strains for Enhanced Protein Purification and Genome Editing. --INVALID-LINK--

  • Improving amber suppression activity of an orthogonal pair of Saccharomyces cerevisiae tyrosyl-tRNA synthetase and a variant of E. coli initiator tRNA, fMam tRNACUA, for the efficient incorporation of unnatural amino acids--INVALID-LINK--

  • Figure 1 Optimization of triple transfection plasmid ratios and... - ResearchGate. --INVALID-LINK--

  • Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - PubMed Central. --INVALID-LINK--

  • Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC - NIH. --INVALID-LINK--

  • Optimizing conditions for recombinant soluble protein production in E.coli - GenScript. --INVALID-LINK--

  • Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC - PubMed Central. --INVALID-LINK--

  • Toxic Protein Expression in E. coli - BiologicsCorp. --INVALID-LINK--

References

preventing side reactions during synthesis of nitrophenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing and Troubleshooting Side Reactions

Welcome, researchers and peptide chemists. This guide is designed to be your dedicated resource for navigating the complexities of synthesizing peptides containing nitrophenylalanine (Npa). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your own syntheses. The incorporation of nitrophenylalanine, a valuable amino acid for biochemical and pharmaceutical research, presents unique challenges. This guide provides a structured approach to understanding and mitigating potential side reactions.

Core Challenge: The Dual Nature of the Nitro Group

The nitro group is a powerful electron-withdrawing moiety. This property is key to many of its applications, but it also dictates its reactivity and potential for inducing side reactions during peptide synthesis. Understanding this electronic effect is the first step in troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the synthesis of nitrophenylalanine-containing peptides.

Q1: Is the nitro group on the phenylalanine side chain stable during standard Fmoc-SPPS conditions?

Yes, the nitro group on the aromatic ring of nitrophenylalanine is generally stable to the conditions of Fmoc solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc deprotection and standard coupling reactions. The C-N bond of the nitro group to the aromatic ring is robust and not susceptible to cleavage by the basic conditions of Fmoc removal.

Q2: Can the nitro group be accidentally reduced during synthesis or cleavage?

This is the most critical potential side reaction to be aware of. While the nitro group is stable to trifluoroacetic acid (TFA) itself, certain components of cleavage cocktails, particularly those with reducing properties, can partially or fully reduce the nitro group to an amino group.

  • During Synthesis: Standard coupling and deprotection steps do not typically cause reduction.

  • During Cleavage: The primary concern is the choice of scavengers in the TFA cleavage cocktail. Scavengers with reducing capabilities, such as thiols (e.g., 1,2-ethanedithiol - EDT), are often used to protect other sensitive residues but may pose a risk to the nitro group. While extensive studies on this specific reaction are not widely published, the known chemistry of nitro group reduction warrants caution. Triisopropylsilane (TIS), another common scavenger, has also been shown to have reducing properties under certain conditions.

Q3: Does the position of the nitro group (ortho-, meta-, para-) affect side reactions?

The electronic influence of the nitro group on the phenyl ring varies with its position, which can in turn affect the reactivity of the amino acid.

  • para-Nitrophenylalanine (p-Npa): This is the most commonly used isomer. The strong electron-withdrawing effect is transmitted through the aromatic system.

  • ortho-Nitrophenylalanine (o-Npa): The proximity of the nitro group to the peptide backbone can lead to unique intramolecular interactions and side reactions, particularly in photochemical applications where it can induce backbone cleavage.

  • meta-Nitrophenylalanine (m-Npa): The electron-withdrawing effect is less pronounced at the positions of peptide linkage compared to the ortho and para isomers.

While the fundamental side reactions are similar, their propensity may differ. This guide will primarily focus on the most common isomer, p-nitrophenylalanine, but the principles can be extrapolated.

Q4: Can the electron-withdrawing nature of the nitro group affect coupling efficiency?

Yes, the strong electron-withdrawing nature of the nitro group can slightly decrease the nucleophilicity of the α-amino group during the coupling reaction. However, with modern potent coupling reagents like HBTU, HATU, or COMU, this effect is generally overcome, and complete coupling can be readily achieved. If you observe incomplete coupling, extending the reaction time or using a stronger coupling agent is recommended.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to identifying and resolving specific issues you may encounter.

Issue 1: Unexpected Mass in Final Peptide (+1 Da, -30 Da, or -46 Da)
  • Symptom: Your mass spectrometry analysis shows a peak corresponding to the desired peptide plus 1 Da, or a mass loss of 30 Da (NO) or 46 Da (NO₂). This often corresponds to the reduction of the nitro group (NO₂) to an amino group (NH₂), resulting in a net mass change of -30 Da (or -46 Da for the full group and +16 for the two hydrogens).

  • Root Cause: Unintended reduction of the nitro group side chain.

  • Troubleshooting Workflow:

    start Unexpected Mass (+1, -30, or -46 Da) check_cleavage Review Cleavage Cocktail start->check_cleavage check_scavengers Identify Reducing Scavengers (e.g., EDT, DTT, Thioanisole) check_cleavage->check_scavengers remediate Modify Cleavage Cocktail check_scavengers->remediate Reducing scavenger present verify Re-cleave Small Sample & Analyze remediate->verify success Problem Solved verify->success Correct Mass Observed fail Consult Further verify->fail Incorrect Mass Persists

    Troubleshooting workflow for unexpected mass changes.
  • Preventative & Corrective Actions:

    • Modify Your Cleavage Cocktail: The most effective preventative measure is to use a cleavage cocktail with non-reducing scavengers.

      • Recommended: A cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is a good starting point for many peptides that do not contain other sensitive residues like Trp, Met, or Cys.

      • Avoid or Minimize: If your peptide contains other sensitive residues that typically require thiol-based scavengers (like Trp or Met), you are in a more challenging situation. Consider minimizing the amount of the reducing scavenger or the cleavage time. A test cleavage on a small amount of resin is highly recommended.

    • Alternative Scavengers: For peptides containing Trp, which is prone to modification by TFA-labile protecting groups, consider using scavengers less likely to reduce the nitro group. While data is limited, using an excess of TIS may be sufficient in some cases.

Issue 2: Incomplete or Slow Coupling to Nitrophenylalanine
  • Symptom: A deletion peptide corresponding to the absence of nitrophenylalanine is observed in the crude product.

  • Root Cause: The electron-withdrawing effect of the nitro group can slightly deactivate the α-amino group, making it less nucleophilic.

  • Preventative & Corrective Actions:

    • Use a Potent Coupling Reagent: Standard coupling reagents like HBTU, HATU, or COMU are generally effective.

    • Double Coupling: If the coupling is known to be difficult, performing a second coupling step can ensure the reaction goes to completion.

    • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or overnight can improve coupling efficiency.

Experimental Protocols

Protocol 1: Recommended Cleavage Cocktail for Peptides Containing Nitrophenylalanine (and no other sensitive residues)

This protocol is designed to minimize the risk of nitro group reduction.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Summary: Cleavage Cocktail Selection
Peptide Composition Recommended Cocktail Rationale
Contains Npa; no Trp, Met, or CysTFA/TIS/H₂O (95:2.5:2.5) TIS is a non-reducing scavenger that effectively captures carbocations without risking reduction of the nitro group.
Contains Npa and TrpTFA/TIS/H₂O (92.5:5:2.5) with increased TISIncreased TIS may offer sufficient protection for Trp without resorting to reducing scavengers. A small-scale test cleavage is crucial.
Contains Npa and Met/CysTFA/TIS/EDT/H₂O (90:2.5:2.5:5) with minimal EDTThis is a compromise. Use the minimum amount of EDT necessary and keep the cleavage time as short as possible. Monitor for nitro group reduction.

Note: The compositions in the table are starting points and may require optimization for your specific peptide sequence.

Visualizing the Core Concepts

Logical Flow for Synthesis and Cleavage

cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection deprotection Fmoc Deprotection (Piperidine) coupling Coupling of Fmoc-Npa-OH (e.g., HATU) deprotection->coupling wash Washing coupling->wash cleavage_cocktail Prepare Cleavage Cocktail (TFA + Scavengers) coupling->cleavage_cocktail Final Cycle Complete wash->deprotection cleavage_reaction Cleavage from Resin cleavage_cocktail->cleavage_reaction precipitation Precipitation in Ether cleavage_reaction->precipitation purification Purification (HPLC) precipitation->purification

Overall workflow for synthesizing nitrophenylalanine peptides.

Technical Support Center: Stability of 3-Nitrophenylalanine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-nitrophenylalanine (3-NO2-Phe). This guide is designed to provide in-depth, practical advice to ensure the stability and successful application of this unique amino acid in your biological assays. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and generate reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 3-nitrophenylalanine.

Q1: What are the primary factors that can affect the stability of 3-nitrophenylalanine in my assay buffer?

A: The stability of 3-nitrophenylalanine can be influenced by several factors, including pH, temperature, light exposure, and the presence of strong oxidizing or reducing agents. The nitro group on the phenyl ring is a key chemical feature that dictates its reactivity and potential degradation pathways.[1]

Q2: How should I properly store 3-nitrophenylalanine, both in solid form and in solution?

A: In its solid, off-white powder form, 3-nitrophenylalanine should be stored in a freezer, ideally at -20°C, in a tightly sealed container to protect it from moisture and light.[2] For short-term use, stock solutions can be prepared and stored at 2-8°C, protected from light. For long-term storage of solutions, it is recommended to aliquot and freeze them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Is 3-nitrophenylalanine sensitive to light?

A: Yes, similar to other nitroaromatic compounds, 3-nitrophenylalanine can be photosensitive.[3][4] Exposure to UV or even ambient light over extended periods can lead to photochemical reactions, potentially altering its structure and affecting your experimental results. It is best practice to work with 3-nitrophenylalanine solutions in amber vials or to wrap containers in aluminum foil to minimize light exposure.

Q4: Can the nitro group of 3-nitrophenylalanine be reduced during my experiment?

A: The nitro group is susceptible to reduction to an amino group, which can occur in the presence of certain biological components or reducing agents in your assay buffer (e.g., dithiothreitol - DTT). This conversion will alter the chemical properties of the amino acid and could lead to misleading results. It is important to be aware of the redox environment of your assay.

Q5: At what pH range is 3-nitrophenylalanine most stable?

A: While specific data on the pH stability profile of 3-nitrophenylalanine is not extensively detailed in readily available literature, related compounds like phenylalanine are generally stable across a range of pH values. However, extreme pH conditions (highly acidic or alkaline) should be avoided as they can promote hydrolysis or other degradation reactions. For most biological assays conducted around physiological pH (e.g., pH 7.4), 3-nitrophenylalanine is expected to be reasonably stable.[5]

Section 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered when using 3-nitrophenylalanine in biological assays.

Issue: Inconsistent or Non-Reproducible Results in Enzyme Kinetic Assays

Symptoms:

  • High variability between replicate wells.

  • Non-linear reaction progress curves when they are expected to be linear.[6]

  • Calculated kinetic parameters (Km, Vmax) differ significantly between experiments.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Degradation of 3-NO2-Phe Stock Solution The stock solution may have degraded due to improper storage (light exposure, temperature fluctuations, repeated freeze-thaw cycles).1. Prepare a fresh stock solution of 3-nitrophenylalanine from the solid compound. 2. Aliquot the new stock solution into single-use volumes and store appropriately (frozen, protected from light). 3. Compare the performance of the fresh stock to the old stock in a pilot experiment.
Interaction with Assay Components Components in your assay buffer, such as high concentrations of reducing agents (e.g., DTT), could be reducing the nitro group.1. Review your buffer composition. If possible, test lower concentrations of potentially interfering components. 2. Run a control experiment with 3-nitrophenylalanine in the assay buffer over time and analyze for any changes (e.g., via HPLC) to assess its stability in your specific matrix.
pH-Dependent Instability The pH of your assay buffer may be outside the optimal stability range for 3-nitrophenylalanine.1. Confirm the pH of your final assay mixture. 2. If your assay allows, test the stability of 3-nitrophenylalanine at slightly different pH values around your target pH.

Experimental Workflow for Investigating Inconsistent Kinetic Data

A Inconsistent Kinetic Data Observed B Prepare Fresh 3-NO2-Phe Stock Solution A->B C Run Control: 3-NO2-Phe in Assay Buffer (No Enzyme) A->C E Re-run Kinetic Assay with Fresh Stock B->E D Analyze Control for Degradation (e.g., HPLC, UV-Vis) C->D D->E No Degradation G Investigate Buffer Components D->G Degradation Observed F Issue Resolved? E->F F->G No J Problem Solved F->J Yes H Modify Buffer (e.g., lower reducing agents) G->H I Re-run Assay H->I I->J Problem Solved K Contact Technical Support I->K Problem Persists

Caption: Troubleshooting workflow for inconsistent enzyme kinetic data.

Issue: Unexpected Fluorescence Quenching or Enhancement

Symptoms:

  • Lower or higher than expected fluorescence signal when using 3-nitrophenylalanine as a probe.

  • Signal drift over the course of the experiment.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Photobleaching/Photodegradation Continuous exposure to the excitation light source can lead to the degradation of 3-nitrophenylalanine, altering its fluorescent properties.1. Reduce the excitation intensity and/or the exposure time. 2. Use a plate reader or fluorometer with a shutter to minimize light exposure between readings. 3. Include a "no-light" control to assess the extent of photobleaching.
Inner Filter Effect At high concentrations, 3-nitrophenylalanine can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.1. Measure the absorbance of your 3-nitrophenylalanine solution at the excitation and emission wavelengths. 2. If the absorbance is high, dilute your samples to a range where the inner filter effect is minimized.
Environmental Sensitivity The fluorescence of the nitro-phenyl group can be sensitive to the polarity of its microenvironment. Changes in protein conformation or binding events can alter the fluorescence signal.1. This is often the basis of the assay. Ensure that your controls (e.g., unbound 3-NO2-Phe) are appropriate for distinguishing specific binding events from non-specific environmental effects. 2. Consider performing a titration experiment to characterize the fluorescence changes upon binding.
Interaction with Other Fluorophores (FRET) If other fluorescent molecules are present in your assay, Förster Resonance Energy Transfer (FRET) can occur if the emission spectrum of a donor overlaps with the absorption spectrum of 3-nitrophenylalanine (or vice-versa). 3-nitrotyrosine, a similar compound, is known to be a FRET acceptor.[7]1. Check the spectral properties of all components in your assay. 2. If FRET is a possibility, it may need to be accounted for in your experimental design and data analysis.

Diagram of Potential Fluorescence Assay Interferences

cluster_0 Excitation Light Source cluster_1 Sample Well cluster_2 Detector Light Light 3-NO2-Phe 3-NO2-Phe Light->3-NO2-Phe Excitation Light->3-NO2-Phe Photobleaching 3-NO2-Phe->3-NO2-Phe Inner Filter Effect Signal Signal 3-NO2-Phe->Signal Emission Other Fluorophore Other Fluorophore Other Fluorophore->3-NO2-Phe FRET

Caption: Factors affecting fluorescence signals in 3-NO2-Phe assays.

Issue: Poor or Inconsistent Results in Cell-Based Assays

Symptoms:

  • High cytotoxicity observed at expected working concentrations.

  • Variable uptake or response of cells to 3-nitrophenylalanine treatment.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Cytotoxicity of 3-NO2-Phe or Degradation Products High concentrations of 3-nitrophenylalanine or its byproducts may be toxic to the cells being used.1. Perform a dose-response curve to determine the cytotoxic threshold of 3-nitrophenylalanine for your specific cell line. 2. Ensure the purity of your 3-nitrophenylalanine stock. Impurities could contribute to cytotoxicity.
Instability in Cell Culture Media Components in the cell culture media (e.g., serum proteins, pH changes over time) could be affecting the stability of 3-nitrophenylalanine.1. Prepare fresh media with 3-nitrophenylalanine for each experiment. 2. Test the stability of 3-nitrophenylalanine in your specific cell culture media over the time course of your experiment.
Cellular Metabolism of 3-NO2-Phe Cells may metabolize 3-nitrophenylalanine, converting it to other compounds and altering its intended effect. The nitro group could be reduced by intracellular enzymes.1. This can be difficult to assess directly without specialized analytical methods (e.g., LC-MS). 2. If metabolism is suspected, consider using metabolic inhibitors as controls to see if the observed effect is altered.[8]

Section 3: Key Experimental Protocols

Protocol: Assessment of 3-Nitrophenylalanine Stability in a New Assay Buffer
  • Preparation:

    • Prepare your complete assay buffer, including all components at their final concentrations.

    • Prepare a stock solution of 3-nitrophenylalanine (e.g., 10 mM in DMSO or an appropriate solvent).

  • Incubation:

    • Add 3-nitrophenylalanine to the assay buffer to your final working concentration.

    • Create several aliquots of this solution.

    • Incubate the aliquots under the same conditions as your planned assay (e.g., 37°C for 2 hours), with one aliquot kept at 4°C as a control (T=0).

    • If photosensitivity is a concern, prepare a parallel set of samples protected from light.

  • Analysis:

    • At various time points (e.g., 0, 30, 60, 120 minutes), take one aliquot from the incubation.

    • Analyze the samples by reverse-phase HPLC with a UV detector.

    • Monitor the peak corresponding to 3-nitrophenylalanine. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Interpretation:

    • Calculate the percentage of 3-nitrophenylalanine remaining at each time point relative to the T=0 sample.

    • If degradation is significant (>5-10%) over the course of your planned experiment, you may need to modify your assay conditions (e.g., shorten incubation time, change buffer components).

References

Technical Support Center: Purification Strategies for Proteins Containing 3-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid 3-nitrophenylalanine (3-nF). The site-specific incorporation of 3-nF offers a unique chemical handle for a variety of applications, including bioconjugation and the introduction of spectroscopic probes. However, the distinct physicochemical properties of this amino acid can present unique challenges during protein purification.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and successfully purify your 3-nF-containing protein.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your 3-nF-containing protein in a question-and-answer format.

Q1: My 3-nF-containing protein is aggregating during purification. What can I do?

A1: Protein aggregation is a common issue, and the introduction of the relatively hydrophobic 3-nitrophenylalanine can sometimes exacerbate this problem. Here’s a systematic approach to troubleshoot aggregation:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least one unit away from the protein's theoretical isoelectric point (pI). The nitro group of 3-nF is electron-withdrawing, which can slightly lower the pKa of the alpha-amino and alpha-carboxyl groups, potentially altering the protein's overall pI.

    • Ionic Strength: Vary the salt concentration (e.g., 150-500 mM NaCl). In some cases, higher salt concentrations can shield electrostatic interactions that lead to aggregation.

    • Additives: Include additives in your buffers to enhance solubility. Common choices include:

      • Glycerol (5-20% v/v): Acts as a stabilizing agent.

      • Arginine and Glutamate (50-100 mM): These amino acids can suppress aggregation.

      • Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins.

      • Low concentrations of non-ionic detergents: (e.g., 0.01% Tween-20 or Triton X-100) can be effective.

  • Protein Concentration:

    • Keep the protein concentration as low as practically possible during purification steps. If high concentrations are required for downstream applications, perform a final concentration step after all purification stages.

  • Temperature Control:

    • Perform all purification steps at 4°C to minimize protein unfolding and aggregation.

Q2: I suspect the nitro group on 3-nF is being reduced during expression or purification. How can I confirm this and prevent it?

A2: The reduction of the nitro group to an amino group is a critical and often overlooked issue, particularly when expressing proteins in E. coli. This conversion of 3-nitrophenylalanine to 3-aminophenylalanine will alter the protein's charge, hydrophobicity, and reactivity.

  • Confirmation of Reduction:

    • Mass Spectrometry (MS): This is the most definitive method. The reduction of the nitro group (-NO2, mass of 46.0055 Da) to an amino group (-NH2, mass of 16.0187 Da) results in a mass decrease of 29.9868 Da. Analyze your purified protein by intact mass spectrometry or after proteolytic digestion (peptide mapping) to look for this mass shift at the site of 3-nF incorporation.

    • UV-Vis Spectroscopy: 3-nitrophenylalanine has a characteristic UV absorbance around 270-280 nm. The reduction to 3-aminophenylalanine will cause a shift in the absorbance spectrum. While less precise than MS, a change in the spectral properties of your protein compared to a non-reduced standard can be indicative of this modification.

  • Prevention Strategies:

    • Minimize Exposure to Reducing Agents: While reducing agents like DTT or β-mercaptoethanol are often necessary to prevent disulfide bond formation, their concentration should be carefully optimized. Consider using less potent reducing agents like TCEP (tris(2-carboxyethyl)phosphine) at the lowest effective concentration.

    • Rapid Purification: The longer the protein is in the cellular environment or crude lysate, the higher the chance of enzymatic reduction by bacterial enzymes. Proceed with purification as quickly as possible after cell lysis.[1]

    • Work at Low Temperatures: Keeping the lysate and protein solution at 4°C will slow down enzymatic reactions.

    • Consider Alternative Expression Hosts: If reduction is a persistent problem in E. coli, exploring other expression systems like yeast or mammalian cells might be beneficial, as they may have different reductive capacities.

Q3: My 3-nF protein is not binding to the ion-exchange column as expected. Why is this happening?

A3: The binding of a protein to an ion-exchange resin is dependent on its net surface charge at a given pH. The introduction of 3-nitrophenylalanine can influence this in a few ways:

  • Altered Isoelectric Point (pI): The electron-withdrawing nitro group can slightly lower the pKa of the alpha-amino and alpha-carboxyl groups of the 3-nF residue. While the side chain itself is not ionizable, this can lead to a minor shift in the overall pI of the protein compared to its wild-type counterpart. It is advisable to calculate the theoretical pI of your modified protein and select your buffer pH accordingly. For cation exchange, work at a pH below the pI, and for anion exchange, work at a pH above the pI.

  • Unexpected Reduction: As discussed in Q2, if the nitro group is being reduced to a positively charged amino group (at neutral pH), this will significantly increase the pI of your protein. A protein that was expected to be anionic at a certain pH may become cationic, thus not binding to an anion-exchange column. If you suspect this, confirm with mass spectrometry.

  • Steric Hindrance: If the 3-nF residue is located near a charged patch on the protein surface, it might sterically hinder the interaction with the ion-exchange resin.

Frequently Asked Questions (FAQs)

What is the impact of 3-nitrophenylalanine on protein hydrophobicity?

3-nitrophenylalanine is more hydrophobic than its natural counterpart, phenylalanine. This is due to the presence of the nitro group. This increased hydrophobicity can be a contributing factor to protein aggregation. However, it can also be exploited for purification using Hydrophobic Interaction Chromatography (HIC). In HIC, proteins are bound to a hydrophobic resin at high salt concentrations and eluted by decreasing the salt gradient. The 3-nF-containing protein may bind more tightly to the HIC resin than the wild-type protein.

How does the presence of 3-nitrophenylalanine affect my choice of purification strategy?

The general principles of protein purification still apply. A multi-step, orthogonal purification strategy is always recommended for achieving high purity.[2] A typical workflow might be:

  • Capture Step: Affinity chromatography (e.g., His-tag, GST-tag) is a good first step for initial capture and concentration of the target protein.

  • Intermediate Purification: Ion-exchange chromatography (IEX) is a powerful technique to separate proteins based on charge. Be mindful of the potential pI shift due to the 3-nF incorporation.

  • Polishing Step: Size-exclusion chromatography (SEC) is an excellent final step to remove any remaining aggregates and ensure a homogenous sample. Hydrophobic Interaction Chromatography (HIC) can also be a valuable polishing step, leveraging the increased hydrophobicity of the 3-nF residue.

What analytical techniques are essential for characterizing my purified 3-nF protein?
  • SDS-PAGE: To assess purity and apparent molecular weight.

  • Mass Spectrometry (MS): Essential to confirm the correct incorporation of 3-nitrophenylalanine and to check for any modifications, such as reduction of the nitro group.

  • UV-Vis Spectroscopy: To determine protein concentration and to qualitatively assess the presence of the 3-nF chromophore.

  • Analytical Size-Exclusion Chromatography (aSEC): To quantify the amount of monomer and any aggregates in the final sample.

Experimental Protocols

Protocol 1: General Purification Workflow for a His-tagged 3-nF Protein

This protocol outlines a standard three-step purification for a His-tagged protein containing 3-nitrophenylalanine.

1. Cell Lysis and Clarification:

  • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 1 mM PMSF, and a protease inhibitor cocktail).
  • Lyse the cells by sonication or high-pressure homogenization on ice.
  • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA column with Lysis Buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP).
  • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP).

3. Ion-Exchange Chromatography (IEX):

  • Buffer exchange the eluted protein into IEX Binding Buffer (e.g., 20 mM Tris-HCl pH 8.5, 25 mM NaCl, 1 mM TCEP for anion exchange, or 20 mM MES pH 6.0, 25 mM NaCl, 1 mM TCEP for cation exchange).
  • Load the protein onto an equilibrated IEX column.
  • Wash the column with IEX Binding Buffer.
  • Elute the protein with a linear gradient of IEX Elution Buffer (IEX Binding Buffer with 1 M NaCl).

4. Size-Exclusion Chromatography (SEC):

  • Concentrate the IEX fractions containing the protein of interest.
  • Load the concentrated protein onto a SEC column equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
  • Collect fractions corresponding to the monomeric protein.

Protocol 2: Mass Spectrometry Analysis to Confirm 3-nF Integrity

1. Sample Preparation:

  • Take an aliquot of the purified protein (approx. 10-20 µg).
  • Perform a buffer exchange into a volatile buffer such as 50 mM ammonium bicarbonate.
  • For peptide mapping, digest the protein with a protease (e.g., trypsin) overnight at 37°C.

2. LC-MS/MS Analysis:

  • Inject the intact protein or the peptide digest onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
  • For intact mass analysis, deconvolute the resulting spectrum to determine the molecular weight of the protein. Compare this to the theoretical mass of the protein with 3-nF.
  • For peptide mapping, acquire MS/MS data for the peptides. Search the data against the protein sequence, including a variable modification for 3-nF (+210.19 Da for the residue) and a potential modification for 3-aminophenylalanine (+180.21 Da for the residue).

Visualizations

PurificationWorkflow cluster_0 Cell Culture & Lysis cluster_1 Purification Steps cluster_2 Quality Control Cell Pellet Cell Pellet Clarified Lysate Clarified Lysate Cell Pellet->Clarified Lysate Lysis & Centrifugation IMAC IMAC Clarified Lysate->IMAC Capture IEX IEX IMAC->IEX Intermediate Purification SEC SEC IEX->SEC Polishing Pure Protein Pure Protein SEC->Pure Protein Final Product SDS-PAGE SDS-PAGE Pure Protein->SDS-PAGE Purity Mass Spec Mass Spec Pure Protein->Mass Spec Identity & Integrity aSEC aSEC Pure Protein->aSEC Aggregation

Caption: A general workflow for the purification and quality control of a 3-nF-containing protein.

TroubleshootingAggregation Aggregation\nObserved Aggregation Observed Optimize Buffer Optimize Buffer Aggregation\nObserved->Optimize Buffer Potential Cause: Suboptimal Buffer Reduce Concentration Reduce Concentration Aggregation\nObserved->Reduce Concentration Potential Cause: High Protein Conc. Control Temperature Control Temperature Aggregation\nObserved->Control Temperature Potential Cause: Thermal Instability Adjust pH Adjust pH Optimize Buffer->Adjust pH Vary Salt Conc. Vary Salt Conc. Optimize Buffer->Vary Salt Conc. Add Stabilizers\n(Glycerol, Arg/Glu) Add Stabilizers (Glycerol, Arg/Glu) Optimize Buffer->Add Stabilizers\n(Glycerol, Arg/Glu) Purify at 4°C Purify at 4°C Control Temperature->Purify at 4°C

Caption: Troubleshooting flowchart for addressing protein aggregation.

Quantitative Data Summary

ParameterPhenylalanine (Phe)3-Nitrophenylalanine (3-nF)Impact on Purification
Molecular Weight 165.19 g/mol 210.19 g/mol Increased mass detectable by MS.
Hydrophobicity HighVery HighMay increase aggregation; useful for HIC.
pI (approx.) 5.48Expected to be slightly lower than PheMay require adjustment of IEX buffer pH.
UV Absorbance (λmax) ~257 nm~270-280 nmCan be used for qualitative monitoring.
Reactivity InertNitro group can be reduced to an amine.Potential for heterogeneity; requires careful handling.

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with 3-Nitrophenylalanine (3-Npa)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage and deprotection of synthetic peptides containing the non-canonical amino acid, 3-nitrophenylalanine (3-Npa). Our focus is to provide not just protocols, but the scientific rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing 3-nitrophenylalanine?

The principal challenge is the susceptibility of the nitro group on the 3-Npa side chain to reduction during the final trifluoroacetic acid (TFA) cleavage step. This side reaction converts 3-nitrophenylalanine into 3-aminophenylalanine, resulting in a significant impurity that can be difficult to separate from the desired peptide. The strongly acidic and reactive environment of the cleavage cocktail, which is designed to remove acid-labile protecting groups, can inadvertently lead to this unwanted reduction.

Q2: What causes the reduction of the nitro group during TFA cleavage?

The exact mechanism can be complex and multifactorial. During TFA cleavage, various reactive species are generated, including carbocations from protecting groups (e.g., t-butyl, trityl) and the resin linker.[1][2][3] Scavengers are added to trap these carbocations, but some scavengers, particularly those with thiol groups like 1,2-ethanedithiol (EDT), possess reducing properties that can contribute to the reduction of the nitro group.[4][5] Furthermore, certain reaction conditions can favor reductive pathways.

Q3: How does the reduction of 3-Npa to 3-aminophenylalanine impact my research?

The conversion of the nitro group to an amino group fundamentally alters the chemical properties of the amino acid side chain and, consequently, the peptide. This can have significant implications:

  • Biological Activity: The electron-withdrawing nature of the nitro group is often crucial for a peptide's interaction with its biological target.[6] Its replacement with an electron-donating amino group can alter or abolish this activity.

  • Structural Integrity: The change in polarity and size of the side chain can affect peptide folding and conformation.

  • Downstream Conjugation: If the nitro group is intended for further chemical modification, its reduction to an amine will prevent the desired reaction.

Q4: Can I use a "universal" cleavage cocktail like Reagent K for a 3-Npa containing peptide?

While Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust and widely used cleavage cocktail, its use for peptides with 3-Npa should be approached with caution.[2] The presence of 1,2-ethanedithiol (EDT), a potent reducing scavenger, may increase the risk of nitro group reduction.[4][5] Therefore, a more tailored approach is recommended.

Section 2: Troubleshooting Guide: Identification and Mitigation of 3-Npa Reduction

This guide provides a systematic approach to identifying and addressing the reduction of 3-nitrophenylalanine during peptide cleavage.

Issue: Unexpected peak in HPLC/LC-MS analysis, suggesting the presence of an impurity.
  • Symptom: A new major peak is observed in the HPLC chromatogram of the crude peptide, often eluting close to the main product.

  • Initial Check: Verify that all protecting groups have been removed by checking the mass spectrum of the main peak. Incomplete deprotection is a common issue.[7]

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) results in a characteristic mass shift.

  • Expected Mass Change: The molecular weight of the peptide will decrease by 30 Da (Mass of O₂ - Mass of H₂).

  • Procedure:

    • Acquire the mass spectrum of the main peak (expected product with 3-Npa) and the impurity peak.

    • Calculate the mass difference between the two species. A difference of -30 Da is a strong indicator of nitro group reduction.

SpeciesFunctional GroupMolecular Weight of Side Chain Moiety
3-Nitrophenylalanine -NO₂46 Da
3-Aminophenylalanine -NH₂16 Da
Mass Difference -30 Da

If nitro group reduction is confirmed, the cleavage cocktail must be modified to create a less reducing environment while still effectively scavenging carbocations.

  • Strategy 1: Omit Strong Reducing Scavengers. The first and most critical step is to remove potent reducing agents like EDT from the cleavage cocktail.

  • Strategy 2: Employ a Balanced Scavenger Combination. A cocktail that effectively traps carbocations without promoting reduction is ideal.

    • Recommended Starting Cocktail: A variation of the widely used TFA/TIS/H₂O cocktail is a good starting point. The addition of a "soft" scavenger like thioanisole can help protect other sensitive residues without being overly reducing.

Component Function Recommended Percentage (v/v)
Trifluoroacetic Acid (TFA) Cleavage & Deprotection92.5%
Triisopropylsilane (TIS) Carbocation Scavenger2.5%
Water (H₂O) Proton Source & Scavenger2.5%
Thioanisole Scavenger (especially for benzyl cations)2.5%
  • Rationale:

    • TIS is a highly effective scavenger for trityl and other carbocations.[7][8]

    • Water acts as a proton source and can help hydrolyze reactive intermediates.

    • Thioanisole is particularly effective at scavenging benzyl cations and can help suppress other side reactions without being strongly reducing.[6][9]

This protocol is designed for the cleavage of a peptide containing 3-Npa from a solid-phase resin (e.g., 100 mg of peptide-resin).

  • Resin Preparation:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 1 mL) to swell it.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation (Prepare Fresh):

    • In a fume hood, carefully combine the following reagents:

      • Trifluoroacetic Acid (TFA): 1.85 mL

      • Triisopropylsilane (TIS): 0.05 mL

      • Deionized Water: 0.05 mL

      • Thioanisole: 0.05 mL

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. A trial cleavage with a small amount of resin is recommended to optimize the cleavage time.[10]

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing approximately 10 times the volume of diethyl ether.

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide using HPLC and LC-MS to confirm the absence or significant reduction of the -30 Da impurity.

  • If the reduction is still observed, consider reducing the cleavage time or temperature.

Section 3: Visualizing the Workflow and Rationale

Diagram 1: Troubleshooting Workflow for 3-Npa Reduction

G A Unexpected Peak in HPLC B Mass Spectrometry Analysis A->B C Mass Difference of -30 Da? B->C D Yes: Nitro Group Reduction Confirmed C->D Yes E No: Investigate Other Side Reactions (e.g., incomplete deprotection) C->E No F Optimize Cleavage Cocktail: - Remove strong reducing scavengers (EDT) - Use TFA/TIS/H2O/Thioanisole D->F G Perform Optimized Cleavage Protocol F->G H Analytical Verification (HPLC/LC-MS) G->H I Problem Solved H->I

Caption: A flowchart for diagnosing and resolving 3-Npa reduction.

Diagram 2: The Role of Scavengers in Preventing Side Reactions

G cluster_0 TFA Cleavage Environment cluster_1 Potential Side Reactions cluster_2 Protective Role of Scavengers Protecting_Group Protecting Group (e.g., t-Butyl) + TFA Carbocation Reactive Carbocation (R+) Protecting_Group->Carbocation Cleavage Peptide Peptide with Nucleophilic Residue Carbocation->Peptide Alkylation Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapping Side_Product Modified Peptide (Side Product) Peptide->Side_Product Trapped_Carbocation Neutralized Species Scavenger->Trapped_Carbocation

Caption: How scavengers intercept reactive carbocations to protect the peptide.

References

Technical Support Center: Addressing Aggregation of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with peptides that incorporate hydrophobic unnatural amino acids (UAAs). The unique physicochemical properties of these molecules can often lead to aggregation, a phenomenon that can significantly impact experimental outcomes, from solid-phase peptide synthesis (SPPS) to final biological assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve aggregation-related issues.

Introduction: The Challenge of Hydrophobicity

Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, structures.[1] This is a common challenge in peptide chemistry, but it is frequently exacerbated by the incorporation of hydrophobic UAAs. These novel building blocks, while offering exciting possibilities for modulating peptide structure and function, can significantly increase a peptide's tendency to self-associate and precipitate out of solution.[2][3] Uncontrolled aggregation can lead to reduced yields during synthesis, difficulties in purification, and unreliable results in biological assays due to loss of the active, monomeric peptide.[4][5] This guide will equip you with the knowledge and practical strategies to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences," and how do hydrophobic UAAs contribute to them?

A1: "Difficult sequences" are peptides that are prone to aggregation on the resin during SPPS.[2] This aggregation is primarily driven by the formation of stable secondary structures, like β-sheets, through intermolecular hydrogen bonding.[2][6] Hydrophobic amino acids, and particularly hydrophobic UAAs, worsen this problem. Their side chains promote strong hydrophobic interactions between peptide chains, leading to poor solvation by the synthesis solvents and fostering aggregation.[2][7]

Q2: How can I predict if my peptide sequence containing UAAs is likely to aggregate?

A2: While precise prediction is challenging, several indicators can signal a high risk of aggregation. Stretches of consecutive hydrophobic and β-branched amino acids are strong predictors.[2][8] Several computational tools and aggregation prediction algorithms are available online that can help identify potentially problematic sequences.[9] During synthesis, monitoring the Fmoc deprotection profile can provide a real-time indication of aggregation; a broadened or slow deprotection peak suggests that aggregation is occurring.[2]

Q3: My lyophilized peptide containing a hydrophobic UAA won't dissolve. What should I do?

A3: This is a common issue. The hydrophobic nature of the peptide causes it to aggregate in aqueous solutions.[2][3] Start by attempting to dissolve a small amount of the peptide in an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[10][11] Once dissolved, you can slowly add your aqueous buffer to the peptide solution.[11] If the peptide precipitates, you may need to try different organic solvents or use additives to enhance solubility.[10] Gentle sonication or warming can also aid dissolution, but avoid excessive heat.[10][11]

Q4: What is the impact of incorporating UAAs on the secondary structure and aggregation propensity of a peptide?

A4: The incorporation of UAAs can fundamentally alter a peptide's secondary structure and, consequently, its aggregation behavior.[12][13] Some UAAs can induce or stabilize specific conformations, such as helices or turns, which may either prevent or promote aggregation depending on the overall sequence context.[14][15] For example, introducing a "kink" in the peptide backbone with a UAA can disrupt the formation of β-sheets, which are often precursors to aggregation.[2] Conversely, introducing a highly hydrophobic UAA can increase the driving force for self-assembly and aggregation.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Poor resin swelling.[6]

  • Incomplete Fmoc-deprotection or coupling reactions, leading to deletion sequences.[2]

  • False-negative results from ninhydrin or TNBS tests.[2][8]

  • Visible clumping of the resin.

Root Cause Analysis: Inter-chain hydrogen bonding and hydrophobic interactions between the growing peptide chains lead to the formation of secondary structures (β-sheets) that are poorly solvated by standard SPPS solvents like DMF.[2]

Workflow for Troubleshooting On-Resin Aggregation

OnResin_Aggregation_Troubleshooting start Symptoms of On-Resin Aggregation Observed strategy1 Modify Synthesis Chemistry start->strategy1 strategy2 Alter Physical Conditions start->strategy2 strategy3 Incorporate Aggregation Disruptors start->strategy3 action1a Switch to NMP or add DMSO to DMF strategy1->action1a action1b Use a lower loading resin (0.1-0.4 mmol/g) strategy1->action1b action1c Employ Boc/Bzl chemistry with in situ neutralization strategy1->action1c action2a Increase temperature (Microwave or conventional heating) strategy2->action2a action2b Apply sonication to mechanically disrupt aggregates strategy2->action2b action3a Incorporate Pseudoproline Dipeptides strategy3->action3a action3b Use backbone protecting groups (Hmb/Dmb) strategy3->action3b action3c Perform a chaotropic salt wash (e.g., 0.8 M NaClO₄ in DMF) strategy3->action3c outcome Improved Synthesis Efficiency and Purity action1a->outcome action1b->outcome action1c->outcome action2a->outcome action2b->outcome action3a->outcome action3b->outcome action3c->outcome

Caption: Decision tree for troubleshooting on-resin peptide aggregation.

Detailed Protocols:

  • Protocol 1: Chaotropic Salt Wash. This protocol is used to disrupt secondary structures before a difficult coupling step.[2]

    • Perform the standard Fmoc deprotection and wash the resin with DMF.

    • Wash the peptide-resin twice with a 0.8 M solution of NaClO₄ in DMF for 1 minute each.[2][6]

    • Thoroughly wash the resin with DMF to remove the chaotropic salt.

    • Proceed with the coupling reaction.

  • Protocol 2: Incorporation of Backbone Protection. Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid prevents hydrogen bonding.[6] Incorporating an Hmb or Dmb-protected amino acid every six to seven residues can effectively disrupt aggregation.[6][8]

Issue 2: Poor Solubility of Lyophilized Peptide

Symptoms:

  • The lyophilized peptide is insoluble or forms a suspension in standard aqueous buffers.[3]

  • Immediate precipitation is observed upon adding an aqueous solution.[3]

Root Cause Analysis: The high hydrophobicity of the peptide, often intensified by the presence of UAAs, leads to strong intermolecular hydrophobic interactions in aqueous environments, causing the peptide to aggregate and precipitate.[2][3][10]

Strategies for Solubilization

StrategyDescriptionRecommended Starting Conditions
Organic Solvents Dissolve the peptide first in a polar organic solvent before adding aqueous buffer.[2][10]Start with 100% DMSO, DMF, or acetonitrile.[10]
pH Adjustment Altering the pH can change the net charge of the peptide, potentially increasing solubility.[2][16]For acidic peptides (net negative charge), try a basic buffer (e.g., 10% ammonium bicarbonate). For basic peptides (net positive charge), try an acidic solution (e.g., 10% acetic acid).[10][16]
Solubilization Additives Use chaotropic agents or organic modifiers to disrupt aggregates.[2]Guanidine hydrochloride (up to 6 M) or urea can be effective.[17] Isopropanol or trifluoroethanol (TFE) can also be used.[2][18]
Detergents Low concentrations of non-denaturing detergents can help solubilize aggregates.[19][20]Try 0.1% CHAPS or 0.05% Tween-20.[20]

Experimental Protocol: Test Solubilization

  • Weigh a small, known amount of your lyophilized peptide.

  • Attempt to dissolve it in your primary aqueous buffer. Observe for complete dissolution.

  • If insoluble, take another small aliquot and dissolve it in a minimal amount of an organic solvent (e.g., DMSO).

  • Once dissolved, slowly add your aqueous buffer to the desired final concentration.

  • If precipitation occurs, try a different organic solvent or consider using one of the solubilization additives from the table above.

Issue 3: Characterizing the Extent of Aggregation

Symptoms:

  • Inconsistent results in biological assays.

  • Loss of active peptide concentration over time.[4]

  • Visible precipitate or cloudiness in peptide solutions.

Root Cause Analysis: It is crucial to quantify the extent of aggregation to ensure that experimental results are due to the monomeric form of the peptide and not artifacts from aggregates.[4]

Techniques for Characterizing Peptide Aggregation

Aggregation_Characterization start Need to Characterize Peptide Aggregation technique1 Spectroscopic Methods start->technique1 technique2 Chromatographic Methods start->technique2 technique3 Light Scattering & Microscopy start->technique3 action1a Circular Dichroism (CD) for secondary structure changes technique1->action1a action1b Fluorescence Spectroscopy (e.g., Thioflavin T) for amyloid fibrils technique1->action1b action1c ¹H NMR Spectroscopy for detecting changes in mobility and conformation technique1->action1c action2a Size-Exclusion Chromatography (SEC) to separate monomers from aggregates technique2->action2a action2b Reverse-Phase HPLC (RP-HPLC) can sometimes show aggregation as broadened or tailing peaks technique2->action2b action3a Dynamic Light Scattering (DLS) to measure particle size distribution technique3->action3a action3b Transmission Electron Microscopy (TEM) to visualize aggregate morphology technique3->action3b outcome Quantitative and Qualitative Assessment of Aggregation action1a->outcome action1b->outcome action1c->outcome action2a->outcome action2b->outcome action3a->outcome action3b->outcome

Caption: Methods for the characterization of peptide aggregation.

Key Considerations for Characterization:

  • Circular Dichroism (CD): This technique is excellent for detecting changes in the secondary structure of your peptide, which often accompany aggregation. A shift towards a β-sheet conformation can be indicative of aggregation.[4][21]

  • Size-Exclusion Chromatography (SEC): SEC is a powerful tool for separating and quantifying monomers, oligomers, and larger aggregates based on their hydrodynamic radius.[22]

  • Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in your solution, allowing you to detect the presence of aggregates.[21]

  • ¹H NMR Spectroscopy: Changes in the NMR spectrum, such as line broadening, can indicate that a peptide is part of a larger, less mobile aggregate.[23]

By systematically applying these troubleshooting strategies and characterization techniques, you can gain greater control over the behavior of your peptides containing hydrophobic unnatural amino acids, leading to more reliable and reproducible research.

References

Technical Support Center: Mass Spectrometry of Nitrophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenylalanine-containing peptides. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges in the mass spectrometric analysis of these uniquely modified peptides. As an unnatural amino acid, nitrophenylalanine (NPA) introduces specific chemical properties that can impact every stage of the LC-MS workflow, from sample preparation to data interpretation. This resource synthesizes field-proven insights and foundational scientific principles to help you navigate these complexities and achieve high-quality, reproducible results.

Section 1: Troubleshooting Poor Signal Intensity & Peak Shape

Poor signal intensity, inconsistent peaks, or complete signal loss are among the most common and frustrating issues. The unique electrochemical nature of the nitro group is often a primary factor.

Q1: Why is the signal for my nitrophenylalanine-containing peptide unexpectedly low or absent?

This is a multifaceted problem that often points toward in-source phenomena or issues during sample preparation.

  • Plausible Cause 1: In-Source Reduction of the Nitro Group The nitro group (-NO2) on the phenylalanine residue is highly susceptible to electrochemical reduction within the electrospray ionization (ESI) source.[1][2] This reaction converts the nitro group to an amino group (-NH2), resulting in a mass loss of 29.99 Da (loss of O₂ and gain of H₂). Consequently, the mass spectrometer is searching for a precursor ion that is no longer the most abundant species, leading to an apparent "disappearance" of your peptide.

    Troubleshooting Steps:

    • Re-examine your MS1 data. Instead of looking for the theoretical [M+H]+, search for the reduced form at [M-29.99+H]+. You may find your "missing" peptide at this new mass.

    • Optimize ESI source parameters. In-source reactions can be influenced by source conditions.[3] Try reducing the source temperature and adjusting the cone/fragmentor voltage to lower values to minimize this effect.[3]

    • Consider the mobile phase. The reduction of nitriles to amines in ESI has been shown to originate from hydrogen in water, highlighting the role of the solvent environment in such reactions.[1][2]

  • Plausible Cause 2: Poor Ionization Efficiency & Ion Suppression The mobile phase composition dramatically affects ionization. Trifluoroacetic acid (TFA) is excellent for chromatography but is a known ion-suppressing agent in mass spectrometry.[4]

    Troubleshooting Steps:

    • Replace TFA with Formic Acid (FA). For LC-MS analysis, 0.1% formic acid is the preferred ion-pairing reagent as it is less prone to causing ion suppression.[4]

    • Optimize the organic phase. While acetonitrile is standard, for particularly problematic peptides, exploring different organic solvents or gradients may improve desolvation and ionization.[5]

  • Plausible Cause 3: Sample Loss Due to Non-Specific Binding Peptides, especially at low concentrations, can be "sticky" and adsorb to the surfaces of sample vials, pipette tips, and HPLC tubing.[6] This is a ubiquitous problem in peptide analysis.[6]

    Troubleshooting Steps:

    • Use low-binding labware. Polypropylene tubes and specialized pipette tips can significantly reduce sample loss.

    • Acidify your sample. Ensure your sample is acidified to a pH < 3 before any desalting or cleanup steps to improve binding to reversed-phase resins.[7]

    • Check your desalting protocol. If using C18 spin columns or similar devices, ensure the sample does not contain organic solvent before loading, as this will prevent binding.[7]

Workflow: Troubleshooting Low Peptide Signal

Here is a logical workflow to diagnose the cause of a weak or absent signal for your NPA-containing peptide.

LowSignal_Troubleshooting Start Low or No Signal Detected CheckMS1 Analyze MS1 Spectrum for [M-30+H]+ Start->CheckMS1 FoundReduced Reduced form is present CheckMS1->FoundReduced Yes NotFound Reduced form not found CheckMS1->NotFound No OptimizeSource Optimize Source Parameters (↓ Temp, ↓ Voltage) FoundReduced->OptimizeSource Action CheckLC Review LC Method NotFound->CheckLC CheckPrep Review Sample Prep NotFound->CheckPrep Reanalyze Re-acquire Data OptimizeSource->Reanalyze SwitchToFA Switch TFA to Formic Acid CheckLC->SwitchToFA CheckCleanup Verify Desalting Protocol (pH, % Organic) CheckPrep->CheckCleanup SwitchToFA->Reanalyze CheckCleanup->Reanalyze

Caption: A decision tree for troubleshooting low signal intensity.

Section 2: MS/MS - Ambiguous Fragmentation & Identification

Even when a precursor ion is detected, obtaining a clean, interpretable fragmentation spectrum for NPA-peptides can be challenging. The nitro group can dominate the fragmentation pattern or lead to unexpected neutral losses.

Q2: My MS/MS spectra are noisy or dominated by a single neutral loss, preventing sequence identification. What's happening?

The energy applied during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be preferentially absorbed by the labile nitro group, causing it to fragment before the peptide backbone.

  • Plausible Cause 1: Dominant Neutral Loss of the Nitro Group The bond attaching the nitro group to the phenyl ring is relatively weak. During CID/HCD, you may observe a significant neutral loss of NO₂ (46.01 Da) or NO (29.99 Da). If this is the primary fragmentation event, there may be insufficient energy remaining to cleave the amide bonds of the peptide backbone, resulting in a poor-quality spectrum for sequencing.

    Troubleshooting Steps:

    • Optimize Collision Energy. Perform a collision energy ramp or a series of experiments with stepped, normalized collision energies. A lower energy might favor backbone fragmentation over neutral loss, while a much higher energy might induce secondary fragments after the initial neutral loss.

    • Utilize Alternative Fragmentation Methods. If available, electron-based fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are ideal.[8][9] These methods cleave the N-Cα bond of the peptide backbone, typically leaving post-translational modifications intact.[8] This can provide excellent sequence coverage while preserving the location of the NPA residue.

    • Consider UV Photodissociation (UVPD). The nitroaromatic structure of NPA makes it a natural chromophore. UVPD can induce rich fragmentation patterns, including a/x and c/z ions in addition to b/y ions, providing more comprehensive sequence information.[8][10]

  • Plausible Cause 2: Fragmentation of the In-Source Reduced Form If in-source reduction is occurring (see Q1), your MS/MS may be targeting the [M-30+H]+ ion. The fragmentation pattern of the resulting aminophenylalanine-containing peptide will be different from the expected nitrophenylalanine peptide.

    Troubleshooting Steps:

    • Correlate MS1 and MS/MS Scans. Confirm which precursor ion (nitrated or reduced) is actually being selected for fragmentation.

    • Adjust Database Search Parameters. When searching your data, include the conversion of NPA to aminophenylalanine as a variable modification (+15.99 Da on the nitrogen of the nitro group, or more simply, a mass shift of -29.99 Da on the whole residue).

Diagram: Expected Fragmentation Pathways of an NPA-Peptide

Fragmentation_Pathways Peptide N-term ... Xxx Nitrophenylalanine Yyy ... C-term BY_Ions b- and y-ions (Backbone Cleavage) Peptide:NPA->BY_Ions CID / HCD NL_Ion [M+H - NO₂]+ (Neutral Loss) Peptide:NPA->NL_Ion CID / HCD CZ_Ions c- and z-ions (ETD/ECD) Peptide:NPA->CZ_Ions ETD / ECD Reduced_Frag Fragments of [M-30+H]+ (Reduced Form) Peptide:NPA->Reduced_Frag In-Source Reduction + CID / HCD

Caption: Common fragmentation outcomes for NPA-peptides.

Section 3: Data Analysis & Interpretation

Correctly interpreting your data requires accounting for the unique chemical behavior of NPA. Unexpected mass shifts can easily lead to misidentification or overlooked results.

Q3: My database search fails to identify my NPA-peptide, even though I see a peak at the expected m/z. What should I check?

This often comes down to the parameters used in the search algorithm and the presence of unexpected modifications or adducts.

  • Plausible Cause 1: Incorrect Mass Tolerances or Modification Settings High-resolution mass spectrometers provide highly accurate mass data. Ensure your precursor and fragment mass tolerances are set appropriately for your instrument (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap). More importantly, the NPA modification itself must be correctly defined in your search software.

  • Plausible Cause 2: Unaccounted-for Adducts Soft ionization sources can produce adduct ions, where the analyte associates with ions present in the sample matrix or mobile phase.[11] These adducts alter the precursor mass and can confuse search algorithms if not considered.

    Troubleshooting Steps:

    • Look for Common Adducts. Manually inspect the MS1 spectrum for peaks corresponding to the masses in the table below.

    • Improve Sample Cleanup. The presence of salts like NaCl and KCl is a primary source of adducts. Ensure your sample desalting is thorough.[5]

    • Check Precursor Charge State. Ensure your software is correctly assigning the precursor charge. A [M+2Na]2+ ion can be easily mistaken for a different peptide if the charge state is misidentified.

Table 1: Common Mass Shifts to Investigate
Ion / ModificationMass Difference (Da)Common Cause / Notes
[M+Na]⁺ +21.98Sodium salt contamination from buffers or glassware.[12]
[M+K]⁺ +37.96Potassium salt contamination.[12]
[M+NH₄]⁺ +17.03Ammonium salts in buffer (e.g., ammonium bicarbonate).
In-source Reduction -29.99Electrochemical reduction of -NO₂ to -NH₂ in the ESI source.[1][2]
Neutral Loss of NO₂ -46.01Fragmentation of the nitro group, often seen in MS/MS.
Photocleavage VariableUnintended cleavage of the peptide backbone if using 2-NPA and exposing the sample to light.[13][14]

Section 4: Key Experimental Protocols

Here are detailed protocols for common troubleshooting and optimization workflows.

Protocol 1: Systematic Optimization of LC Conditions for NPA-Peptides

This protocol is designed to improve peak shape and signal intensity by comparing different mobile phase additives.

  • Prepare Stock Solutions:

    • Dissolve your purified NPA-peptide in a solution of 50:50 acetonitrile:water to a concentration of 1 mg/mL.[15]

    • Prepare two working solutions at 10 µg/mL:

      • Working Solution A: Dilute with 5% acetonitrile/0.1% formic acid in water.

      • Working Solution B: Dilute with 5% acetonitrile/0.1% trifluoroacetic acid in water.

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in water (LC-MS grade).

    • Mobile Phase B1: 0.1% Formic Acid in acetonitrile (LC-MS grade).

    • Mobile Phase A2: 0.1% Trifluoroacetic Acid in water (LC-MS grade).

    • Mobile Phase B2: 0.1% Trifluoroacetic Acid in acetonitrile (LC-MS grade).

  • LC-MS Analysis:

    • Equilibrate your reversed-phase column (e.g., C18) with Mobile Phase A1/B1.

    • Inject 1-5 µL of Working Solution A.

    • Run a shallow gradient, for example, 5% to 60% B1 over 30 minutes. A shallow gradient is often beneficial for peptide analysis.[16]

    • Acquire data in both MS1 scan mode and data-dependent MS/MS mode.

    • After the run, thoroughly wash the system and re-equilibrate with Mobile Phase A2/B2.

    • Inject 1-5 µL of Working Solution B and run the identical gradient using the A2/B2 mobile phases.

  • Data Evaluation:

    • Compare the peak shape (asymmetry, tailing), retention time, and total ion count (TIC) for the peptide in both runs.

    • Assess the quality of the MS/MS spectra obtained from each run to determine which condition provides better fragmentation for identification. This comparison will directly show the impact of the ion-pairing agent on your specific peptide.[4]

Section 5: References

  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. PMC - NIH. --INVALID-LINK--

  • [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. --INVALID-LINK--

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. --INVALID-LINK--

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. NIH. --INVALID-LINK--

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH. --INVALID-LINK--

  • Overview of peptide and protein analysis by mass spectrometry. PubMed. --INVALID-LINK--

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. --INVALID-LINK--

  • Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. --INVALID-LINK--

  • HPLC Analysis and Purification of Peptides. PMC - PubMed Central. --INVALID-LINK--

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. --INVALID-LINK--

  • Application Note: Mass Spectrometry Fragmentation Analysis of Peptides Containing BOC-L-Phenylalanine-¹³C. Benchchem. --INVALID-LINK--

  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. --INVALID-LINK--

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. --INVALID-LINK--

  • Therapeutic Peptides Workflow Resource Guide. Agilent. --INVALID-LINK--

  • Sample preparation for mass spectrometry. Thermo Fisher Scientific. --INVALID-LINK--

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. --INVALID-LINK--

  • Ion Activation Methods for Peptides and Proteins. PMC - NIH. --INVALID-LINK--

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. --INVALID-LINK--

  • Chapter 7 Mass spectrometry | Omics Data Analysis. GitHub Pages. --INVALID-LINK--

  • Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. PubMed. --INVALID-LINK--

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. --INVALID-LINK--

  • Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. PubMed. --INVALID-LINK--

  • In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Analyst (RSC Publishing). --INVALID-LINK--

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of Delaware. --INVALID-LINK--

  • Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. --INVALID-LINK--

  • Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. SPIE. --INVALID-LINK--

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. --INVALID-LINK--

  • Peptide and protein analysis with capillary HPLC – Optimization of chromatographic and instrument parameters. Agilent. --INVALID-LINK--

  • Photodissociation mass spectrometry: new tools for characterization of biological molecules. Chemical Society Reviews (RSC Publishing). --INVALID-LINK--

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. NIH. --INVALID-LINK--

  • Mass Spectrometry Sample Clean-Up Support—Troubleshooting. Thermo Fisher Scientific. --INVALID-LINK--

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. --INVALID-LINK--

  • Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. SpringerLink. --INVALID-LINK--

  • What are common adducts in ESI mass spectrometry?. Waters. --INVALID-LINK--

  • Peptide and protein analysis with mass spectrometry. ResearchGate. --INVALID-LINK--

  • Peptide Sample Prep Optimization and Troubleshooting. YouTube. --INVALID-LINK--

  • Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research - ACS Publications. --INVALID-LINK--

  • Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. Digital Commons @ UConn. --INVALID-LINK--

  • Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry. --INVALID-LINK--

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. --INVALID-LINK--

  • Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. DiVA portal. --INVALID-LINK--

  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. --INVALID-LINK--

  • Why do some peptide peaks fail to resolve in MALDI-TOF?. ResearchGate. --INVALID-LINK--

  • Why Adduct Choice Matters in Tandem Mass Spectrometry. The Analytical Scientist. --INVALID-LINK--

  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC - NIH. --INVALID-LINK--

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. --INVALID-LINK--

  • Ion Activation Methods for Peptides and Proteins. Jimdo. --INVALID-LINK--

References

overcoming limitations of in vivo incorporation of unnatural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for unnatural amino acid (Uaa) incorporation. This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion to engineer novel proteins. Here, you will find field-proven insights and step-by-step troubleshooting protocols to help you overcome the common limitations of in vivo Uaa incorporation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that often arise when starting with or troubleshooting Uaa incorporation experiments.

Q1: What are the essential components for in vivo Uaa incorporation?

A1: A successful in vivo Uaa incorporation system requires three core components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to specifically recognize and charge a desired Uaa. Crucially, it must not recognize any of the 20 canonical amino acids present in the host cell.[1]

  • An Orthogonal tRNA: This is a suppressor tRNA (commonly a tRNACUA that reads the UAG amber stop codon) that is not recognized by any of the host cell's endogenous synthetases but is a specific substrate for the orthogonal aaRS.[1]

  • A "Blank" Codon: A codon that is reassigned to encode the Uaa. The most commonly used is the amber stop codon (UAG) because it is the least frequent stop codon in many organisms, such as E. coli.[2][3]

These components work together to hijack the cell's natural translation machinery, allowing for the site-specific insertion of a Uaa into a target protein.[2][4]

Q2: What are the most common reasons for low yield of my Uaa-containing protein?

A2: Low protein yield is the most frequent challenge. The primary causes include:

  • Competition with Release Factor 1 (RF1): In prokaryotes, RF1 recognizes the UAG codon and terminates translation. This creates a direct competition with your suppressor tRNA, leading to truncated protein products.[2][3][5]

  • Suboptimal Component Concentrations: The relative expression levels of the orthogonal aaRS, the orthogonal tRNA, and the target gene are critical. An imbalance can lead to inefficient charging of the tRNA or insufficient suppressor tRNA to compete with RF1.[6]

  • Toxicity: The Uaa itself, or overexpression of the orthogonal synthetase, can be toxic to the host cells, leading to poor growth and reduced protein production.[7][8]

  • Inefficient Transport: The Uaa must be efficiently transported into the cell. Poor membrane permeability can limit the intracellular concentration of the Uaa, starving the system.[8][9]

  • Poor aaRS Activity: The engineered synthetase may have low catalytic efficiency for the specific Uaa, resulting in a low concentration of charged tRNA.

Q3: How can I minimize the toxicity associated with Uaa incorporation?

A3: Mitigating toxicity is crucial for healthy cell growth and optimal protein yield. Key strategies include:

  • Titrate Uaa Concentration: Determine the lowest effective concentration of the Uaa that supports protein expression without significantly impacting cell growth. Start with a range (e.g., 0.1 mM to 2 mM) and monitor cell density (OD600).

  • Use Weaker or Inducible Promoters: Constitutive, high-level expression of the orthogonal aaRS can be toxic. Using weaker constitutive promoters or, ideally, inducible promoters to control aaRS expression can significantly reduce this burden.

  • Optimize Culture Conditions: Ensure your cell culture media and growth conditions (temperature, aeration, pH) are optimized for your specific host strain.[10][11][12] Sometimes, simple adjustments can dramatically improve cell health.

  • Test Different Uaas: If a specific Uaa is toxic, consider if a structural analog with similar functionality but lower toxicity is available.

Q4: What is "leaky" expression, and how can I prevent it?

A4: "Leaky" expression refers to the production of the full-length target protein even in the absence of the Uaa. This indicates a loss of orthogonality and fidelity. The primary causes are:

  • Mischarging of the Orthogonal tRNA: An endogenous host aaRS may weakly recognize and charge your orthogonal tRNA with a canonical amino acid.

  • Lack of Specificity in the Orthogonal aaRS: The engineered aaRS may have some low-level activity with one of the 20 canonical amino acids.

  • Near-Cognate Suppression: Endogenous tRNAs with anticodons similar to the suppressor codon can sometimes misread the UAG codon, leading to the insertion of a natural amino acid.[13][14][15][16] This is more common in systems where RF1 activity is eliminated.[13][14]

To prevent this, it is essential to use a truly orthogonal tRNA/aaRS pair that has been rigorously validated.[1][17] Further engineering of the synthetase or tRNA may be required to improve fidelity.[18]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and solve specific experimental problems.

Guide 1: Problem - Low or No Yield of Full-Length Protein

You've performed your expression and purification, but a Western blot or SDS-PAGE analysis shows very little or no full-length protein. Instead, you may see a strong band corresponding to the truncated product.

Step 1: Verify the Expression of System Components.

  • Question: Are my orthogonal aaRS and tRNA being expressed?

  • How to Check:

    • aaRS: Perform a Western blot for a tagged version of your aaRS (e.g., His-tag, FLAG-tag).

    • tRNA: Run a Northern blot or perform RT-qPCR to confirm the transcription of your suppressor tRNA.

  • Causality & Solution: If either component is not expressed, the system cannot function. Verify your plasmid sequences, ensure you are using the correct antibiotic selection, and check your promoter systems. The relative ratio of aaRS and tRNA expression can be critical; consider using vectors designed to optimize this ratio, such as the pEVOL system.[5]

Step 2: Optimize Uaa Concentration and Induction Conditions.

  • Question: Is the Uaa getting into the cells at a sufficient concentration? Is my induction protocol optimal?

  • How to Check:

    • Uaa Concentration: Set up a matrix of small-scale expressions varying the Uaa concentration (e.g., 0.1, 0.5, 1.0, 2.0 mM) and the concentration of your induction agent (e.g., IPTG, Arabinose).

    • Induction Time/Temp: Test different post-induction time points (e.g., 4, 8, 16, 24 hours) and temperatures (e.g., 18°C, 25°C, 30°C). Lower temperatures often improve protein folding and reduce toxicity.

  • Causality & Solution: Insufficient Uaa leads to termination at the amber codon. Conversely, excessively high concentrations can be toxic. The table below provides a starting point for optimization.

ParameterStarting RangeRationale
Uaa Concentration 0.5 - 2 mMBalances availability with potential toxicity.
Induction Temp. 18 - 30°CLower temperatures can increase yield of soluble protein.
Induction Time 16 - 24 hoursAllows sufficient time for protein accumulation at lower temps.
Inducer (IPTG) 0.1 - 1.0 mMHigh inducer levels can sometimes increase toxicity.

Step 3: Address the Release Factor 1 (RF1) Competition.

  • Question: Is translation termination by RF1 outcompeting Uaa incorporation?

  • How to Check: This is the most likely culprit if you see a prominent truncated protein band.

  • Causality & Solution: RF1 directly competes with the aminoacylated suppressor tRNA for binding to the ribosome at the UAG codon.[2][3] The most effective solution is to use an E. coli strain where the gene for RF1 (prfA) has been deleted.[19][20][21] Several such strains are commercially available or have been described in the literature.[19][20][22] Using an RF1-knockout strain dramatically increases the efficiency of Uaa incorporation, especially for proteins with multiple Uaa sites.[19][20]

Workflow: Troubleshooting Low Protein Yield

G start Start: Low/No Full-Length Protein check_components Q: Are aaRS & tRNA expressed? start->check_components check_uaa Q: Is Uaa concentration optimal? check_components->check_uaa Yes solution_plasmid A: Check plasmids, promoters, selection. check_components->solution_plasmid No check_rf1 Q: Is RF1 competition the issue? check_uaa->check_rf1 Yes solution_optimize A: Titrate Uaa & induction conditions (temp, time). check_uaa->solution_optimize No solution_rf1 A: Switch to an RF1-knockout E. coli strain. check_rf1->solution_rf1 Yes (Truncation observed) end_success Success: High Yield Achieved check_rf1->end_success No (Other issue) solution_plasmid->check_components solution_optimize->check_uaa solution_rf1->end_success

Caption: A decision tree for troubleshooting low protein yield.

Guide 2: Problem - High Background (Leaky) Protein Expression Without Uaa

You are seeing a significant amount of full-length protein on your Western blot even in the control culture where no Uaa was added.

Step 1: Assess the Orthogonality of Your System.

  • Question: Is the orthogonal tRNA being charged by an endogenous synthetase?

  • How to Check: This is difficult to measure directly in vivo. The leaky expression itself is the primary indicator. This issue is more prevalent when using tRNA/aaRS pairs that are not truly orthogonal to the host system (e.g., using an E. coli pair in E. coli).

  • Causality & Solution: The fundamental principle of this technology is orthogonality.[1] The tRNA must be a "ghost" to the host's 20 endogenous synthetases. The most robust systems use aaRS/tRNA pairs from phylogenetically distant organisms, such as the TyrRS/tRNATyr pair from Methanocaldococcus jannaschii or the PylRS/tRNAPyl pair from Methanosarcina species for use in E. coli and eukaryotes.[2][6][23] If you suspect your pair lacks orthogonality, the best solution is to switch to a more well-validated and widely used pair.

Step 2: Investigate Near-Cognate Suppression.

  • Question: Are endogenous tRNAs misreading the amber codon?

  • How to Check: Mass spectrometry of the purified "leaky" protein can identify which canonical amino acids are being incorporated at the target site. Glutamine, tyrosine, and lysine are common mis-incorporated residues in E. coli.[13]

  • Causality & Solution: Certain endogenous tRNAs can "wobble" pair with the UAG codon, particularly in RF1-deficient strains where the translational pause at the stop codon is extended.[13][14][16] If this is a persistent issue, strategies include:

    • Sequence Context Modification: The nucleotides surrounding the UAG codon can influence the efficiency of both termination and suppression.[24][25] If possible, make synonymous codon changes to the nucleotides immediately upstream and downstream of your UAG site. Purine bases at the +4 position (immediately following UAG) have been shown to improve suppression fidelity in some contexts.[24]

    • Removing Problematic tRNAs: In cell-free systems, it is possible to remove specific near-cognate tRNA isoacceptors from the tRNA mixture to increase fidelity.[13][14][15] While not feasible for most in vivo experiments, this highlights the underlying mechanism.

Diagram: The Competition at the Amber (UAG) Codon

G cluster_ribosome Ribosome A-Site UAG mRNA: ---NNN-UAG-NNN--- Suppressor_tRNA Orthogonal tRNA-Uaa (Charged Suppressor) Suppressor_tRNA->UAG Correct Incorporation (Full-Length Product) RF1 Release Factor 1 (RF1) RF1->UAG Termination (Truncated Product) NearCognate_tRNA Endogenous tRNA-AA (e.g., tRNA-Gln) NearCognate_tRNA->UAG Misfidelity ('Leaky' Product)

Caption: Competing factors at the ribosomal A-site for an amber codon.

This guide provides a foundational framework for addressing the most common challenges in Uaa incorporation. Success often requires systematic optimization and a deep understanding of the underlying biological principles.

References

Validation & Comparative

2-Amino-3-(3-nitrophenyl)propanoic acid vs 4-nitrophenylalanine in protein studies

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Nitrophenylalanines

I'm currently initiating a comprehensive literature review. My initial focus is on 2-Amino-3-(3-nitrophenyl)propanoic acid and 4-nitrophenylalanine. I'm prioritizing synthesis methods, physical and chemical properties, methods for protein incorporation, and their utility as molecular probes. I'm using Google to collect all relevant papers for later deep reading.

Initiating Comparative Analysis

I'm now diving into the comparative analysis of 3-nitrophenylalanine and 4-nitrophenylalanine. My Google searches are yielding a wealth of data on their use in protein research. I'm carefully sifting through the results to identify key performance differences and similarities. I'll structure the comparison by highlighting their spectroscopic properties, photo-cross-linking capabilities, and biocompatibility in protein systems. I plan to use tables and diagrams to synthesize the data clearly.

Expanding Search Parameters

I've significantly broadened my Google searches to include more specific queries. I'm focusing on synthesis, spectroscopic properties, photo-cross-linking, and incorporation into proteins, including direct comparisons between the isomers. I'm prioritizing authoritative sources, and I'll carefully structure my comparative guide, complete with tables, diagrams, and clear, self-validating protocols. The goal is to make it as concise and yet useful to specialists as possible.

Deepening Search Strategy

I'm now refining my Google searches, focusing on the specific applications of 3- and 4-nitrophenylalanine within protein research. I'm focusing on their spectroscopic properties, redox characteristics, and effectiveness in photo-cross-linking and protein incorporation. My search terms now include targeted queries to optimize my results and improve the quality of the data I obtain. I'm prioritizing authoritative sources, peer-reviewed journals, and technical documentation. My data processing methodology focuses on experimental protocols and causal insights.

Formulating Comparative Structure

I'm now structuring my comparison guide. I'll begin with an introduction, followed by sections on physicochemical properties, spectroscopic applications, and photo-cross-linking. Tables and diagrams will aid in clear data presentation, focusing on the differences in spectroscopic, redox, and cross-linking behaviours. I'm prioritizing experimentally-validated protocols and causal insights to support specialist users. I will complete a "References" section with numbered citations.

Formulating Comprehensive Overview

My research has evolved from targeted Google searches to a structured plan for the comparative guide. I've compiled search terms and identified crucial properties for comparison, like spectroscopic behavior and redox characteristics. The guide will include sections on physicochemical properties, spectroscopic applications, fluorescence quenching, and photo-cross-linking. Tables, diagrams, and self-validating protocols are central to my plan.

Defining Search Terms and Structure

I've formulated detailed search terms for Google, focusing on the synthesis, properties, and applications of both nitrophenylalanine isomers in protein studies. My comprehensive comparison guide will feature in-depth analysis of their physicochemical, spectroscopic, and photo-cross-linking properties, as well as protein incorporation methods. Tables, diagrams, and clear, experimentally-validated protocols will be key.

Formulating Comprehensive Guide

I've crafted a comprehensive guide structure, dividing it into sections on physicochemical properties, spectroscopic applications, fluorescence quenching, and photo-cross-linking. I'll include tables, diagrams, and clear protocols for experimental validity and have a reference section. Targeted Google searches are already underway to gather the necessary data.

A Senior Application Scientist's Guide to Nitro-Phenylalanine Isomers: A Comparative Analysis for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of nitro-phenylalanine isomers for researchers, scientists, and drug development professionals.

In the expanding world of protein engineering and chemical biology, non-canonical amino acids (ncAAs) offer a palette of chemical functionalities far beyond the 20 canonical building blocks. Among the most versatile are the isomers of nitro-phenylalanine, where the strategic placement of a nitro group on the phenyl ring imparts unique, position-dependent properties. The choice between 2-nitro-phenylalanine (o-NO₂-Phe), 3-nitro-phenylalanine (m-NO₂-Phe), and 4-nitro-phenylalanine (p-NO₂-Phe) is a critical design decision that can dictate the success of an experimental strategy.

This guide provides a deep comparative analysis of these three isomers, moving beyond simple descriptions to explain the causal relationships between their structures and functions. We will explore their distinct applications, provide actionable experimental protocols, and present data to ground your selection process in robust scientific reasoning.

The Isomer-Property Relationship: Why Position Matters

The nitro group is a potent electron-withdrawing moiety, but its influence on the phenylalanine scaffold is profoundly affected by its location. This positioning dictates steric hindrance, electronic effects, and photochemical reactivity, which are the primary levers we can pull in experimental design.

  • Steric Profile: The ortho-isomer presents the largest steric footprint, which can be disruptive to local protein secondary structure. The para-isomer is the most sterically conservative, often incorporating with minimal perturbation, while the meta-isomer offers an intermediate profile.

  • Electronic Effects: The nitro group's electron-withdrawing nature is most strongly communicated from the para-position, influencing the aromatic ring's reactivity and spectroscopic properties.

  • Photoreactivity: The ortho-position is unique. The proximity of the nitro group to the peptide backbone enables a specific photochemical reaction, making 2-nitro-phenylalanine a powerful tool for light-based control.[1][2][3]

Table 1: Comparative Physicochemical Properties of Nitro-Phenylalanine Isomers

Property2-Nitro-phenylalanine (ortho)3-Nitro-phenylalanine (meta)4-Nitro-phenylalanine (para)
Primary Application Photocleavage, Protein CagingSubtle Modulation, Niche ProbingBioconjugation Handle, Quenching
Steric Hindrance HighModerateLow
Photocleavage Potential High (at ~365 nm)[1]NegligibleNegligible
Fluorescence Quenching Yes (Mechanism can vary)YesYes (Effective Trp quencher)[4]
Chemical Handle Utility Limited by steric bulkModerateHigh (Reduction to amine)[5]

Application Showcase & Experimental Workflows

The choice of isomer is intrinsically linked to the desired experimental outcome. Here, we dissect the primary applications for each, explaining the underlying rationale.

The Photocleavable Switch: 2-Nitro-phenylalanine

The ortho-nitrobenzyl moiety is a classic photolabile "caging" group. When incorporated as 2-nitro-phenylalanine, this functionality allows for the light-induced cleavage of the peptide backbone itself.[1][2][4] This provides an exceptional level of spatiotemporal control over protein function.

  • Causality: Upon irradiation with UV light (~365 nm), the 2-nitro group abstracts a hydrogen atom from the backbone amide, initiating a cyclization and elimination cascade that results in peptide bond scission.[1][4] This process is highly specific to the ortho-isomer.

  • Applications:

    • Light-Activated Enzymes: Incorporate 2-NO₂-Phe at a critical loop or domain linker. Cleavage can separate an inhibitory domain, activating the protein on demand.

    • Controlled Release: Design peptides where cleavage releases a bioactive fragment in a targeted area illuminated by light.

  • Protein Preparation: Express and purify the target protein containing a site-specifically incorporated 2-NO₂-Phe residue using established genetic code expansion methods.[6][7] Ensure the final buffer is UV-compatible (e.g., phosphate or HEPES buffers are preferred over Tris).

  • Sample Aliquoting: Prepare a control sample (kept in the dark) and an experimental sample. A typical concentration is 10-50 µM in a quartz cuvette or microplate.

  • Irradiation: Expose the experimental sample to a 365 nm light source (e.g., a UV lamp or LED array). The duration and intensity of exposure are key parameters to optimize; start with 15-60 minutes.

  • Validation & Analysis: The success of the cleavage is validated by observing the disappearance of the full-length protein and the appearance of two smaller fragments.

    • SDS-PAGE: Run both the control and irradiated samples. The cleaved fragments will migrate faster than the parent protein. Coomassie staining can be used for visualization and densitometry to estimate cleavage efficiency, which can reach up to ~30%.[1]

    • Mass Spectrometry (LC-MS): This provides definitive confirmation of the cleavage products and their expected masses.

Figure 1. Experimental workflow for the photocleavage of a protein containing 2-nitro-phenylalanine.

The Bioconjugation Hub: 4-Nitro-phenylalanine

The para-isomer is the workhorse for introducing new chemical functionalities into proteins. Its minimal steric profile ensures it is often well-tolerated in diverse protein environments, and its exposed nitro group is a latent chemical handle.

  • Causality: The nitro group of 4-NO₂-Phe can be cleanly and selectively reduced to a primary amine (-NH₂) using mild reducing agents like sodium dithionite. This newly formed aniline is a nucleophile that can be targeted with a wide array of amine-reactive chemical probes, effectively serving as a bio-orthogonal ligation handle.[5]

  • Applications:

    • Site-Specific Labeling: Attach fluorophores, biotin, or spin labels with high precision.

    • PEGylation: Improve the pharmacokinetic properties of therapeutic proteins.

    • Antibody-Drug Conjugates (ADCs): Link cytotoxic drugs to a specific site on an antibody.

G cluster_0 Genetic Incorporation cluster_1 Chemical Modification a 1. Amber Codon Suppression b 2. Protein Expression & Purification a->b c 3. Reduction (e.g., Sodium Dithionite) b->c d 4. Amine-Reactive Labeling (e.g., NHS-Ester Fluorophore) c->d e Site-Specifically Labeled Protein d->e

Figure 2. Workflow for site-specific protein labeling using 4-nitro-phenylalanine as a chemical handle.

The Subtle Probe: 3-Nitro-phenylalanine

The meta-isomer is the least commonly used, but it occupies an important niche. It serves as a valuable control and a tool for subtle perturbation without the dramatic effects of the other two isomers.

  • Causality: 3-NO₂-Phe introduces moderate steric bulk and electronic perturbation. It lacks the specific photoreactivity of the ortho-isomer and its nitro group is less accessible for reduction than the para-isomer.

  • Applications:

    • Structure-Function Studies: Used to probe the tolerance of an active site or interface to moderate changes in size and electronics.

    • Control Experiments: Serves as a non-photocleavable control for 2-NO₂-Phe studies or a less reactive control for 4-NO₂-Phe reduction experiments.

    • Specialized Spectroscopy: Can be used as an alternative spectroscopic or electrochemical probe in complex environments.[8]

Head-to-Head Comparison: Impact on Protein Stability

A critical consideration when incorporating any ncAA is its effect on protein stability. The steric bulk of the isomer is often the dominant factor. The following data represents a typical outcome when incorporating the isomers into the hydrophobic core of a model protein.

Table 2: Illustrative Impact of Isomer Incorporation on Protein Thermal Stability

Protein VariantMelting Temperature (Tₘ, °C)ΔTₘ vs. Wild-Type (°C)Rationale for Change
Wild-Type (with Phe)75.0N/ABaseline stability
Phe → 4-NO₂-Phe72.5-2.5Minimal steric clash; mild electronic repulsion.
Phe → 3-NO₂-Phe68.1-6.9Moderate steric clash disrupts core packing.
Phe → 2-NO₂-Phe61.3-13.7Severe steric clash significantly destabilizes the protein fold.

Concluding Recommendations

The strategic selection of a nitro-phenylalanine isomer is a powerful approach in modern protein science. Your choice should be guided by your ultimate goal:

  • For light-inducible control and protein caging, 2-nitro-phenylalanine is the unparalleled choice.

  • For site-specific chemical modification and bioconjugation, 4-nitro-phenylalanine offers the most robust and versatile platform.

  • For subtle structural probing or as a crucial negative control, 3-nitro-phenylalanine is an indispensable tool.

By understanding the distinct chemical personalities of these isomers, researchers can design more precise, controlled, and insightful experiments, pushing the boundaries of what is possible in drug discovery and fundamental biological research.

References

A Functional Comparison of Proteins With and Without 3-Nitrophenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of protein engineering and drug discovery, the ability to introduce novel functionalities into proteins is paramount. The site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to achieve this, allowing for the precise modification of protein structure and function.[1] Among the diverse array of ncAAs, 3-nitrophenylalanine (3-nF) presents a unique set of properties that make it an invaluable probe for elucidating complex biological processes. This guide provides a comprehensive functional comparison of proteins with and without this versatile amino acid, supported by experimental insights and methodologies, to empower researchers in their quest for novel protein variants and therapeutics.

The Significance of 3-Nitrophenylalanine in Protein Science

3-Nitrophenylalanine is a phenylalanine analog distinguished by the presence of a nitro group at the meta position of its phenyl ring. This seemingly subtle modification imparts significant changes to the amino acid's electronic and steric properties, which in turn can profoundly influence the behavior of the protein into which it is incorporated. The primary applications of 3-nF stem from its utility as a spectroscopic probe and a modulator of protein function. Its incorporation can be achieved with high fidelity using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a unique codon, typically the amber stop codon (UAG).[2]

Functional Consequences of 3-Nitrophenylalanine Incorporation: A Comparative Analysis

The introduction of 3-nF into a protein can lead to a range of functional alterations. Here, we dissect these changes by comparing key parameters of a hypothetical protein in its wild-type form versus its 3-nF-containing counterpart. While direct, comprehensive experimental data for 3-nF across all parameters is emerging, we will draw upon well-established findings for its close analogs, p-nitrophenylalanine (p-nF) and 3-nitrotyrosine (3-nT), to provide a robust comparative framework.

Structural Perturbations and Stability

The introduction of a nitro group adds bulk and alters the electrostatic surface of the amino acid side chain. While often considered a conservative substitution for phenylalanine, the incorporation of 3-nF can induce localized structural rearrangements. The extent of these perturbations is highly context-dependent, relying on the specific location and the surrounding microenvironment of the incorporated residue.

ParameterWild-Type Protein (with Phenylalanine)Protein with 3-Nitrophenylalanine (Expected)Rationale & Supporting Insights
Melting Temperature (Tm) 65°C62°CThe introduction of the bulkier nitro group can create steric clashes and disrupt favorable packing interactions within the protein core, leading to a modest decrease in thermal stability.[3]
Guanidinium Chloride Unfolding (Cm) 2.5 M2.2 MSimilar to thermal denaturation, the altered side chain can weaken the cooperative interactions that stabilize the folded state, making the protein more susceptible to chemical denaturants.

Note: The values presented are hypothetical and for illustrative purposes. Actual changes will vary depending on the protein and the site of incorporation.

Impact on Enzyme Catalysis

When incorporated into or near the active site of an enzyme, 3-nF can significantly modulate catalytic activity. The electron-withdrawing nature of the nitro group can alter the pKa of nearby residues and influence the electrostatic environment of the active site, thereby affecting substrate binding and transition state stabilization.

ParameterWild-Type Enzyme (with Phenylalanine)Enzyme with 3-Nitrophenylalanine (Expected)Rationale & Supporting Insights
Michaelis Constant (Km) 50 µM75 µMThe altered sterics and electronics of the 3-nF side chain may lead to a less optimal fit for the substrate in the active site, resulting in a higher Km value, which indicates weaker substrate binding.[4]
Catalytic Rate (kcat) 100 s⁻¹60 s⁻¹Changes in the active site geometry and electrostatic environment can impair the enzyme's ability to stabilize the transition state of the reaction, leading to a decrease in the catalytic turnover rate.[5]
Catalytic Efficiency (kcat/Km) 2 x 10⁶ M⁻¹s⁻¹8 x 10⁵ M⁻¹s⁻¹The combined effect of increased Km and decreased kcat results in a lower overall catalytic efficiency.

Note: These values are illustrative. The precise impact on enzyme kinetics is highly dependent on the role of the original phenylalanine residue in catalysis.

Probing Protein Interactions with 3-Nitrophenylalanine

A key application of 3-nF is as a spectroscopic probe to study protein-protein and protein-ligand interactions. Its unique photophysical properties allow for the sensitive detection of binding events.

3-Nitrophenylalanine and its isomers are effective quenchers of tryptophan fluorescence.[2] When a tryptophan residue is in close proximity to a 3-nF, Förster Resonance Energy Transfer (FRET) can occur, leading to a decrease in the tryptophan's fluorescence intensity. This distance-dependent phenomenon can be harnessed to monitor conformational changes and binding events in real-time.

ParameterProtein without 3-nFProtein with 3-nF (near a Tryptophan)Rationale & Supporting Insights
Tryptophan Fluorescence Intensity 100%40%The nitro group of 3-nF acts as an acceptor for the energy emitted by the excited tryptophan (donor), resulting in significant quenching of the fluorescence signal. The efficiency of quenching is dependent on the distance and orientation between the two residues.[2][6]
Binding Affinity (Kd) Measurement Indirect methods may be requiredDirect measurement via fluorescence titrationBy monitoring the change in tryptophan fluorescence upon titration with a binding partner, the dissociation constant (Kd) can be accurately determined.

Experimental Methodologies

The successful application of 3-nF in protein studies hinges on robust experimental protocols for its incorporation and the subsequent characterization of the modified protein.

Site-Specific Incorporation of 3-Nitrophenylalanine

The most common method for the site-specific incorporation of ncAAs is through the use of an orthogonal translation system.[1]

Experimental Workflow:

  • Plasmid Construction: A gene of interest is cloned into an expression vector, with the codon for the target phenylalanine residue mutated to an amber stop codon (TAG). A second plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA (with a CUA anticodon) is co-transformed into the expression host (typically E. coli).

  • Protein Expression: The transformed cells are grown in a minimal medium supplemented with 3-nitrophenylalanine. Upon induction of protein expression, the orthogonal synthetase charges its tRNA with 3-nF. This tRNA then recognizes the amber codon in the mRNA and incorporates 3-nF at the desired position.

  • Protein Purification: The expressed protein is purified using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

  • Verification of Incorporation: The successful incorporation of 3-nF is confirmed by mass spectrometry, which will show a mass shift corresponding to the difference between phenylalanine and 3-nitrophenylalanine.

G cluster_0 Plasmid Preparation cluster_1 Protein Expression cluster_2 Purification & Verification P1 Gene of Interest with TAG codon Ecoli E. coli Host P1->Ecoli Co-transformation P2 Orthogonal Synthetase/tRNA Plasmid P2->Ecoli Culture Growth in 3-nF containing medium Ecoli->Culture Induction Induce Protein Expression Culture->Induction Purify Protein Purification Induction->Purify MS Mass Spectrometry Verification Purify->MS

Caption: Workflow for site-specific incorporation of 3-nitrophenylalanine.

Characterization of 3-nF Containing Proteins

A suite of biophysical techniques is employed to characterize the functional consequences of 3-nF incorporation.

Key Techniques:

  • Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary and tertiary structure of the protein.

  • Differential Scanning Fluorimetry (DSF): To determine the melting temperature (Tm) and assess protein stability.

  • Enzyme Kinetics Assays: To measure Km and kcat values and determine the impact on catalytic efficiency.[4]

  • Fluorescence Spectroscopy: To measure tryptophan fluorescence quenching and perform binding titrations.

  • Isothermal Titration Calorimetry (ITC): To provide a thermodynamic profile of binding interactions.

Case Study: Probing a Kinase-Inhibitor Interaction

To illustrate the power of 3-nF, consider a hypothetical scenario where it is used to study the interaction between a kinase and a novel inhibitor.

G cluster_0 Wild-Type Kinase cluster_1 Engineered Kinase cluster_2 Signal Transduction WT_Kinase Kinase (WT) Active Site with Phe Inhibitor Inhibitor WT_Kinase->Inhibitor Binding (No direct signal) Mut_Kinase Kinase (3-nF) Active Site with 3-nF Mut_Kinase->Inhibitor Binding (Fluorescence Quenching) Downstream Downstream Signaling Inhibitor->Downstream Inhibition

Caption: Using 3-nF to monitor kinase-inhibitor binding.

By incorporating 3-nF near the ATP-binding pocket, which also contains a native tryptophan, the binding of an inhibitor can be monitored by the quenching of the tryptophan's fluorescence. This provides a direct, real-time readout of the binding event, facilitating high-throughput screening of inhibitor libraries and detailed mechanistic studies.

Conclusion

The incorporation of 3-nitrophenylalanine into proteins offers a sophisticated approach to dissecting biological function at the molecular level. While its effects on protein stability and enzymatic activity are context-dependent, its utility as a spectroscopic probe is unequivocal. By providing a sensitive handle for monitoring conformational changes and binding events, 3-nF empowers researchers to address a wide range of biological questions. As the methodologies for ncAA incorporation continue to advance, the applications of 3-nitrophenylalanine and other "unnatural" building blocks are set to expand, paving the way for the design of novel proteins with tailored functions for therapeutic and biotechnological applications.

References

A Senior Application Scientist's Guide to Confirming Site-Specific Incorporation of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of unnatural amino acids (Uaas) into proteins has unlocked unprecedented possibilities in protein engineering, drug discovery, and fundamental biological research.[1][2] This powerful technique, often reliant on the elegance of orthogonal translation systems, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins with remarkable precision.[2][3][4] However, the success of any experiment involving Uaas hinges on a critical, yet often overlooked, step: the rigorous analytical confirmation of their site-specific incorporation.

This guide provides a comprehensive overview and comparison of the primary analytical methods used to verify the identity and location of an incorporated Uaa. As a senior application scientist, my focus is not merely on the "how" but the "why"—providing the rationale behind choosing a particular method and the nuances of data interpretation that can make the difference between a breakthrough and a confounding result.

The Central Challenge: Ensuring Fidelity of Incorporation

The core challenge in analyzing Uaa incorporation is twofold: confirming that the Uaa has been incorporated and verifying that it is at the intended position.[4] The efficiency of Uaa incorporation can be influenced by several factors, including the competition with release factors at stop codons (a common site for Uaa incorporation) and the efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3][4] Therefore, robust analytical validation is not just a quality control step; it is an essential component of the experimental design.

Here is a conceptual workflow for the production and analysis of a protein containing a Uaa:

Uaa_Workflow Expression_System Expression System (e.g., E. coli, Cell-Free) Orthogonal_Pair Orthogonal aaRS/tRNA Pair + Uaa Protein_Expression Protein Expression & Purification MS Mass Spectrometry Protein_Expression->MS Edman Edman Degradation NMR NMR Spectroscopy X-ray X-ray Crystallography BottomUp_MS Uaa_Protein Uaa-Containing Protein Digestion Proteolytic Digestion (e.g., Trypsin) Uaa_Protein->Digestion Peptide_Mix Peptide Mixture Digestion->Peptide_Mix LC_Separation LC Separation Peptide_Mix->LC_Separation MS1 MS1 Analysis (Peptide Mass Measurement) LC_Separation->MS1 Fragmentation Peptide Fragmentation (MS/MS) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Mass Measurement) Fragmentation->MS2 Data_Analysis Data Analysis & Sequence Confirmation MS2->Data_Analysis

References

A Senior Application Scientist's Guide to the Kinetic Validation of 3-Nitrophenylalanine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of an enzyme inhibitor is a foundational step in establishing its therapeutic potential. This guide provides an in-depth, experimentally grounded framework for the kinetic validation of 3-nitrophenylalanine, a phenylalanine analog, as a potential enzyme inhibitor. We will move beyond rote protocols to explore the causality behind experimental design, ensuring a robust and self-validating approach to determining the inhibitor's potency and mechanism of action.

This guide will utilize α-chymotrypsin as a model enzyme system. Given that α-chymotrypsin preferentially cleaves peptide bonds adjacent to aromatic amino acids like phenylalanine, 3-nitrophenylalanine serves as a logical candidate for a competitive inhibitor due to its structural similarity to the natural substrate.

Part 1: The Theoretical Bedrock of Enzyme Inhibition Kinetics

Before stepping into the lab, a firm grasp of the underlying principles of enzyme kinetics is paramount. The behavior of an enzyme-catalyzed reaction in the presence of an inhibitor provides a window into the inhibitor's binding mechanism.

Enzyme inhibition can be broadly categorized as reversible or irreversible.[1] Our focus here is on reversible inhibition, where the inhibitor binds non-covalently and can dissociate from the enzyme.[1] There are three primary modes of reversible inhibition that can be distinguished through kinetic analysis.[2][3]

  • Competitive Inhibition: The inhibitor is structurally similar to the substrate and competes for the same active site.[3][4] This inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[5][6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[3][4] This type of inhibition cannot be overcome by increasing substrate concentration. A non-competitive inhibitor decreases Vmax but does not change Km.[5][7]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[3][8] This mode of inhibition is most effective at high substrate concentrations. Kinetically, it results in a decrease in both Vmax and Km.[8]

The following diagram illustrates these fundamental reversible inhibition mechanisms.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c binds EI_c EI Complex E_c->EI_c binds S_c Substrate (S) I_c Inhibitor (I) P_c E + Product (P) ES_c->P_c catalysis E_n Enzyme (E) ES_n ES Complex E_n->ES_n EI_n EI Complex E_n->EI_n S_n Substrate (S) I_n Inhibitor (I) ESI_n ESI Complex ES_n->ESI_n P_n E + Product (P) ES_n->P_n EI_n->ESI_n E_u Enzyme (E) ES_u ES Complex E_u->ES_u S_u Substrate (S) I_u Inhibitor (I) ESI_u ESI Complex ES_u->ESI_u P_u E + Product (P) ES_u->P_u

Caption: Mechanisms of reversible enzyme inhibition.

Part 2: Experimental Workflow for Inhibitor Validation

A robust validation workflow is a self-validating system. We begin by characterizing the baseline kinetics of our model enzyme, α-chymotrypsin, and then systematically introduce the inhibitor to quantify its effects.

Caption: Experimental workflow for enzyme inhibitor validation.

Protocol 1: Baseline α-Chymotrypsin Kinetics

Objective: To determine the Km and Vmax of α-chymotrypsin with the substrate N-Glutaryl-L-phenylalanine-p-nitroanilide (GPNA). The cleavage of GPNA releases p-nitroaniline, a chromophore that can be monitored spectrophotometrically at 410 nm.[9]

Materials:

  • α-Chymotrypsin solution (e.g., 1 µM in 1 mM HCl)

  • GPNA substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 10 mM CaCl₂

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Methodology:

  • Prepare Substrate Dilutions: Create a series of GPNA dilutions in the Assay Buffer to achieve final concentrations ranging from 0.1x Km to 10x Km (a literature search or a preliminary experiment is needed to estimate Km). For chymotrypsin and GPNA, a range of 0.1 mM to 5 mM is a good starting point.

  • Set Up the Assay Plate: In a 96-well plate, add 180 µL of each substrate dilution to triplicate wells. Include a "no enzyme" control for each substrate concentration.

  • Initiate the Reaction: Add 20 µL of the α-chymotrypsin solution to each well to initiate the reaction (final enzyme concentration: 100 nM).

  • Monitor Reaction Progress: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.

  • Calculate Initial Velocities (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity is the slope of the linear portion of this curve. Convert absorbance units to product concentration using the molar extinction coefficient of p-nitroaniline.

  • Determine Km and Vmax: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to obtain the most accurate values for Km and Vmax.[10]

Equation 1: Michaelis-Menten Equation V₀ = (Vmax * [S]) / (Km + [S])

Protocol 2: Kinetic Assays with 3-Nitrophenylalanine

Objective: To determine the inhibition type (mechanism of action) and the inhibition constant (Ki) of 3-nitrophenylalanine.

Methodology:

  • Prepare Inhibitor and Substrate Matrix: This experiment requires varying the substrate concentration while holding the inhibitor concentration constant, and repeating this for several inhibitor concentrations.

    • Prepare the same range of GPNA substrate dilutions as in Protocol 1.

    • Prepare several fixed concentrations of 3-nitrophenylalanine (e.g., 0 µM, 0.5x Ki, 1x Ki, 2x Ki - an estimated Ki from an initial IC₅₀ test is useful here).[11]

  • Set Up the Assay Plate: For each concentration of 3-nitrophenylalanine (including the 0 µM control), set up a row of wells with the varying substrate concentrations as performed in Protocol 1.

  • Initiate and Monitor: Initiate the reactions by adding the enzyme and monitor the reaction progress exactly as described in Protocol 1.

  • Data Analysis and Mechanism Determination:

    • Calculate the initial velocities for every combination of substrate and inhibitor concentration.

    • The most robust method is to perform a global non-linear regression fit of all data simultaneously to the equations for competitive, non-competitive, and uncompetitive inhibition.[10][12] The model that best fits the data reveals the mechanism.

    • Alternatively, a classic Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) provides a powerful visual diagnosis of the inhibition mechanism.[5][13]

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

  • Calculating the Inhibition Constant (Ki): The Ki is the dissociation constant of the enzyme-inhibitor complex and is a true measure of inhibitor potency.[10] It is determined directly from the non-linear regression fit. If using Lineweaver-Burk plots, Ki can be calculated from the changes in the apparent Km or Vmax. For competitive inhibition, the relationship is described by the Cheng-Prusoff equation, which can also relate Ki to the more commonly measured IC₅₀ value.

Equation 2: Competitive Inhibition Model V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) Where [I] is the inhibitor concentration.

Part 3: Comparative Analysis with Alternative Inhibitors

To contextualize the performance of 3-nitrophenylalanine, we compare its kinetic profile against known inhibitors. For our α-chymotrypsin model, we will use Indole, a known competitive inhibitor, and a hypothetical non-competitive inhibitor, "Inhibitor X," to illustrate distinct kinetic signatures.

Parameter3-Nitrophenylalanine (Hypothetical Data)Indole (Literature Reference[9])Inhibitor X (Hypothetical)
Inhibition Type CompetitiveCompetitiveNon-competitive
Apparent Effect Increases Km, Vmax is unchangedIncreases Km, Vmax is unchangedKm is unchanged, Decreases Vmax
IC₅₀ (at [S] = Km) ~150 µM~250 µM~50 µM
Ki (Inhibition Constant) 75 µM125 µM50 µM

Analysis of Comparative Data: The hypothetical data suggest that 3-nitrophenylalanine acts as a competitive inhibitor, consistent with our hypothesis based on its structure. Its Ki of 75 µM indicates moderate potency. Compared to Indole, another competitive inhibitor, 3-nitrophenylalanine appears to be slightly more potent in this model.[9] In contrast, "Inhibitor X" demonstrates a non-competitive profile and a lower Ki, indicating it is the most potent of the three but acts through a different mechanism, likely by binding to an allosteric site.[4]

Part 4: Causality, Trustworthiness, and Field-Proven Insights

  • Why use non-linear regression? While Lineweaver-Burk plots are excellent for visualizing the mechanism, they can distort experimental errors at low substrate concentrations.[13] Global non-linear regression uses the untransformed data, providing more accurate and reliable estimates of the kinetic parameters Km, Vmax, and Ki.[10][12]

  • The importance of the Ki value: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is highly dependent on the experimental conditions, particularly the substrate concentration.[11] The Ki, however, is an intrinsic dissociation constant and is independent of substrate concentration, making it the gold standard for comparing inhibitor potency.[10]

  • Self-Validating Systems: The described workflow has built-in validation. The uninhibited reaction (Protocol 1) provides a baseline Km. In the inhibition experiment (Protocol 2), the dataset with 0 µM inhibitor should reproduce this Km value. Furthermore, the goodness-of-fit statistics from the non-linear regression will quantitatively determine which inhibition model is most appropriate for the data.

Conclusion

This guide outlines a comprehensive and rigorous methodology for the kinetic validation of 3-nitrophenylalanine as an enzyme inhibitor. By first establishing a robust theoretical framework and then applying detailed, step-by-step protocols, researchers can confidently determine the inhibitor's potency (Ki) and its precise mechanism of action. This kinetic characterization is a critical step in the drug discovery pipeline, providing the foundational data needed to guide further optimization and preclinical development.

References

comparative study of cell-free versus in vivo incorporation of 3-nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Cell-Free versus In Vivo Incorporation of 3-Nitrophenylalanine

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology. It unlocks the ability to install novel chemical functionalities, enabling the creation of proteins with enhanced therapeutic properties, built-in biophysical probes, and bio-orthogonal handles for conjugation. Among the diverse arsenal of ncAAs, 3-nitrophenylalanine (3-NPA) offers unique capabilities, including its potential as a photocleavable group and a spectroscopic probe.

This guide provides a comprehensive, data-supported comparison of the two principal methodologies for incorporating 3-NPA into a target protein: in vivo biosynthesis within living cells and in vitro cell-free protein synthesis (CFPS). We will delve into the fundamental principles, weigh the distinct advantages and limitations of each system, and provide actionable experimental protocols to empower you to select and implement the optimal strategy for your research objectives.

The cornerstone of incorporating any ncAA, including 3-NPA, is the use of an orthogonal translation system (OTS). This is a set of engineered biological components that works in parallel with the host's natural protein synthesis machinery but does not cross-react with it. An OTS consists of two primary components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is engineered to exclusively recognize and "charge" (attach) the desired ncAA (3-NPA) to its partner tRNA. It must not recognize any of the 20 canonical amino acids.

  • An Orthogonal tRNA (o-tRNA): This tRNA is not recognized by any of the cell's endogenous synthetases. Its anticodon is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG), thereby hijacking it for ncAA incorporation instead of translation termination.

When introduced into a biological system alongside the ncAA, the o-aaRS charges the o-tRNA with 3-NPA. The ribosome, upon encountering a UAG codon in the mRNA sequence of the target protein, recruits this charged o-tRNA, resulting in the site-specific incorporation of 3-NPA into the growing polypeptide chain.

cluster_OTS Orthogonal Translation System (OTS) cluster_Translation Protein Translation Machinery o_aaRS Orthogonal aaRS (Engineered) charged_tRNA 3-NPA-tRNA(CUA) o_aaRS->charged_tRNA Charges o_tRNA Orthogonal tRNA (Recognizes UAG codon) o_tRNA->o_aaRS Recognized ncAA 3-Nitrophenylalanine (3-NPA) ncAA->o_aaRS Recognized & Activated Ribosome Ribosome charged_tRNA->Ribosome Recruited to UAG site mRNA mRNA with UAG Codon mRNA->Ribosome Protein Protein with 3-NPA Incorporated Ribosome->Protein Synthesizes caption General Principle of ncAA Incorporation.

A Senior Application Scientist's Guide to Assessing the Orthogonality of the 3-Nitrophenylalanine tRNA/Synthetase Pair

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Nature's Proteome

The ability to incorporate non-canonical amino acids (ncAAs) into proteins offers unprecedented control over biological systems, enabling the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications. This process, known as genetic code expansion (GCE), hinges on the deployment of an orthogonal translation system (OTS). An OTS is a matched pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that functions independently of the host cell's endogenous translational machinery.[1]

The core principle of an OTS is its "orthogonality".[1][2][3] This means two conditions must be met with high fidelity:

  • The orthogonal aaRS (o-aaRS) must exclusively charge its cognate orthogonal tRNA (o-tRNA) with the desired ncAA (in this case, 3-nitrophenylalanine or 3-nF) and not recognize any of the host's endogenous tRNAs.

  • The o-tRNA must not be recognized or charged by any of the host's endogenous aaRSs.

This guide provides a comprehensive, multi-tiered framework for rigorously assessing the orthogonality of a 3-nitrophenylalanine (3-nF) tRNA/synthetase pair. We will move beyond simple validation checks to a self-validating system of experiments that provides a holistic view of the OTS's performance, ensuring the integrity of your downstream applications.

cluster_host Host Cell Machinery cluster_ots Orthogonal System (OTS) Host_aaRS Endogenous aaRSs Host_tRNA Endogenous tRNAs Host_aaRS->Host_tRNA Charges with cAAs o_tRNA Orthogonal tRNA (o-tRNA) Host_aaRS->o_tRNA Undesired cross-reaction (tRNA breach) o_aaRS 3-nF Synthetase (o-aaRS) o_aaRS->Host_tRNA Undesired cross-reaction (Synthetase breach) o_aaRS->o_tRNA Charges with 3-nF ncAA 3-nF (ncAA) ncAA->o_aaRS

Figure 1: The principle of orthogonality. The desired reaction is shown in green, while potential breaches of orthogonality that must be experimentally disproven are shown in red.

A Multi-Tiered Framework for Orthogonality Assessment

A robust assessment of orthogonality is not a single experiment but a logical progression from high-throughput screening to deep, quantitative analysis. We advocate for a three-tiered approach that systematically builds confidence in the performance of the 3-nF pair.

Tier 1: In Vivo Reporter Assays — The First Line of Evidence

The initial and most fundamental test of an OTS is its ability to function inside a living cell. Reporter-based assays provide a rapid and scalable method to evaluate both the fidelity (specificity) and efficiency of ncAA incorporation in response to a reassigned codon, typically the amber stop codon (UAG).[4][5]

Core Principle: A reporter gene (e.g., Green Fluorescent Protein - GFP) is engineered to contain an in-frame amber (UAG) codon at a permissive site. Full-length, functional reporter protein is only produced if the OTS successfully incorporates 3-nF at the UAG site.

cluster_workflow Tier 1: Reporter Assay Workflow start Co-transform E. coli with: 1. 3-nF Synthetase Plasmid 2. o-tRNA Plasmid 3. UAG-Reporter Plasmid culture Culture cells in two conditions: A) With 1mM 3-nF B) Without 3-nF start->culture measure Measure Reporter Signal (e.g., Fluorescence) and Cell Density (OD600) culture->measure analyze Analyze Data: - Fidelity Assessment - Efficiency Calculation measure->analyze

Figure 2: Workflow for in vivo reporter-based assessment of the 3-nF OTS.

Experimental Protocol: Fidelity Assessment using a GFP Reporter

  • Plasmid Preparation: Prepare three plasmids:

    • pEVOL-3nF-RS: Expressing the engineered 3-nF aminoacyl-tRNA synthetase.

    • pSUP-tRNA: Expressing the corresponding orthogonal tRNA with a CUA anticodon.

    • pBAD-GFP(TAG): Expressing a GFP variant with a UAG codon at a permissive site (e.g., Tyr39) under an inducible promoter.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., DH10B) with all three plasmids.

  • Culturing: Inoculate single colonies into two sets of liquid minimal media supplemented with appropriate antibiotics.

    • Condition A (+3-nF): Supplement with 1 mM 3-nitrophenylalanine.

    • Condition B (-3-nF): No ncAA added.

  • Induction: Once cultures reach mid-log phase (OD600 ≈ 0.6), induce the expression of the reporter protein (e.g., with L-arabinose for a pBAD promoter).

  • Measurement: After a suitable expression period (e.g., 4-6 hours), measure the bulk fluorescence of each culture using a plate reader (e.g., Ex: 485 nm, Em: 510 nm) and the optical density at 600 nm (OD600).

  • Analysis: Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

Interpreting the Results:

The causality here is direct: fluorescence is only possible if a full-length GFP is synthesized.

  • High Fidelity: A high fluorescence signal in Condition A and a negligible signal in Condition B indicates that the 3-nF synthetase is highly specific for its ncAA substrate. The system is "tight."

  • Low Fidelity ("Leaky"): A significant fluorescence signal in Condition B suggests a breach of orthogonality. This indicates that the 3-nF synthetase is mis-charging the orthogonal tRNA with one of the 20 canonical amino acids, leading to UAG suppression even without 3-nF.

ConditionNormalized Fluorescence (a.u.)Interpretation
+ 3-nF 8500Strong, successful incorporation of 3-nF.
- 3-nF 150Negligible background; indicates high fidelity.
WT GFP 9200Wild-type expression level for efficiency comparison.

Efficiency Calculation: The amber suppression efficiency is a measure of how well the OTS competes with the cell's translation termination machinery.[6] It is calculated as: Efficiency (%) = (Normalized Fluorescence [+3-nF]) / (Normalized Fluorescence [WT GFP]) x 100 In the example above, the efficiency would be approximately 92.4%.

Tier 2: In Vitro Aminoacylation Assays — Direct Biochemical Proof

While in vivo assays are excellent for assessing overall system performance, they can't pinpoint the exact source of a fidelity breach. In vitro aminoacylation assays provide direct, quantitative evidence of the molecular recognition between the synthetase, tRNA, and amino acid, free from the complexities of the cellular environment.[2][7]

Core Principle: Purified components (synthetase, tRNA, amino acid) are combined, and the attachment of a radiolabeled amino acid to the tRNA is measured directly.

Experimental Protocol: Testing Synthetase Orthogonality

  • Component Preparation:

    • Express and purify the 6xHis-tagged 3-nF synthetase.

    • Prepare total endogenous tRNA from E. coli via phenol-chloroform extraction.

    • Obtain radiolabeled [³H]-Phenylalanine (a structurally similar canonical amino acid).

  • Reaction Setup: Assemble reaction mixtures in a buffer containing ATP and MgCl₂.

    • Positive Control: 3-nF Synthetase + in vitro transcribed o-tRNA + [³H]-Phe.

    • Orthogonality Test: 3-nF Synthetase + total E. coli tRNA + [³H]-Phe.

  • Incubation & Quenching: Incubate reactions at 37°C. At various time points, remove aliquots and quench the reaction by spotting onto a trichloroacetic acid (TCA)-soaked filter paper to precipitate the tRNA.

  • Washing: Wash the filters extensively with cold TCA to remove unincorporated radiolabeled amino acid.

  • Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

Interpreting the Results:

This assay directly tests if the 3-nF synthetase will mistakenly charge host tRNAs.

  • Orthogonal Synthetase: A high signal in the positive control but no signal above background in the orthogonality test demonstrates that the 3-nF synthetase does not aminoacylate the pool of endogenous tRNAs.

  • Non-Orthogonal Synthetase: A significant signal in the orthogonality test indicates the synthetase is charging one or more endogenous tRNAs, a critical breach of orthogonality.

A similar experiment can be designed to test tRNA orthogonality by incubating purified endogenous E. coli synthetases with the o-tRNA and a mix of radiolabeled canonical amino acids.

SynthetasetRNA SubstrateRadiolabeled AAcpm (Corrected)Interpretation
3-nF RSOrthogonal tRNA[³H]-3nF150,000Activity: Synthetase is active.
3-nF RSBulk E. coli tRNA[³H]-3nF210Synthetase Orthogonality: No cross-reaction with host tRNAs.
E. coli Total RSOrthogonal tRNA[¹⁴C]-cAA Mix185tRNA Orthogonality: Host synthetases do not charge the o-tRNA.
Tier 3: Proteomics with Mass Spectrometry — The Ultimate Unbiased Verdict

The most stringent and comprehensive evaluation of orthogonality comes from mass spectrometry (MS)-based proteomics.[8] This unbiased approach analyzes the entire proteome to detect any low-level mis-incorporation of 3-nF at unintended codons or the mis-incorporation of canonical amino acids at the target UAG codon. This is the gold standard for validating a system intended for therapeutic development or sensitive applications.

Core Principle: A target protein is overexpressed in the presence of the OTS and 3-nF. The entire cellular proteome is then digested into peptides and analyzed by high-resolution LC-MS/MS. Specialized database search strategies are used to identify peptides containing 3-nF or other unexpected amino acids.

cluster_workflow Tier 3: Proteomics Workflow cluster_searches Search Strategies start Express target protein with UAG codon using the 3-nF OTS in vivo extract Extract total cellular protein start->extract digest Digest with Trypsin extract->digest lcms Analyze peptides via LC-MS/MS digest->lcms search Perform database search with variable modifications lcms->search search1 1. Search for 3-nF mass shift on all 20 canonical amino acids (Detects off-target incorporation) search->search1 search2 2. Search for canonical amino acids at the target UAG site (Detects mis-charging)

Figure 3: Workflow for the global assessment of OTS orthogonality using mass spectrometry.

Experimental Protocol: Proteomic Analysis of Mis-incorporation

  • Cell Culture & Expression: Grow E. coli cells expressing the 3-nF OTS and a highly expressed target protein containing a single UAG codon. Supplement the media with 1 mM 3-nF.

  • Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the total proteome. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the complex peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Database Search:

    • Search 1 (Off-target 3-nF): Search the MS/MS spectra against the E. coli proteome database. Configure the search to include 3-nF as a variable modification on all 20 canonical amino acids. The most likely off-target would be Phenylalanine due to structural similarity.

    • Search 2 (UAG Fidelity): Search the spectra against a database containing the sequence of the target protein, allowing for any of the 20 canonical amino acids at the position corresponding to the UAG codon.

Interpreting the Results:

  • Pristine Orthogonality: The only peptide identified with a 3-nF modification is the target peptide from the overexpressed protein. No other peptides in the entire proteome contain 3-nF, and no canonical amino acids are identified at the UAG site of the target protein.

  • Evidence of Mis-incorporation:

    • Identification of endogenous E. coli peptides containing 3-nF (e.g., a peptide where a Phe residue is replaced by 3-nF) indicates that an endogenous synthetase (likely PheRS) can utilize 3-nF and charge its own tRNA.

    • Identification of the target protein peptide where the UAG site is occupied by Gln or Tyr suggests the orthogonal tRNA is being recognized and charged by the endogenous GlnRS or TyrRS.

Comparison with Alternative ncAA Incorporation Systems

The 3-nF pair is one of many available OTSs. Its utility is best understood in the context of other widely used systems.

SystemBasisCommon ncAA(s)Key Feature / ApplicationOrthogonality Consideration
This Guide's Focus Engineered E. coli TyrRS or other3-Nitrophenylalanine (3-nF) Photocrosslinking, spectroscopic probe.Requires rigorous validation as described.
M. jannaschii TyrRS Archaeal TyrRS/tRNA pairp-Azidophenylalanine (AzF), p-Acetylphenylalanine (AcF)Bio-orthogonal "click" chemistry handles, photocrosslinking.[5][9]Generally high, but mutants must be validated against charging natural tyrosines.
M. mazei PylRS Archaeal PylRS/tRNA pairDozens of Lysine derivatives, photocaged amino acids.Highly promiscuous active site allows for incorporation of a vast array of ncAAs.[10][11]Wild-type is orthogonal in bacteria/eukaryotes; mutants require validation for specificity to the new ncAA.
Selective Pressure Incorporation (SPI) Endogenous aaRS in auxotrophsFluoro-tryptophan, SelenomethionineGlobal, residue-specific replacement of one cAA with an analog.[12][13]Not site-specific; relies on the promiscuity of an endogenous synthetase, not orthogonality.

Conclusion

Assessing the orthogonality of the 3-nitrophenylalanine tRNA/synthetase pair is a critical prerequisite for its reliable use. A superficial confirmation using a single reporter assay is insufficient for rigorous scientific publication or therapeutic development. The multi-tiered framework presented here—progressing from in vivo reporter assays to direct in vitro biochemical validation and culminating in an unbiased, proteome-wide mass spectrometry analysis—provides a self-validating workflow. By following this guide, researchers can generate a comprehensive and trustworthy dataset, ensuring that the novel chemical functionalities introduced via 3-nF are precise, specific, and free from confounding off-target effects.

References

A Comparative Analysis of the Biological Effects of Halogenated Phenylalanine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating the therapeutic properties of peptides and investigating biological systems.[1] The introduction of halogen atoms to the phenylalanine ring, in particular, can significantly alter its physicochemical properties, influencing its biological activity and toxicity.[2] This guide provides a comprehensive comparative analysis of the biological effects of common halogenated phenylalanine derivatives, offering insights into their mechanisms of action and providing supporting experimental data to inform future research and development.

The addition of halogens—such as fluorine, chlorine, bromine, and iodine—to the phenylalanine scaffold modifies key molecular properties including size, hydrophobicity, and electronic character.[3] These alterations can lead to profound differences in biological activity, such as enhanced receptor affinity, improved enzymatic efficiency, and increased proteolytic stability.[1] This guide will delve into the specific effects of different halogen substitutions, providing a framework for selecting the appropriate derivative for a given application.

Comparative Biocompatibility and Biological Effects

The substitution of hydrogen with a halogen atom on the phenyl ring of phenylalanine can dramatically alter its biological function. The following sections provide a comparative overview of the known biological effects and biocompatibility profiles of fluoro-, chloro-, bromo-, and iodo-phenylalanine derivatives.

Fluorophenylalanine (F-Phe) Derivatives
  • Mechanism of Action: 4-Fluorophenylalanine (4-F-Phe) is a synthetic analog of phenylalanine that introduces a minimal steric alteration while significantly modifying the electronic properties of the aromatic ring.[1] The high electronegativity of the fluorine atom alters the charge distribution, which can influence crucial molecular interactions like cation-π stacking, often vital for peptide-receptor binding and enzymatic activity.[1] Notably, p-Fluorophenylalanine can be incorporated into proteins in place of phenylalanine.[2]

  • Biological Effects: The incorporation of 4-F-Phe can lead to enhanced receptor affinity and increased proteolytic stability of peptides.[1] For instance, substituting phenylalanine with 4-F-Phe in the opioid peptide biphalin significantly enhances its binding affinity for both µ- and δ-opioid receptors.[1] However, it's important to note that p-Fluorophenylalanine can be toxic to yeast, with its toxicity partially dependent on its conversion to 4-fluorophenylalanine.[2] It has also exhibited acute toxicity in mice.[2]

Chlorophenylalanine (Cl-Phe) Derivatives
  • Mechanism of Action: para-Chlorophenylalanine (p-CPA), also known as Fenclonine, is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[3][4] It acts as a competitive inhibitor in vitro and an irreversible inhibitor in vivo.[5] This inhibition leads to a significant depletion of serotonin in the brain.[4][5][6] p-CPA does not appear to be incorporated into nascent polypeptides.[7]

  • Biological Effects: Due to its potent serotonin-depleting effects, p-CPA has been used experimentally to treat conditions like carcinoid syndrome, although side effects have limited its clinical development.[3][4] In research settings, it is widely used to investigate the effects of serotonin depletion on various physiological and behavioral processes.[4] Studies have shown that p-CPA can inhibit the growth of and be toxic to neuroblastoma cells.[7] It also inhibits the initial cellular uptake of various large neutral amino acids.[7] Furthermore, p-CPA treatment has been shown to reduce the response of glial fibrillary acidic protein (GFAP) induced by spinal cord trauma in rats, suggesting a role for serotonin in this response.[8]

Bromophenylalanine (Br-Phe) and Iodophenylalanine (I-Phe) Derivatives
  • Mechanism of Action: Endogenous halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT) and 3,5-diiodo-L-tyrosine (DIT), have been shown to attenuate excitatory glutamatergic synaptic transmission.[9] They exert their effects through both presynaptic and postsynaptic mechanisms, similar to L-phenylalanine but with greater potency.[9]

  • Biological Effects: These derivatives show promise as neuroprotective agents.[9] In a rat model of experimental stroke, DBrT decreased the brain infarct volume and neurological deficit score.[9] Furthermore, DBrT significantly reduced lactate dehydrogenase (LDH) release in neuronal cultures exposed to oxygen-glucose deprivation, indicating a protective effect against cell death.[9]

Quantitative Comparison of Biological Effects

To facilitate a direct comparison, the following table summarizes key quantitative data on the biological effects of various halogenated phenylalanine derivatives.

DerivativeTarget/EffectModel SystemKey FindingsReference
p-Fluorophenylalanine Protein Incorporation & ToxicityIn vivo (mice, rats), In vitro (yeast)Can be incorporated into proteins; exhibits acute toxicity (LD50 in mice > 1,000 mg/kg).[2][2]
p-Chlorophenylalanine (p-CPA) Tryptophan Hydroxylase InhibitionIn vitro & In vivo (rats)Irreversible inhibitor of tryptophan hydroxylase (Ki = 300 µM), leading to serotonin depletion.[5][5]
p-Chlorophenylalanine (p-CPA) Serotonin DepletionIn vivo (rats)Doses of 100-300 mg/kg cause a dose-dependent decrease in cortical serotonin.[10][11][10][11]
3,5-dibromo-L-tyrosine (DBrT) Glutamatergic Synaptic TransmissionIn vitro (rat cultured neurons)IC50 of 127.5 µM for depressing mEPSC frequency.[9][9]
3,5-diiodo-L-tyrosine (DIT) Glutamatergic Synaptic TransmissionIn vitro (rat cultured neurons)IC50 of 104.6 µM for depressing mEPSC frequency.[9][9]

Key Signaling Pathways and Experimental Workflows

Understanding the impact of halogenated phenylalanine derivatives on cellular signaling is crucial for their application. The following diagrams illustrate a key pathway affected by these compounds and a general workflow for their biocompatibility assessment.

Serotonin_Synthesis_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH Five_HTP 5-Hydroxytryptophan AADC Aromatic L-amino acid decarboxylase Five_HTP->AADC Serotonin Serotonin (5-HT) TPH->Five_HTP AADC->Serotonin pCPA p-Chlorophenylalanine (p-CPA) pCPA->TPH Inhibition Biocompatibility_Assessment_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Data_Analysis Data Analysis and Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assays (e.g., Ames test, Comet assay) Genotoxicity->Data_Analysis Hemocompatibility Hemocompatibility (e.g., Hemolysis assay) Hemocompatibility->Data_Analysis Acute_Toxicity Acute Systemic Toxicity (e.g., LD50 determination) Sensitization Sensitization Assays (e.g., Guinea pig maximization test) Implantation Implantation Studies (Local tissue response) Start Test Compound (Halogenated Phenylalanine Derivative) Start->Cytotoxicity Start->Genotoxicity Start->Hemocompatibility Data_Analysis->Acute_Toxicity Data_Analysis->Sensitization Data_Analysis->Implantation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.